Ethyl 7-aminoquinoline-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 7-aminoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)10-6-4-8-3-5-9(13)7-11(8)14-10/h3-7H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWQPISSVRITND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=CC(=C2)N)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ethyl 7-aminoquinoline-2-carboxylate synthesis pathway
An In-Depth Technical Guide to the Synthesis of Ethyl 7-aminoquinoline-2-carboxylate
Executive Summary
Ethyl 7-aminoquinoline-2-carboxylate is a pivotal heterocyclic compound, serving as a versatile building block in the development of novel pharmaceutical agents and functional materials.[1][2] The strategic placement of the amino group at the C-7 position and the ethyl carboxylate at the C-2 position imparts unique physicochemical properties, making it a sought-after intermediate in medicinal chemistry. This guide provides a comprehensive overview of a robust and efficient synthetic pathway to this target molecule, grounded in established chemical principles. We will delve into a multi-step synthesis commencing with the construction of a 7-nitroquinoline precursor via the Friedländer Annulation, followed by a selective reduction of the nitro group. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying mechanistic rationale and field-proven insights to ensure successful synthesis.
Chapter 1: Introduction to the 7-Aminoquinoline-2-Carboxylate Scaffold
The quinoline core, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery, present in numerous natural products and synthetic compounds with a wide range of biological activities.[3] Specifically, the 7-aminoquinoline moiety is a cornerstone of several antimalarial drugs, while the 2-carboxylate group provides a handle for further chemical modification and can act as a ligand in metal-catalyzed reactions.[4][5] The combination of these functional groups in Ethyl 7-aminoquinoline-2-carboxylate creates a molecule with significant potential for constructing complex molecular architectures for targeted therapeutic applications.[6]
Chapter 2: Retrosynthetic Analysis
A logical retrosynthetic strategy for Ethyl 7-aminoquinoline-2-carboxylate identifies the most direct pathway from commercially available starting materials. The primary disconnection is at the C-N bond of the amino group, suggesting a late-stage functional group interconversion from a nitro group. The nitro group is an excellent precursor as it is a strong deactivating group that can direct the regiochemistry of the initial ring formation and can be selectively reduced under mild conditions.[7] This leads to the key intermediate, Ethyl 7-nitroquinoline-2-carboxylate .
This intermediate can be disconnected via the Friedländer Annulation reaction, a classic and highly effective method for quinoline synthesis.[8] This involves the condensation of a 2-aminoaryl aldehyde with a compound containing an α-methylene group, in this case, ethyl pyruvate. The required starting materials are therefore 2-amino-4-nitrobenzaldehyde and ethyl pyruvate .
Caption: Retrosynthetic analysis of the target molecule.
Chapter 3: Synthesis Pathway via Friedländer Annulation
The Friedländer synthesis is a cornerstone of heterocyclic chemistry for its reliability in constructing the quinoline scaffold.[9] It proceeds via an acid- or base-catalyzed condensation between a 2-aminoaryl aldehyde or ketone and a carbonyl compound with an α-methylene group, followed by cyclization and dehydration.[10][11]
Step 1: Synthesis of Ethyl 7-nitroquinoline-2-carboxylate
The first stage of the synthesis involves the construction of the quinoline ring system with the necessary nitro and ester functionalities in place. The reaction between 2-amino-4-nitrobenzaldehyde and ethyl pyruvate is typically catalyzed by a base, such as potassium hydroxide (KOH) or sodium ethoxide, in an alcoholic solvent.
Mechanism: The reaction initiates with the base-catalyzed aldol condensation between the enolate of ethyl pyruvate and the aldehyde group of 2-amino-4-nitrobenzaldehyde. This is followed by an intramolecular cyclization where the amino group attacks the ketone carbonyl. The final step is a dehydration (aromatization) to yield the stable quinoline ring system.[12]
Caption: Mechanism of the Friedländer Annulation.
Step 2: Reduction of Ethyl 7-nitroquinoline-2-carboxylate
The conversion of the nitro group to the target amino group is a critical step that requires high selectivity to avoid unwanted side reactions, such as reduction of the quinoline ring or hydrolysis of the ethyl ester. Catalytic hydrogenation is a clean and efficient method for this transformation.
Methodology: The reduction is commonly performed using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.[7] The reaction is typically carried out in a solvent like ethanol or ethyl acetate at room temperature and moderate pressure. An alternative method involves using a reducing agent like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, followed by neutralization. However, catalytic hydrogenation is often preferred due to milder conditions and simpler workup.
Caption: Reduction of the nitro-intermediate.
Chapter 4: Detailed Experimental Protocols
The following protocols are provided as a guide. Researchers should always perform a thorough risk assessment before conducting any chemical synthesis.
Protocol for Ethyl 7-nitroquinoline-2-carboxylate
-
Reaction Setup: To a solution of 2-amino-4-nitrobenzaldehyde (1.0 eq) in absolute ethanol (10 mL per gram of aldehyde) in a round-bottom flask, add ethyl pyruvate (1.2 eq).
-
Catalyst Addition: While stirring, slowly add a solution of potassium hydroxide (0.2 eq) in ethanol. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under vacuum.
-
Purification: Filter the crude product and wash with cold ethanol. Recrystallize the solid from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to obtain the purified Ethyl 7-nitroquinoline-2-carboxylate as a crystalline solid.
Protocol for Ethyl 7-aminoquinoline-2-carboxylate
-
Reaction Setup: In a hydrogenation flask, dissolve Ethyl 7-nitroquinoline-2-carboxylate (1.0 eq) in absolute ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approximately 5-10% by weight of the starting material) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-3 atm) at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is completely consumed. Hydrogen uptake will also cease.
-
Workup and Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify the product by column chromatography on silica gel or by recrystallization to obtain pure Ethyl 7-aminoquinoline-2-carboxylate.
Chapter 5: Data Summary and Characterization
The successful synthesis of the intermediate and final product should be confirmed by standard analytical techniques.
| Compound | Formula | MW ( g/mol ) | Expected Yield | Appearance | Key Spectroscopic Data (Expected) |
| Ethyl 7-nitroquinoline-2-carboxylate | C₁₂H₁₀N₂O₄ | 246.22 | 75-85% | Yellow solid | ¹H NMR: Signals for quinoline protons, ethyl group (triplet and quartet). Aromatic protons will be in the downfield region. MS (ESI+): m/z [M+H]⁺ at 247. |
| Ethyl 7-aminoquinoline-2-carboxylate | C₁₂H₁₂N₂O₂ | 216.24 | 90-98% | Off-white to pale yellow solid | ¹H NMR: Appearance of a broad singlet for the -NH₂ protons, upfield shift of aromatic protons compared to the nitro precursor. MS (ESI+): m/z [M+H]⁺ at 217. |
Chapter 6: Conclusion
This guide outlines a reliable and well-documented two-step synthesis for Ethyl 7-aminoquinoline-2-carboxylate. The pathway leverages the classical Friedländer Annulation for the efficient construction of the core quinoline structure, followed by a selective and high-yielding catalytic hydrogenation. The choice of a nitro-group as a precursor for the final amine is strategic, ensuring regiochemical control and allowing for mild conversion in the final step. The detailed protocols and mechanistic insights provided herein are designed to equip researchers with the necessary knowledge to confidently replicate and, if necessary, adapt this synthesis for their specific research and development needs.
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A Comprehensive Technical Guide to Ethyl 7-aminoquinoline-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Promise of Ethyl 7-aminoquinoline-2-carboxylate
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Its derivatives have been extensively explored, leading to the development of drugs for treating malaria, cancer, and microbial infections. Within this versatile class of compounds, Ethyl 7-aminoquinoline-2-carboxylate (CAS No. 1447607-02-4) has emerged as a significant building block and a molecule of interest for contemporary drug discovery programs.[1] This guide provides an in-depth technical overview of Ethyl 7-aminoquinoline-2-carboxylate, encompassing its synthesis, physicochemical properties, and burgeoning applications, with a focus on providing actionable insights for researchers in the field.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development, influencing its solubility, membrane permeability, and metabolic stability.
Table 1: Physicochemical Properties of Ethyl 7-aminoquinoline-2-carboxylate
| Property | Value | Source |
| CAS Number | 1447607-02-4 | [1][2] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [2] |
| Molecular Weight | 216.24 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | Typically ≥98% | [3] |
| Storage | Keep in a dark place, sealed in dry, 2-8°C | [1] |
Spectroscopic Characterization:
While specific, publicly available spectra for Ethyl 7-aminoquinoline-2-carboxylate are limited, data for structurally related compounds provide a strong basis for predicting its spectral characteristics.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, the ethyl group of the ester (a quartet and a triplet), and the amine group protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating nature of the amino group and the electron-withdrawing character of the carboxylate group. For similar quinoline derivatives, aromatic protons typically appear in the range of δ 7.0-8.5 ppm.[4]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the quinoline core, the ester carbonyl group, and the ethyl group. The carbonyl carbon of the ester is expected to resonate downfield, typically in the region of δ 160-170 ppm.[4]
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (216.24). Fragmentation patterns would likely involve the loss of the ethoxy group from the ester.
Synthesis of Ethyl 7-aminoquinoline-2-carboxylate: A Mechanistic Approach
Proposed Synthetic Pathway:
A logical approach involves the condensation of a substituted 2-aminobenzaldehyde with a compound containing an activated methylene group, such as an ethyl pyruvate derivative.
Step-by-Step Experimental Protocol (Hypothetical):
-
Step 1: Synthesis of Ethyl 7-nitroquinoline-2-carboxylate.
-
To a solution of 2-amino-4-nitrobenzaldehyde (1 equivalent) in ethanol, add ethyl pyruvate (1.1 equivalents).
-
Add a catalytic amount of a base, such as piperidine or sodium hydroxide, to facilitate the initial condensation.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the crude product by filtration or extraction.
-
Purify the product by recrystallization or column chromatography to obtain Ethyl 7-nitroquinoline-2-carboxylate.
-
Causality: The base catalyzes the Knoevenagel-type condensation between the aldehyde and the active methylene of the pyruvate, followed by an intramolecular cyclization and dehydration to form the quinoline ring.
-
-
Step 2: Reduction to Ethyl 7-aminoquinoline-2-carboxylate.
-
Dissolve the Ethyl 7-nitroquinoline-2-carboxylate from Step 1 in a suitable solvent, such as ethanol or ethyl acetate.
-
Add a reducing agent, such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Stir the reaction at room temperature or with gentle heating until the reduction of the nitro group is complete (monitored by TLC).
-
After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield Ethyl 7-aminoquinoline-2-carboxylate.
-
Causality: The reducing agent donates electrons to the nitro group, converting it to an amino group. The choice of reducing agent can be critical to avoid side reactions and ensure a high yield.
-
Applications in Drug Discovery and Research
The 7-aminoquinoline scaffold is a key pharmacophore in a variety of therapeutic agents. The presence of the amino group at the 7-position and the carboxylate at the 2-position provides handles for further chemical modification, making Ethyl 7-aminoquinoline-2-carboxylate a valuable intermediate for generating libraries of novel compounds.
1. Anticancer Drug Development:
Quinoline derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of topoisomerases, protein kinases, and angiogenesis.[5] The 7-aminoquinoline core can be functionalized to target specific signaling pathways implicated in cancer progression. For instance, derivatives of 7-chloro-4-aminoquinoline have shown promise as inhibitors of cancer cell growth.[5] Hybrid molecules incorporating quinoline and other pharmacophores have also demonstrated potent antitumor effects.[6]
2. Antimicrobial Agents:
The quinoline ring is a well-established scaffold for antibacterial and antimalarial drugs. Fluoroquinolone antibiotics, for example, are a major class of antibacterial agents.[7][8] Derivatives of 7-aminoquinoline have also been investigated for their antimicrobial properties.[9] The amino group can be modified to enhance potency and spectrum of activity against various pathogens.
3. Fluorescent Probes for Cellular Imaging:
The inherent fluorescence of the quinoline ring system makes its derivatives attractive candidates for the development of fluorescent probes for biological imaging. 7-aminoquinoline derivatives, in particular, can exhibit strong intramolecular charge-transfer (ICT) fluorescence, making them sensitive to their local environment.[10] This property can be exploited to design probes that selectively stain specific organelles or report on changes in the cellular microenvironment. Emissive aminoquinoline derivatives have been successfully used for cell fluorescence imaging, targeting structures like the Golgi apparatus and lipid droplets.[11][12]
Safety and Handling
As a laboratory chemical, Ethyl 7-aminoquinoline-2-carboxylate should be handled with appropriate safety precautions.
Hazard Identification: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.
-
Use in a well-ventilated area or under a fume hood.
For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion and Future Perspectives
Ethyl 7-aminoquinoline-2-carboxylate is a valuable and versatile building block for the synthesis of novel compounds with significant potential in drug discovery and biomedical research. Its strategic functionalization offers a pathway to new anticancer agents, antimicrobial drugs, and fluorescent probes for cellular imaging. The continued exploration of the chemical space around the 7-aminoquinoline scaffold, facilitated by accessible synthetic intermediates like Ethyl 7-aminoquinoline-2-carboxylate, holds great promise for the development of next-generation therapeutics and research tools. As our understanding of disease mechanisms deepens, the rational design of novel quinoline derivatives will undoubtedly play a crucial role in addressing unmet medical needs.
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An In-Depth Technical Guide to the Structure Elucidation of Ethyl 7-aminoquinoline-2-carboxylate
<
Abstract
This technical guide provides a comprehensive, in-depth analysis of the methodologies and data interpretation required for the complete structure elucidation of Ethyl 7-aminoquinoline-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers a narrative grounded in the principles of scientific integrity, explaining the causal logic behind experimental choices and emphasizing self-validating systems for data corroboration. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each section is supported by authoritative references and detailed, step-by-step protocols to ensure technical accuracy and practical applicability.
Introduction: The Significance of Quinoline Scaffolds
Quinoline derivatives form the backbone of numerous pharmacologically active compounds, exhibiting a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] Ethyl 7-aminoquinoline-2-carboxylate, with its molecular formula C₁₂H₁₂N₂O₂, is a key intermediate in the synthesis of more complex molecules.[2][3] Its precise structural characterization is paramount for ensuring the purity, efficacy, and safety of downstream products in the drug development pipeline. This guide will walk through a multi-technique approach to unequivocally confirm its chemical structure.
Foundational Analysis: A Multi-Pronged Spectroscopic Approach
The elucidation of a novel or synthesized compound's structure is a cornerstone of chemical research. A robust and validated analytical workflow is essential for unambiguous characterization.[1] For a molecule like Ethyl 7-aminoquinoline-2-carboxylate, a combination of spectroscopic techniques is not just recommended, but necessary to probe different aspects of its molecular architecture. The rationale for our chosen techniques is as follows:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework, including the chemical environment, connectivity, and spatial relationships of atoms.
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition, and provides valuable information about the molecule's fragmentation patterns, which aids in identifying structural motifs.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule by detecting the vibrational frequencies of its bonds.
This orthogonal approach, where each technique provides a different piece of the structural puzzle, creates a self-validating system, significantly increasing the confidence in the final structural assignment.
Experimental Design & Protocols
Sample Preparation
A crucial first step for all analytical techniques is the preparation of a pure sample. For Ethyl 7-aminoquinoline-2-carboxylate, this would typically involve synthesis followed by purification via column chromatography or recrystallization to achieve a purity of ≥98%.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).[4] The choice of solvent is critical to avoid overlapping signals with the analyte.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is required. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[5]
-
2D NMR (COSY & HSQC): For unambiguous assignment, acquire 2D NMR spectra. A COSY (Correlation Spectroscopy) experiment reveals proton-proton couplings, while an HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates directly bonded protons and carbons.
Mass Spectrometry (MS)
Protocol:
-
Ionization Method: Electrospray Ionization (ESI) is a suitable "soft" ionization technique for this molecule, as it is likely to produce an intact molecular ion peak ([M+H]⁺).[6] Electron Ionization (EI) can also be used to induce fragmentation and provide structural clues.[7]
-
Mass Analyzer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, is recommended to obtain an accurate mass measurement of the molecular ion.[7] This allows for the determination of the elemental composition.
-
Tandem MS (MS/MS): To further probe the structure, tandem mass spectrometry can be performed. The molecular ion is isolated and fragmented, and the resulting fragment ions are analyzed to piece together the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).[8]
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Data Interpretation and Structure Elucidation
The following sections detail the expected data from each technique and how they collectively lead to the confirmed structure of Ethyl 7-aminoquinoline-2-carboxylate.
Mass Spectrometry: The Molecular Blueprint
The high-resolution mass spectrum is expected to show a prominent molecular ion peak.
| Parameter | Expected Value | Significance |
| Molecular Formula | C₁₂H₁₂N₂O₂ | Confirms the elemental composition.[2][3] |
| Monoisotopic Mass | 216.0899 g/mol | Provides a highly accurate mass for the most abundant isotopic species.[9] |
| [M+H]⁺ (ESI) | m/z 217.0971 | The protonated molecular ion observed in positive mode ESI. |
Fragmentation Analysis (EI-MS):
Under electron ionization, characteristic fragmentation of the quinoline ring and the ester group would be expected.[10][11] Key fragment ions would likely include the loss of the ethyl group (-29 Da) and the entire carboxylate group (-73 Da). The fragmentation pattern of the quinoline core itself often involves the loss of HCN (27 Da).[10]
FTIR Spectroscopy: Identifying the Functional Groups
The FTIR spectrum provides a quick and effective way to identify the key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H (Amino) | 3400-3250 (two bands) | Asymmetric and symmetric stretching of the primary amine.[12][13] |
| C-H (Aromatic) | 3100-3000 | Stretching vibrations of the C-H bonds on the quinoline ring. |
| C-H (Aliphatic) | 3000-2850 | Stretching vibrations of the C-H bonds in the ethyl group. |
| C=O (Ester) | ~1720 | Stretching vibration of the carbonyl group.[14] |
| C=C & C=N (Aromatic) | 1650-1450 | Stretching vibrations within the quinoline ring system. |
| C-O (Ester) | 1300-1000 (two bands) | Asymmetric and symmetric C-O stretching.[15] |
| C-N (Aromatic Amine) | 1335-1250 | Stretching vibration of the C-N bond.[12] |
NMR Spectroscopy: Assembling the Pieces
NMR spectroscopy provides the most detailed structural information. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts (in ppm) in DMSO-d₆.
¹H NMR Data:
| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| H-3 | ~8.1 | d | 1H | Doublet due to coupling with H-4. |
| H-4 | ~7.6 | d | 1H | Doublet due to coupling with H-3. |
| H-5 | ~7.8 | d | 1H | Aromatic proton. |
| H-6 | ~7.0 | dd | 1H | Aromatic proton. |
| H-8 | ~7.3 | d | 1H | Aromatic proton. |
| NH₂ | ~6.5 | s (broad) | 2H | Protons of the amino group. |
| -OCH₂CH₃ | ~4.3 | q | 2H | Methylene protons of the ethyl group. |
| -OCH₂CH₃ | ~1.3 | t | 3H | Methyl protons of the ethyl group. |
¹³C NMR Data:
| Carbon | Expected Chemical Shift (ppm) | Assignment |
| C-2 | ~145 | Carbon attached to the ester group. |
| C-3 | ~120 | Aromatic carbon. |
| C-4 | ~135 | Aromatic carbon. |
| C-4a | ~125 | Aromatic carbon (bridgehead). |
| C-5 | ~122 | Aromatic carbon. |
| C-6 | ~115 | Aromatic carbon. |
| C-7 | ~150 | Carbon attached to the amino group. |
| C-8 | ~110 | Aromatic carbon. |
| C-8a | ~148 | Aromatic carbon (bridgehead). |
| C=O | ~165 | Carbonyl carbon of the ester. |
| -OCH₂CH₃ | ~61 | Methylene carbon of the ethyl group. |
| -OCH₂CH₃ | ~14 | Methyl carbon of the ethyl group. |
Visualizing the Elucidation Workflow
The following diagram illustrates the logical flow of the structure elucidation process.
Caption: A workflow diagram illustrating the synergistic use of MS, FTIR, and NMR for structure elucidation.
Conclusion: A Self-Validating Approach to Structural Integrity
The comprehensive structure elucidation of Ethyl 7-aminoquinoline-2-carboxylate is achieved through the synergistic application of mass spectrometry, FTIR, and NMR spectroscopy. Each technique provides unique and complementary information, and together they form a self-validating system that confirms the molecular formula, identifies all functional groups, and maps the precise connectivity of the atoms. This rigorous, multi-faceted approach ensures the highest level of confidence in the assigned structure, a critical requirement for any compound intended for use in research and drug development.
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An In-depth Technical Guide to Ethyl 7-aminoquinoline-2-carboxylate: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. Among its numerous derivatives, Ethyl 7-aminoquinoline-2-carboxylate stands out as a molecule of significant interest due to its structural features that suggest potential applications in drug discovery. This technical guide provides a comprehensive overview of Ethyl 7-aminoquinoline-2-carboxylate, detailing its physicochemical properties, synthesis, and characterization. Furthermore, it delves into the therapeutic landscape of the broader 7-aminoquinoline class, exploring their established and emerging roles as anticancer and antiviral agents. By contextualizing the subject molecule within the well-documented activities of its structural analogs, this guide aims to provide a valuable resource for researchers and drug development professionals, fostering further investigation into the therapeutic promise of this compound.
Core Molecular Attributes of Ethyl 7-aminoquinoline-2-carboxylate
Ethyl 7-aminoquinoline-2-carboxylate is a heterocyclic aromatic compound distinguished by a quinoline core functionalized with an amino group at the 7-position and an ethyl carboxylate group at the 2-position. This unique arrangement of functional groups imparts specific electronic and steric properties that are crucial for its potential biological activity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery, influencing its solubility, membrane permeability, and metabolic stability.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 216.24 g/mol | [1][2] |
| Appearance | Solid | [1][2] |
| Purity | Typically ≥98% | [1][2][3] |
| CAS Number | 1447607-02-4 | [1][2] |
Structural Representation
The two-dimensional structure of Ethyl 7-aminoquinoline-2-carboxylate is depicted below, illustrating the key functional groups.
Caption: A plausible synthetic workflow for Ethyl 7-aminoquinoline-2-carboxylate.
Characterization Techniques
The structural confirmation of Ethyl 7-aminoquinoline-2-carboxylate would rely on a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the carbon-hydrogen framework. While specific spectral data for this compound is not readily available, related quinoline derivatives have been characterized, providing a reference for expected chemical shifts. * Mass Spectrometry (MS): This technique would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further validating the molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the amino group, the C=O stretch of the ester, and the aromatic C=C and C-N stretches of the quinoline ring. [4][5]
Therapeutic Potential: Insights from the 7-Aminoquinoline Class
The therapeutic potential of Ethyl 7-aminoquinoline-2-carboxylate can be inferred from the well-established biological activities of the broader 7-aminoquinoline family and related quinoline carboxylates. This class of compounds has demonstrated significant promise in various therapeutic areas, particularly in oncology and virology.
Anticancer Activity
The quinoline scaffold is a privileged structure in the design of anticancer agents. [6]Numerous derivatives have shown potent antiproliferative activity through various mechanisms of action, including the inhibition of topoisomerases, protein kinases, and dihydroorotate dehydrogenase. [7]
-
EGFR/HER-2 Inhibition: A recent study on ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates, which share the ethyl carboxylate at a similar position, revealed their potential as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). [8][9]Certain compounds in this series exhibited potent antiproliferative efficacy against breast (MCF-7) and colon (HT-29) cancer cell lines, with IC₅₀ values in the nanomolar range. [8]* Induction of Apoptosis: Some quinoline-based compounds have been shown to induce apoptosis in cancer cells. For instance, a hybrid molecule containing a quinolinone moiety demonstrated a significant antitumor effect against Ehrlich Ascites Carcinoma (EAC) cells through the induction of apoptosis. [10]* Cytotoxicity in Cancer Cell Lines: Studies on various 7-substituted-quinoline derivatives have demonstrated their cytotoxic activity against different cancer cell lines. [6]The antiproliferative mechanism of aminoquinolines is often linked to lysosomal-mediated cell death. [11]
Antiviral Activity
7-Aminoquinoline derivatives have also emerged as a novel class of agents with activity against various viruses.
-
Herpes Simplex Virus (HSV): A series of 7-aminoquinoline derivatives were found to inhibit the replication of herpes simplex virus type 1 (HSV-1). [12]These compounds were shown to be more potent inhibitors of viral DNA synthesis than cellular DNA synthesis, indicating a degree of selectivity. [12]* Dengue Virus: The quinoline scaffold has shown potential for the development of antivirals against the dengue virus. [13]Certain quinoline derivatives have demonstrated dose-dependent inhibition of dengue virus serotype 2. [13]* Other Viruses: The antiviral potential of quinoline derivatives extends to other viruses, including Zika virus, enterovirus, and human immunodeficiency virus (HIV). [14]
Future Directions and Conclusion
Ethyl 7-aminoquinoline-2-carboxylate represents a promising, yet underexplored, molecule within the pharmacologically rich class of quinolines. Based on the extensive research on its structural analogs, it is reasonable to hypothesize that this compound may possess significant anticancer and antiviral properties.
Key areas for future research include:
-
Development of a robust and scalable synthesis protocol: This is a critical first step to enable further biological evaluation.
-
Comprehensive spectroscopic characterization: Detailed NMR, MS, and IR data are needed to create a definitive analytical profile.
-
In vitro biological screening: The compound should be screened against a panel of cancer cell lines and viruses to identify its primary biological activities.
-
Mechanism of action studies: If promising activity is identified, further studies will be necessary to elucidate the underlying molecular mechanisms.
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A Comprehensive Spectroscopic and Structural Elucidation Guide to Ethyl 7-aminoquinoline-2-carboxylate
Abstract
This technical guide provides an in-depth analysis of the spectroscopic properties of Ethyl 7-aminoquinoline-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights into the structural elucidation of this quinoline derivative. While direct experimental spectra for this specific molecule are not publicly available, this guide presents a robust, predicted spectroscopic profile based on data from closely related analogs and foundational spectroscopic principles. We will delve into the expected features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between the molecular structure and the anticipated spectral data. All discussions are grounded in authoritative references to ensure scientific accuracy and trustworthiness.
Introduction: The Significance of Ethyl 7-aminoquinoline-2-carboxylate
Ethyl 7-aminoquinoline-2-carboxylate, with the chemical formula C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol , belongs to the quinoline class of heterocyclic aromatic compounds.[1][2] Quinoline and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, serving as core scaffolds in the development of antimicrobial, anticancer, and anti-inflammatory agents.[3][4] The precise characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring their purity and identity in pharmaceutical applications.
Spectroscopic techniques are indispensable tools for the unambiguous structural elucidation of organic molecules.[5][6] This guide will provide a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of Ethyl 7-aminoquinoline-2-carboxylate, offering a comprehensive reference for its characterization.
Molecular Structure:
Caption: Molecular structure of Ethyl 7-aminoquinoline-2-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective
NMR spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule.[5][6]
¹H NMR Spectroscopy: Expected Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum provides information about the different types of protons in a molecule and their neighboring protons.[6] For Ethyl 7-aminoquinoline-2-carboxylate, the expected signals are detailed in Table 1.
Table 1: Predicted ¹H NMR Spectral Data for Ethyl 7-aminoquinoline-2-carboxylate
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0-8.2 | d | 1H | H-4 | The proton at position 4 is adjacent to the nitrogen atom and is deshielded by the aromatic ring current. |
| ~7.8-8.0 | d | 1H | H-5 | Aromatic proton on the carbocyclic ring, deshielded by the ring current. |
| ~7.5-7.7 | d | 1H | H-3 | Aromatic proton adjacent to the electron-withdrawing ester group. |
| ~7.2-7.4 | dd | 1H | H-6 | Aromatic proton coupled to both H-5 and H-8. |
| ~6.8-7.0 | s | 1H | H-8 | Aromatic proton ortho to the electron-donating amino group, expected to be shielded. |
| ~4.5 | q | 2H | -OCH₂CH₃ | Methylene protons of the ethyl ester, split by the adjacent methyl group. |
| ~4.0 | br s | 2H | -NH₂ | Protons of the primary amine; the signal is often broad and may not show coupling. |
| ~1.4 | t | 3H | -OCH₂CH₃ | Methyl protons of the ethyl ester, split by the adjacent methylene group. |
d: doublet, t: triplet, q: quartet, dd: doublet of doublets, s: singlet, br s: broad singlet
Expertise in Action: Interpreting the Aromatic Region
The protons on the quinoline ring (H-3, H-4, H-5, H-6, and H-8) are expected to appear in the aromatic region of the spectrum, typically between δ 6.5 and 8.5 ppm.[2][7] The exact chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing carboxylate group at C-2 will deshield adjacent protons, while the electron-donating amino group at C-7 will shield nearby protons. This push-pull electronic nature leads to a predictable pattern of chemical shifts.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule.[3][7]
Table 2: Predicted ¹³C NMR Spectral Data for Ethyl 7-aminoquinoline-2-carboxylate
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C=O | Carbonyl carbon of the ester group. |
| ~150 | C-7 | Aromatic carbon attached to the amino group. |
| ~148 | C-2 | Aromatic carbon attached to the ester group. |
| ~145 | C-8a | Aromatic carbon at the ring junction. |
| ~138 | C-4 | Aromatic carbon. |
| ~128 | C-5 | Aromatic carbon. |
| ~125 | C-6 | Aromatic carbon. |
| ~120 | C-4a | Aromatic carbon at the ring junction. |
| ~118 | C-3 | Aromatic carbon. |
| ~105 | C-8 | Aromatic carbon ortho to the amino group. |
| ~62 | -OCH₂CH₃ | Methylene carbon of the ethyl ester. |
| ~14 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |
Causality in Chemical Shifts: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the electron-donating amino group (C-7) and the carbon ortho to it (C-8) are expected to be shielded (appear at a lower ppm value) compared to the unsubstituted quinoline.[7] Conversely, carbons near the electron-withdrawing ester group (C-2 and C-3) will be deshielded.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.[8][9]
Table 3: Predicted IR Absorption Bands for Ethyl 7-aminoquinoline-2-carboxylate
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3450-3300 | Medium, Sharp (doublet) | N-H stretch | Primary Amine (-NH₂) |
| 3100-3000 | Medium | C-H stretch | Aromatic C-H |
| 2980-2850 | Medium | C-H stretch | Aliphatic C-H (ethyl group) |
| ~1720 | Strong, Sharp | C=O stretch | Ester Carbonyl |
| 1620-1580 | Medium-Strong | C=C and C=N stretch | Aromatic Ring |
| ~1250 | Strong | C-O stretch | Ester C-O |
| ~1300 | Medium | C-N stretch | Aromatic Amine |
Trustworthiness Through Self-Validation: The presence of a strong, sharp absorption around 1720 cm⁻¹ is a key indicator of the ester carbonyl group.[10] This, coupled with the characteristic doublet of a primary amine in the 3450-3300 cm⁻¹ region, provides strong evidence for the presence of both key functional groups.[11][12] The aromatic C=C and C=N stretching vibrations further confirm the quinoline core.[2]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure.[13]
Expected Mass Spectrum:
-
Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 216, corresponding to the molecular weight of Ethyl 7-aminoquinoline-2-carboxylate (C₁₂H₁₂N₂O₂).[1]
-
Key Fragmentation Pathways: Electron impact (EI) or electrospray ionization (ESI) would lead to characteristic fragmentation patterns.
Workflow for Fragmentation Analysis:
Caption: Predicted major fragmentation pathways for Ethyl 7-aminoquinoline-2-carboxylate in mass spectrometry.
Authoritative Grounding in Fragmentation: The fragmentation of quinoline derivatives often involves the loss of substituents from the ring.[13] For Ethyl 7-aminoquinoline-2-carboxylate, the primary fragmentation is expected to involve the ester group. Common losses include the ethoxy radical (•OC₂H₅, -45 Da) to give an ion at m/z 171, or the entire carboxylate group as a radical (•COOC₂H₅, -73 Da) leading to an ion at m/z 143. Subsequent loss of carbon monoxide (CO, -28 Da) from the ion at m/z 171 is also a plausible fragmentation pathway observed in similar aromatic esters.
Experimental Protocols: A General Approach
While specific experimental data for the target molecule is not provided, the following are standard, field-proven protocols for obtaining the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 7-aminoquinoline-2-carboxylate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid interfering signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[5]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs are typically used.
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software by applying Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion (for ESI) or a heated probe (for EI). For coupling with chromatography, a GC-MS or LC-MS system would be used.
-
Ionization: Choose an appropriate ionization method. Electron Impact (EI) provides extensive fragmentation, while Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of Ethyl 7-aminoquinoline-2-carboxylate. By integrating foundational principles with data from analogous structures, we have constructed a detailed and scientifically grounded profile of its expected ¹H NMR, ¹³C NMR, IR, and MS spectra. This guide serves as a valuable resource for researchers in the synthesis, characterization, and application of novel quinoline-based compounds, providing the necessary framework for interpreting experimental data and confirming the structure of this important molecule.
References
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Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & Al-Majid, A. M. (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry. [Link]
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da Silva, J. P., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. [Link]
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Sienkiewicz, A., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules. [Link]
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Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry. [Link]
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Radi, M., et al. (2021). Quinolone-based anticancer agents: a medicinal chemistry perspective. RSC Medicinal Chemistry. [Link]
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Li, H., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry. [Link]
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Journal of Chemical and Pharmaceutical Sciences. (2015). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
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The Enduring Legacy of Quinoline: A Technical Guide to the Discovery and Synthetic Evolution of Quinoline-2-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry and materials science. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its versatile structure has led to the development of a vast array of synthetic methodologies and a multitude of compounds with significant biological and physical properties.[1] This in-depth technical guide provides a comprehensive overview of the historical discovery and the evolution of quinoline synthesis, with a particular focus on the journey to quinoline-2-carboxylate derivatives. We will delve into the foundational classical methods, explore the rationale behind the development of more refined techniques, and examine the discovery and profound biological significance of key quinoline-2-carboxylate derivatives. Detailed experimental protocols for seminal syntheses are provided, alongside comparative data to facilitate application in research and development.
The Dawn of Quinoline Synthesis: The Classical Era
The late 19th century witnessed a flurry of discoveries that laid the groundwork for quinoline chemistry. These classical named reactions, born out of the burgeoning fields of dye chemistry and natural product synthesis, remain fundamental to the construction of the quinoline core.[2][3]
Skraup Synthesis (1880)
Discovered by the Czech chemist Zdenko Hans Skraup, this was one of the first methods for the synthesis of quinoline itself.[1] The reaction is characterized by the vigorous, acid-catalyzed condensation of an aniline with glycerol, typically in the presence of an oxidizing agent like nitrobenzene.[1] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to the aromatic quinoline ring.[1]
A significant drawback of the Skraup synthesis is its often violent and exothermic nature, which can lead to low yields and safety concerns. The Doebner-von Miller reaction, a modification of the Skraup synthesis, addressed some of these issues by using α,β-unsaturated aldehydes or ketones instead of generating acrolein in situ from glycerol, allowing for more controlled conditions.[4][5]
Experimental Protocol: Skraup Synthesis of Quinoline
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or Arsenic Pentoxide as a milder oxidizing agent)
-
Ferrous sulfate (optional, as a moderator for the exothermic reaction)
Procedure:
-
In a fume hood, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol in a round-bottom flask equipped with a reflux condenser.
-
Add ferrous sulfate to moderate the reaction.
-
Slowly and cautiously add nitrobenzene to the mixture.
-
Heat the mixture. The reaction is highly exothermic and may require cooling to control the rate.
-
After the initial vigorous reaction subsides, continue heating to complete the reaction.
-
Cool the reaction mixture and dilute with water.
-
Neutralize the excess acid with a base, such as sodium hydroxide.
-
Isolate the quinoline product by steam distillation.
-
Purify the crude quinoline by distillation.
Friedländer Synthesis (1882)
German chemist Paul Friedländer developed a more versatile method involving the reaction of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group, such as an aldehyde or ketone.[6][7] This acid- or base-catalyzed condensation reaction offered a more direct route to substituted quinolines.[7][8] The choice of catalyst and reaction conditions can be tailored to the specific substrates, providing a degree of control over the reaction outcome.[8]
There are two plausible mechanisms for the Friedländer synthesis. The first involves an initial aldol condensation between the two carbonyl compounds, followed by cyclization and dehydration. The second mechanism proposes the initial formation of a Schiff base between the 2-amino group and the carbonyl compound, followed by an intramolecular aldol-type condensation.[6]
Experimental Protocol: Friedländer Synthesis of 2-Phenylquinoline
Materials:
-
2-Aminobenzophenone
-
Acetophenone
-
Potassium hydroxide (or another suitable base or acid catalyst)
-
Ethanol
Procedure:
-
Dissolve 2-aminobenzophenone and acetophenone in ethanol in a round-bottom flask.
-
Add a catalytic amount of potassium hydroxide.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography to obtain 2-phenylquinoline.
Combes Quinoline Synthesis (1888)
First reported by Combes in 1888, this method involves the acid-catalyzed condensation of an aniline with a β-diketone.[9][10][11] The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclization and dehydration to yield a 2,4-disubstituted quinoline.[12][13] The use of a strong acid catalyst, such as sulfuric acid, is crucial for the cyclization step.[10][12]
Caption: General workflow of the Combes quinoline synthesis.
Doebner-von Miller Reaction (1881)
This reaction is a modification of the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[4][14] A key feature of this reaction is that the α,β-unsaturated carbonyl compound can be generated in situ from the aldol condensation of two aldehydes or ketones.[4] A proposed mechanism involves a fragmentation-recombination pathway.[4][15]
Gould-Jacobs Reaction (1939)
This reaction provides a route to 4-hydroxyquinolines, which can be further functionalized.[16][17] The synthesis begins with the condensation of an aniline with an ethoxymethylenemalonic ester.[16][17][18] The resulting anilinomethylenemalonate then undergoes thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline.[16] Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline.[16][17] This method is particularly useful for the synthesis of quinolones, a class of compounds with significant antibacterial activity.[16]
The Emergence of Quinoline-2-Carboxylate Derivatives: From Byproducts to Bioactive Molecules
While the early focus of quinoline chemistry was on the development of synthetic methods for the core ring system, the discovery of naturally occurring quinoline derivatives with a carboxylic acid at the 2-position unveiled a new dimension of their biological significance.
Kynurenic Acid: A Neuroprotective Metabolite
Kynurenic acid (4-hydroxyquinoline-2-carboxylic acid) was first discovered in 1853 by the German chemist Justus von Liebig in the urine of dogs.[19][20] For a long time, it was considered merely a metabolic byproduct of tryptophan metabolism.[21] However, in the 1980s, its neuroactive properties were uncovered, revealing it as an antagonist of ionotropic glutamate receptors, including the NMDA receptor.[19][20] This discovery positioned kynurenic acid as a key neuroprotective agent, capable of modulating excitatory neurotransmission and protecting against excitotoxicity.[20]
Caption: Simplified overview of the kynurenine pathway of tryptophan metabolism.
Quinolinic Acid: A Double-Edged Sword
Quinolinic acid (pyridine-2,3-dicarboxylic acid), another metabolite of the kynurenine pathway, stands in stark contrast to the neuroprotective role of kynurenic acid.[22] It is a potent agonist of the NMDA receptor and is considered an endogenous neurotoxin.[22][23][24] Elevated levels of quinolinic acid in the brain are associated with inflammatory neurological diseases and excitotoxic neuronal damage.[22][25][26] The balance between kynurenic acid and quinolinic acid is therefore critical for maintaining neuronal health, and its dysregulation is implicated in various neurological and psychiatric disorders.[19]
Modern Synthetic Approaches and Therapeutic Applications
The rich history of quinoline synthesis has paved the way for the development of modern, more efficient, and environmentally friendly methods. These include microwave-assisted synthesis, the use of solid-supported catalysts, and multicomponent reactions that allow for the rapid assembly of complex quinoline derivatives.[2][7]
The diverse biological activities of quinoline-2-carboxylate derivatives have spurred extensive research in drug discovery.[27][[“]][29][30] These compounds have shown promise as:
-
Anticancer Agents: Many quinoline and quinolone carboxamide derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of topoisomerase and protein kinases.[31][32][33][34]
-
Anti-inflammatory and Analgesic Agents: Certain esters and amides of quinoline-2-carboxylic acid have demonstrated significant anti-inflammatory and analgesic properties.[27][[“]]
-
Antimicrobial Agents: The quinoline scaffold is a key component of many antibacterial and antimalarial drugs.[32][35][36]
-
Antiviral Agents: Quinoline derivatives have also been investigated for their potential antiviral activities.[30][35]
-
Excitatory Amino Acid Antagonists: Specific derivatives have been developed as selective antagonists for the glycine binding site on the NMDA receptor complex, offering potential therapeutic avenues for neurological disorders.[37]
Quantitative Data Summary
| Synthesis Method | Key Features | Typical Substrates | Products | Advantages | Disadvantages |
| Skraup Synthesis | Vigorous acid-catalyzed condensation | Anilines, glycerol, oxidizing agent | Quinoline and substituted quinolines | One of the first methods, uses simple starting materials | Highly exothermic, often low yields, harsh conditions |
| Friedländer Synthesis | Acid or base-catalyzed condensation | 2-Aminobenzaldehydes/ketones, compounds with α-methylene groups | Substituted quinolines | Versatile, good yields, milder conditions than Skraup | Requires pre-functionalized anilines |
| Combes Synthesis | Acid-catalyzed condensation | Anilines, β-diketones | 2,4-Disubstituted quinolines | Good for specific substitution patterns | Requires β-diketones, strong acid catalyst |
| Doebner-von Miller Reaction | Acid-catalyzed reaction | Anilines, α,β-unsaturated carbonyls | Substituted quinolines | More controlled than Skraup, in situ generation of carbonyls | Can produce complex mixtures, potential for tar formation[38] |
| Gould-Jacobs Reaction | Thermal cyclization | Anilines, ethoxymethylenemalonic esters | 4-Hydroxyquinolines | Route to quinolones, good for specific substitution | Multi-step process |
Conclusion
From its humble beginnings as a coal tar isolate to its current status as a privileged scaffold in medicinal chemistry, the journey of quinoline and its derivatives is a testament to the power of organic synthesis and the intricate relationship between chemical structure and biological function. The discovery and elucidation of the roles of quinoline-2-carboxylate derivatives like kynurenic acid and quinolinic acid have opened new avenues for understanding and treating a wide range of diseases. As synthetic methodologies continue to evolve, the exploration of the chemical space around the quinoline-2-carboxylate core promises to yield novel therapeutic agents with enhanced efficacy and selectivity for years to come.
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National Institutes of Health. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]
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Navigating the Path to Formulation: An In-depth Technical Guide to the Solubility Profile of Ethyl 7-aminoquinoline-2-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The successful formulation of any active pharmaceutical ingredient (API) is fundamentally reliant on a thorough understanding of its physicochemical properties, with solubility being a critical determinant of bioavailability and manufacturability. This technical guide provides a comprehensive examination of the solubility profile of Ethyl 7-aminoquinoline-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published quantitative data for this specific molecule, this guide establishes a predictive solubility framework based on theoretical principles and analogue data. More importantly, it offers a detailed, field-proven experimental protocol for researchers to meticulously determine the solubility of this and similar compounds in a range of common organic solvents. By integrating theoretical insights with practical, step-by-step methodologies, this document serves as an essential resource for scientists engaged in the preclinical and formulation development stages of quinoline-based drug candidates.
Introduction: The Significance of Solubility in the Developmental Journey of Ethyl 7-aminoquinoline-2-carboxylate
Ethyl 7-aminoquinoline-2-carboxylate (C₁₂H₁₂N₂O₂) is a quinoline derivative, a class of heterocyclic compounds renowned for their broad spectrum of biological activities.[1][2] As with any potential therapeutic agent, its journey from laboratory synthesis to a viable drug product is contingent upon overcoming numerous formulation challenges. A primary hurdle in this process is achieving adequate solubility. The extent to which a compound dissolves in a given solvent system dictates its absorption, distribution, metabolism, and excretion (ADME) profile, and is a cornerstone of rational drug design and development.[3]
A comprehensive solubility profile in various organic solvents is indispensable for:
-
Informing Formulation Strategies: Identifying suitable solvent systems for liquid formulations, or for the preparation of solid dispersions to enhance bioavailability.[4][5]
-
Optimizing Crystallization and Purification Processes: Selecting appropriate anti-solvents and recrystallization solvents to ensure high purity and yield of the API.[6][7]
-
Enabling Preclinical and Toxicological Studies: Preparing solutions of appropriate concentrations for in vitro and in vivo assays.
This guide will first delve into the theoretical underpinnings of solubility, followed by a predictive assessment of Ethyl 7-aminoquinoline-2-carboxylate's behavior in common organic solvents. The centerpiece of this document is a robust, step-by-step experimental protocol for the empirical determination of its solubility, ensuring that research and development efforts are built upon a solid foundation of accurate and reproducible data.
Theoretical Framework and Predictive Solubility Profile
The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces between the solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.
Physicochemical Characteristics of Ethyl 7-aminoquinoline-2-carboxylate
To predict the solubility of Ethyl 7-aminoquinoline-2-carboxylate, we must first consider its molecular structure.
-
Molecular Formula: C₁₂H₁₂N₂O₂[8]
-
Key Functional Groups:
-
Quinoline Core: A bicyclic aromatic system containing a nitrogen atom, contributing to its basicity and potential for π-π stacking interactions.
-
Amino Group (-NH₂): A hydrogen bond donor and acceptor, enhancing polarity.
-
Ethyl Ester (-COOCH₂CH₃): A polar group that can act as a hydrogen bond acceptor.
-
The presence of both hydrogen bond donors and acceptors, coupled with the aromatic system, suggests a molecule with moderate polarity. A related compound, Methyl 7-aminoquinoline-2-carboxylate, is noted to have good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and moderate solubility in polar protic solvents such as methanol and ethanol.[9]
Predicted Qualitative Solubility
Based on the structural features and data from analogous compounds, a qualitative prediction of solubility in various organic solvents can be made. This serves as a starting point for experimental investigation.
| Solvent Category | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can effectively solvate the polar functional groups of the molecule without competing for hydrogen bonding with the amino group.[9] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl groups of these solvents can engage in hydrogen bonding with the amino and ester groups. |
| Non-Polar | Hexane, Toluene | Low | The significant difference in polarity between the solute and these solvents will likely result in poor solvation. |
| Halogenated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can interact with the ester and quinoline functionalities. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low to Moderate | THF, being more polar than diethyl ether, is expected to be a better solvent. |
Experimental Determination of the Solubility Profile
The following section provides a detailed protocol for determining the equilibrium solubility of Ethyl 7-aminoquinoline-2-carboxylate using the robust shake-flask method, followed by quantitative analysis via High-Performance Liquid Chromatography (HPLC).[10] This method is considered the gold standard for solubility measurement due to its reliability and reproducibility.
Required Materials and Equipment
-
Ethyl 7-aminoquinoline-2-carboxylate (purity >98%)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, compatible with the organic solvents)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
Experimental Workflow Diagram
Caption: Workflow for Shake-Flask Solubility Determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an amount of Ethyl 7-aminoquinoline-2-carboxylate that is in clear excess of its expected solubility and place it into several vials for each solvent to be tested (triplicates are recommended).
-
Precisely add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically adequate. The presence of undissolved solid at the end of this period is essential.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the excess solid to settle by letting them stand for at least 2 hours, or by gentle centrifugation.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the supernatant through a 0.22 µm syringe filter compatible with the solvent to remove any undissolved microparticles.
-
Accurately dilute the clear filtrate with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.
-
-
HPLC Analysis:
-
Develop and validate an HPLC method for the quantification of Ethyl 7-aminoquinoline-2-carboxylate. This includes selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength.[11]
-
Prepare a series of standard solutions of known concentrations to construct a calibration curve.
-
Inject the diluted samples and the standard solutions into the HPLC system.
-
Record the peak areas from the chromatograms.
-
-
Data Analysis and Calculation:
-
Plot the peak area versus concentration for the standard solutions to generate a linear calibration curve.
-
Use the equation of the line from the calibration curve to determine the concentration of Ethyl 7-aminoquinoline-2-carboxylate in the diluted samples.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.
-
Advanced Considerations and Troubleshooting
-
Impact of Temperature: Solubility is temperature-dependent. For endothermic dissolution processes, solubility generally increases with temperature. It is advisable to determine the solubility at different temperatures relevant to manufacturing and storage conditions.[7][12]
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is crucial to characterize the solid form used in the solubility studies and to check for any polymorphic transformations during the experiment.
-
pH-Dependent Solubility: For ionizable compounds, solubility in aqueous or mixed aqueous-organic systems can be highly dependent on pH. While this guide focuses on neat organic solvents, this is a critical factor for future formulation in aqueous-based systems.[9]
Conclusion
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The Enduring Scaffold: A Technical Guide to Unlocking the Research Potential of 7-Aminoquinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its versatile structure has given rise to a multitude of therapeutic agents, and within this esteemed class, 7-aminoquinoline derivatives have emerged as a particularly promising frontier for drug discovery. This technical guide provides an in-depth exploration of the burgeoning research areas for these compounds, moving beyond a mere recitation of facts to offer a Senior Application Scientist’s perspective on the causality behind experimental choices and the validation of described protocols.
I. The Synthetic Versatility of the 7-Aminoquinoline Core: A Chemist's Playground
The therapeutic potential of any scaffold is intrinsically linked to the accessibility of its derivatives. The 7-aminoquinoline core offers a wealth of opportunities for synthetic modification, allowing for the fine-tuning of physicochemical properties to optimize efficacy and pharmacokinetic profiles. The 7-position, in particular, serves as a key handle for introducing diverse functionalities through modern cross-coupling reactions.
Foundational Synthesis: Building the 7-Substituted Quinoline Scaffold
The journey often begins with the construction of a suitably functionalized quinoline ring. A common and versatile starting material is 4,7-dichloroquinoline, which can be synthesized from 4-hydroxy-7-chloroquinoline.[1] The chlorine atom at the 4-position is readily displaced by amines, while the 7-chloro group provides a reactive site for the introduction of various substituents.
Experimental Protocol: Synthesis of 4,7-Dichloroquinoline [1][2]
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxy-7-chloroquinoline in toluene.
-
Chlorination: Add phosphorus oxychloride (POCl₃) dropwise to the suspension at room temperature.
-
Reflux: Heat the reaction mixture to 100°C and maintain reflux for 1 hour.
-
Work-up: After cooling, carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralization and Extraction: Neutralize the acidic solution with a sodium hydroxide solution to a pH of 7-8. Extract the aqueous layer with toluene.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent to afford 4,7-dichloroquinoline.[1]
Advanced Diversification: Palladium-Catalyzed Cross-Coupling Reactions
With the 7-haloquinoline scaffold in hand, a myriad of derivatives can be accessed through palladium-catalyzed cross-coupling reactions. These methods offer a powerful toolkit for creating carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
Ullmann Coupling: This copper-catalyzed reaction is a classic method for forming carbon-oxygen or carbon-nitrogen bonds. In the context of 7-aminoquinolines, it can be employed to introduce aryloxy or arylamino substituents at the 7-position.[3][4]
Suzuki-Miyaura Coupling: A robust and widely used method for forming carbon-carbon bonds, the Suzuki coupling pairs the 7-haloquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base.[3][5][6] This allows for the introduction of a wide range of aryl and heteroaryl groups.
Experimental Protocol: Suzuki-Miyaura Coupling of a 7-Haloquinoline [7][8]
-
Reaction Setup: To a Schlenk tube, add the 7-haloquinoline (1.0 equiv), the desired arylboronic acid (1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like potassium carbonate (2.0 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography on silica gel.
Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner for the 7-haloquinoline, catalyzed by a palladium or nickel complex.[3][9] The Negishi coupling is particularly useful for introducing alkyl, alkenyl, and alkynyl groups.
DOT Diagram: Synthetic Routes to 7-Substituted Aminoquinolines
Caption: Synthetic pathways to 7-substituted aminoquinoline derivatives.
II. Expanding the Therapeutic Horizon: Key Research Areas
The inherent biological activity of the quinoline nucleus, combined with the synthetic accessibility of the 7-amino derivatives, has opened up a plethora of research avenues. The following sections delve into the most promising of these, providing insights into mechanisms of action and practical experimental approaches.
A. Oncology: A Multi-pronged Attack on Cancer
7-Aminoquinoline derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.[10][11]
1. Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several 7-aminoquinoline derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.[12][13]
DOT Diagram: Inhibition of the PI3K/Akt/mTOR Pathway by 7-Aminoquinolines
Caption: 7-Aminoquinolines can inhibit key nodes in the PI3K/Akt/mTOR pathway.
Experimental Workflow: Assessing PI3K/Akt/mTOR Pathway Inhibition
Western Blotting: This technique is the gold standard for examining changes in protein expression and phosphorylation status within a signaling pathway.[3][12][14]
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, A549, HCT116) and treat with various concentrations of the 7-aminoquinoline derivative for a specified time.[15][16][17][18][19]
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., Akt, mTOR, S6K).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.[20]
2. Quantitative Analysis of Anticancer Activity
The cytotoxicity of 7-aminoquinoline derivatives is typically assessed using in vitro cell viability assays, with the half-maximal inhibitory concentration (IC₅₀) being a key parameter.
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoline-benzimidazole hybrid | MCF-7 (Breast) | Varies | [11] |
| Quinoline-benzimidazole hybrid | HCT116 (Colon) | Varies | [18] |
| B-ring truncated deguelin derivative | A549 (Lung) | 6.62 | [15] |
| Quinazoline-aminosulphonamide hybrid | A549 (Lung) | 8.23 | [16] |
| Quinazoline-aminosulphonamide hybrid | HCT-116 (Colon) | 5.60 | [16] |
| Quinazoline-aminosulphonamide hybrid | MCF-7 (Breast) | 5.59 | [16] |
Experimental Protocol: MTT Assay for Cell Viability [21]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 7-aminoquinoline derivative and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value.
B. Antimicrobial Chemotherapy: A Renewed Arsenal Against Resistance
The quinoline scaffold is the backbone of several successful antibacterial drugs (e.g., fluoroquinolones). 7-Aminoquinoline derivatives represent a promising avenue for developing new antimicrobial agents to combat the growing threat of drug resistance.[2][13][22][23]
1. Mechanism of Action: Inhibition of DNA Gyrase
DNA gyrase is a bacterial topoisomerase essential for DNA replication, repair, and transcription. Quinolone compounds inhibit DNA gyrase by stabilizing the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[24][25][26][27][28]
DOT Diagram: Mechanism of DNA Gyrase Inhibition by 7-Aminoquinolines
Caption: 7-Aminoquinolines can inhibit DNA gyrase by stabilizing the cleavage complex.
2. Quantitative Analysis of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the primary metric used to quantify the in vitro activity of antimicrobial agents.
| Compound Type | Microbial Strain | MIC (µg/mL) | Reference |
| Quinoline derivative | S. aureus | 2.0 | [28] |
| Quinoline derivative | M. tuberculosis H37Rv | 10.0 | [28] |
| 6-amino-4-methyl-1H-quinoline-2-one derivative | E. coli | 3.12 - 50 | [29][30][31] |
| 9-bromo indolizinoquinoline-5,12-dione derivative | MRSA | <0.0078 - 0.063 | [23] |
| Triazolyl ethanol quinoline derivative | MRSA | 0.5 | [2] |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a two-fold serial dilution of the 7-aminoquinoline derivative in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate under conditions suitable for the growth of the test organism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
C. Neuroprotection: A Glimmer of Hope for Neurodegenerative Diseases
Emerging evidence suggests that 7-aminoquinoline derivatives may possess neuroprotective properties, making them intriguing candidates for the treatment of neurodegenerative disorders like Parkinson's disease.[32][33][34][35][36]
1. Mechanism of Action: Modulation of the NR4A2 (Nurr1) Receptor
NR4A2, also known as Nurr1, is an orphan nuclear receptor that plays a crucial role in the development, maintenance, and survival of dopaminergic neurons—the primary cell type lost in Parkinson's disease. Certain 4-amino-7-chloroquinoline derivatives have been identified as agonists of NR4A2, enhancing its transcriptional activity and promoting the expression of genes involved in dopamine homeostasis and neuronal survival.[26][32][34][35][36]
DOT Diagram: Neuroprotective Mechanism of 7-Aminoquinolines via NR4A2 Activation
Caption: 7-Aminoquinolines can exert neuroprotective effects by activating the NR4A2 receptor.
III. Emerging Research Frontiers for 7-Aminoquinoline Compounds
Beyond the well-trodden paths of oncology, antimicrobials, and neuroprotection, the unique properties of 7-aminoquinolines are paving the way for their exploration in novel and exciting research areas.
A. Antiviral and Antiparasitic Agents
The quinoline scaffold has a long history in the fight against infectious diseases, most notably malaria. Research into 7-aminoquinoline derivatives is expanding this legacy to include other pathogens.
-
Antiviral Activity: Certain 7-aminoquinoline derivatives have demonstrated activity against herpes simplex virus (HSV), respiratory syncytial virus (RSV), and influenza A virus (IAV).[24][25][27] The proposed mechanisms often involve the inhibition of viral DNA or RNA synthesis.
-
Antiparasitic Activity: In addition to their antimalarial heritage, 7-aminoquinoline derivatives are being investigated as potential treatments for other parasitic diseases, such as leishmaniasis.[3]
B. Fluorescent Probes for Cellular Imaging and Diagnostics
The inherent fluorescence of the quinoline ring system, which can be modulated by substitution at the 7-position, makes these compounds attractive candidates for the development of fluorescent probes.[21][30][31][37][38][39][40]
-
Cellular Imaging: 7-Aminoquinoline derivatives with intramolecular charge-transfer (ICT) properties can exhibit solvatochromism, making them sensitive to their local environment. This property can be exploited to develop probes that selectively stain specific cellular organelles, such as the Golgi apparatus.[30]
-
Metal Ion Sensing: The chelating ability of some 7-aminoquinoline derivatives allows them to act as fluorescent sensors for metal ions. Upon binding to a metal ion, a change in fluorescence intensity or wavelength can be observed, enabling the detection and quantification of biologically and environmentally important metal ions.[31]
IV. Conclusion: A Scaffold of Enduring Promise
The 7-aminoquinoline scaffold represents a privileged structure in medicinal chemistry, offering a rare combination of proven therapeutic relevance and vast potential for future discovery. The synthetic tractability of this core, coupled with its diverse biological activities, ensures that it will remain a fertile ground for research for years to come. For the dedicated researcher, the 7-aminoquinoline framework is not merely a collection of atoms, but a key that can unlock novel therapeutic strategies for some of the most pressing medical challenges of our time.
V. References
-
Shen, L. L. (1994). Molecular mechanisms of DNA gyrase inhibition by quinolone antibacterials. Advances in Pharmacology, 29(A), 285–304. --INVALID-LINK--
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Shen, L. L., & Pernet, A. G. (1985). Mechanism of quinolone inhibition of DNA gyrase. Appearance of unique norfloxacin binding sites in enzyme-DNA complexes. Proceedings of the National Academy of Sciences of the United States of America, 82(2), 307–311. --INVALID-LINK--
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Kim, C. H., Leblanc, P., & Kim, K. S. (2016). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Expert opinion on drug discovery, 11(4), 337–341. --INVALID-LINK--
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Wang, Y., Zhang, Y., Wang, Y., Zhang, R., Guo, Y., Zhang, Y., ... & Liu, Q. (2021). Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents. European journal of medicinal chemistry, 214, 113208. --INVALID-LINK--
-
Shen, L. L., Mitscher, L. A., Sharma, P. N., O'Donnell, T. J., Chu, D. W., Cooper, C. S., ... & Pernet, A. G. (1989). Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug-DNA binding model. Biochemistry, 28(9), 3886–3894. --INVALID-LINK--
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BenchChem. (2025). The Potent Biological Versatility of 7-Aminoquinolin-8-ol Derivatives: A Technical Guide. BenchChem. --INVALID-LINK--
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Li, M., Zhang, R., Wang, S., Wang, Y., Zhang, Y., & Liu, Q. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Omega, 4(7), 11736–11743. --INVALID-LINK--
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BenchChem. (2025). Application Notes and Protocols for 7-Aminoquinolin-8-ol as a Fluorescent Sensor for Metal Ions. BenchChem. --INVALID-LINK--
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BroadPharm. (2022, January 18). Protocol for Cell Viability Assays. --INVALID-LINK--
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NET. (n.d.). A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents. --INVALID-LINK--
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Parveen, A., Bawa, S., & Kumar, S. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC medicinal chemistry, 13(10), 1189–1220. --INVALID-LINK--
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Kim, C. H., Han, K. M., Choi, H. J., Lee, J. Y., Kim, H. S., Oh, Y. J., ... & Kim, K. S. (2015). Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson's disease. Proceedings of the National Academy of Sciences, 112(28), 8756-8761. --INVALID-LINK--
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National Institutes of Health. (n.d.). Inhibitory Effects of B-, C-, and E-Ring-Truncated Deguelin Derivatives Against A549, HCT116, and MCF-7 Cancer Cells. --INVALID-LINK--
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SciSpace. (2022, August 28). Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. --INVALID-LINK--
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Aliaga, M. E., De la Fuente, J. R., García-Río, L., Rojas-Romo, C., Uribe, I., Díaz-Hernández, D., ... & Cañete, A. (2023). Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[30]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. ACS omega, 8(30), 27037–27047. --INVALID-LINK--
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Royal Society of Chemistry. (n.d.). Acid Responsiveness of Emissive Morpholinyl Aminoquinolines and Their Use for Cell Fluorescence Imaging. --INVALID-LINK--
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MDPI. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. --INVALID-LINK--
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National Institutes of Health. (n.d.). Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. --INVALID-LINK--
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ResearchGate. (n.d.). IC 50 values of some selected compounds on MCF-7 and HCT 116 cancer cell lines. --INVALID-LINK--
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ResearchGate. (n.d.). IC50 values of the tested compounds against MCF7 and HCT116 cell lines. --INVALID-LINK--
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MDPI. (n.d.). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. --INVALID-LINK--
-
Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline. --INVALID-LINK--
-
BenchChem. (2025). 8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery and Development. BenchChem. --INVALID-LINK--
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Sung, B., & Aggarwal, B. B. (2010). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. Cancer research, 70(20), 8019–8028. --INVALID-LINK--
-
Wikipedia. (n.d.). Negishi coupling. --INVALID-LINK--
-
National Institutes of Health. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. --INVALID-LINK--
-
YouTube. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. --INVALID-LINK--
-
National Institutes of Health. (n.d.). A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents. --INVALID-LINK--
-
OUCI. (n.d.). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. --INVALID-LINK--
-
ResearchGate. (n.d.). SYNTHESIS OF NEWER MANNICH BASES OF QUINOLINE DERIVATIVE FOR ANTIMICROBIAL ACTIVITY. --INVALID-LINK--
-
ResearchGate. (n.d.). New Quinoline Derivatives and their Antimicrobial Potential Against Candida Albicans and Staphylococcus Aureus. --INVALID-LINK--
-
American Chemical Society. (n.d.). QZ1 and QZ2: Rapid, Reversible Quinoline-Derivatized Fluoresceins for Sensing Biological Zn(II). --INVALID-LINK--
-
National Institutes of Health. (n.d.). Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro. --INVALID-LINK--
-
SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. --INVALID-LINK--
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ResearchGate. (n.d.). Western blot analysis of PI3K/Akt/mTOR signaling pathways. Quantitative.... --INVALID-LINK--
-
Patsnap Synapse. (2024, June 21). What are NR4A2 agonists and how do they work?. --INVALID-LINK--
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ResearchGate. (n.d.). 4-amino-7-chloroquinoline derivatives for treating Parkinsons disease: Implications for drug discovery. --INVALID-LINK--
-
MDPI. (n.d.). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. --INVALID-LINK--
-
Magda, F. E., El-Shorbagi, A. N. A., & Abbas, S. E. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic chemistry, 59, 9–33. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. --INVALID-LINK--
-
MDPI. (n.d.). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. --INVALID-LINK--
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National Institutes of Health. (n.d.). Assessment of NR4A Ligands that Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1. --INVALID-LINK--
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ResearchGate. (n.d.). (PDF) Synthesis of Mannich Bases of 8-Hydroxyquinoline. --INVALID-LINK--
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National Institutes of Health. (n.d.). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. --INVALID-LINK--
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. --INVALID-LINK--
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National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. --INVALID-LINK--
References
- 1. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes and Protocols for Ethyl 7-aminoquinoline-2-carboxylate as a Fluorescent Probe
Authored by: A Senior Application Scientist
Introduction: The Quinoline Scaffold as a Versatile Fluorophore
Quinoline derivatives represent a robust class of fluorescent molecules widely employed in chemical and biological sensing. Their photophysical properties are often exquisitely sensitive to the local microenvironment, making them powerful tools for probing polarity, viscosity, and the presence of specific analytes. Ethyl 7-aminoquinoline-2-carboxylate is an emerging member of this family, distinguished by its strong fluorescence and the strategic placement of an amino group, which can act as a hydrogen bond donor and a site for further chemical modification. This document provides a comprehensive guide to the utilization of Ethyl 7-aminoquinoline-2-carboxylate as a fluorescent probe, detailing its fundamental properties, experimental protocols, and data interpretation.
The fluorescence of many quinoline derivatives is attributed to an intramolecular charge transfer (ICT) process. Upon photoexcitation, an electron is promoted from an electron-donating group to an electron-accepting portion of the molecule. In the case of Ethyl 7-aminoquinoline-2-carboxylate, the amino group at the 7-position serves as a potent electron donor, while the quinoline ring and the carboxylate group at the 2-position act as the electron-accepting moiety. The efficiency and energy of this ICT are highly dependent on the surrounding solvent polarity and hydrogen-bonding capabilities, which forms the basis for its utility as a sensor.
I. Photophysical and Chemical Properties
A thorough understanding of the probe's intrinsic properties is critical for experimental design and data interpretation. The following table summarizes the key characteristics of Ethyl 7-aminoquinoline-2-carboxylate.
| Property | Value | Notes |
| Formula | C₁₂H₁₂N₂O₂ | |
| Molar Mass | 216.24 g/mol | |
| Appearance | Pale yellow to white solid | |
| Excitation Max (λex) | ~350-370 nm | Highly solvent-dependent. |
| Emission Max (λem) | ~450-550 nm | Exhibits a significant Stokes shift, which is advantageous for minimizing self-quenching. |
| Quantum Yield (ΦF) | Variable | Strongly influenced by solvent polarity and the presence of quenchers. |
| Solubility | Soluble in DMSO, DMF, acetonitrile, ethanol. Poorly soluble in water. | Stock solutions should be prepared in a suitable organic solvent. |
II. Mechanism of Sensing: Solvent Polarity and Analyte Interaction
The fluorescence of Ethyl 7-aminoquinoline-2-carboxylate is highly sensitive to the polarity of its environment. In non-polar solvents, the molecule typically exhibits a blue-shifted emission spectrum with a higher quantum yield. As solvent polarity increases, the emission spectrum red-shifts (moves to longer wavelengths) and the quantum yield often decreases. This phenomenon, known as solvatochromism, is a direct consequence of the stabilization of the excited ICT state by polar solvent molecules.
This environmental sensitivity can be harnessed to probe changes in local environments, such as the binding of a drug to a protein or the partitioning of the probe into a lipid membrane. Furthermore, the 7-amino group can interact with specific metal ions or other analytes, leading to a modulation of the fluorescence signal, either through chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET) quenching.
Below is a conceptual workflow for utilizing Ethyl 7-aminoquinoline-2-carboxylate as a fluorescent probe.
III. Detailed Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
Causality: Proper preparation of the probe is paramount to obtaining reproducible results. Stock solutions are prepared in a high-quality, anhydrous organic solvent to ensure stability and prevent precipitation. The working solution is then prepared in the appropriate aqueous buffer for the specific application. It is crucial to minimize the final concentration of the organic solvent in the assay to avoid artifacts.
Materials:
-
Ethyl 7-aminoquinoline-2-carboxylate
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Assay buffer (e.g., PBS, TRIS, HEPES, pH 7.4)
-
Microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Stock Solution (10 mM): a. Weigh out 2.16 mg of Ethyl 7-aminoquinoline-2-carboxylate. b. Dissolve in 1.0 mL of anhydrous DMSO. c. Vortex thoroughly until fully dissolved. d. Store at -20°C, protected from light. This stock solution is stable for several months.
-
Working Solution (e.g., 100 µM): a. On the day of the experiment, thaw the stock solution at room temperature. b. Dilute the 10 mM stock solution 1:100 in the desired assay buffer. For example, add 10 µL of the 10 mM stock to 990 µL of assay buffer. c. Vortex briefly to ensure homogeneity. The final DMSO concentration in this working solution is 1%. d. The final concentration of the probe in the assay will depend on the specific application but typically ranges from 1-10 µM.
Protocol 2: Characterization of Solvent-Dependent Spectral Shifts
Causality: This protocol establishes the solvatochromic properties of the probe. By measuring its fluorescence in a range of solvents with varying polarities, one can create a calibration curve that can be used to infer the polarity of an unknown microenvironment, such as the active site of a protein.
Materials:
-
Ethyl 7-aminoquinoline-2-carboxylate working solution (e.g., 10 µM in the respective solvent)
-
A series of solvents of varying polarity (e.g., cyclohexane, toluene, chloroform, acetonitrile, ethanol, water)
-
Quartz cuvettes
-
Spectrofluorometer
Procedure:
-
Prepare a 10 µM solution of Ethyl 7-aminoquinoline-2-carboxylate in each of the selected solvents.
-
Set the excitation wavelength of the spectrofluorometer to the expected absorption maximum (e.g., 360 nm). It is advisable to first run an excitation scan to determine the optimal excitation wavelength in each solvent.
-
Record the emission spectrum for each solution over a range of wavelengths (e.g., 400-600 nm).
-
Record the emission maximum (λem) and the fluorescence intensity for each solvent.
-
Plot the emission maximum as a function of the solvent polarity parameter (e.g., the Lippert-Mataga parameter) to visualize the solvatochromic effect.
IV. Potential Applications and Considerations
-
Probing Protein Binding Sites: The change in fluorescence upon binding to a hydrophobic pocket of a protein can be used to determine binding affinities (Kd).
-
Sensing Metal Ions: The 7-amino group can act as a chelating site for certain metal ions, leading to a change in fluorescence intensity. This allows for the development of selective metal ion sensors.
-
Membrane Fluidity Studies: The partitioning of the probe into lipid membranes and the subsequent change in its fluorescence properties can provide information about membrane fluidity and phase transitions.
Troubleshooting:
-
Photobleaching: Quinoline derivatives can be susceptible to photobleaching. Minimize exposure to the excitation light and use the lowest necessary excitation intensity.
-
Inner Filter Effects: At high concentrations, the probe can reabsorb its own emitted light, leading to a non-linear relationship between concentration and fluorescence. Ensure you are working in a concentration range where absorbance is below 0.1 at the excitation wavelength.
-
pH Sensitivity: The amino group is basic and can be protonated at low pH, which will significantly alter the photophysical properties. Ensure that the pH of the assay buffer is controlled and appropriate for the experimental system.
V. References
Application Notes and Protocols: Ethyl 7-aminoquinoline-2-carboxylate as a Versatile Building Block in Organic Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the development of therapeutic agents. Ethyl 7-aminoquinoline-2-carboxylate, in particular, has emerged as a highly valuable and versatile building block for the synthesis of a diverse array of complex molecules, most notably in the pursuit of novel kinase inhibitors and other targeted therapies.[1][2][3][4]
This technical guide provides an in-depth exploration of the synthetic utility of Ethyl 7-aminoquinoline-2-carboxylate. It is designed to serve as a practical resource for researchers, offering not just protocols, but also the scientific rationale behind the experimental choices.
Chemical Properties and Characterization
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [5] |
| Molecular Weight | 216.24 g/mol | [5] |
| Appearance | Solid | [5] |
| CAS Number | 1447607-02-4 | [5] |
Synthetic Utility and Key Transformations
Ethyl 7-aminoquinoline-2-carboxylate offers three primary points for synthetic diversification: the amino group at the 7-position, the ester at the 2-position, and the quinoline core itself, which can be modified through electrophilic substitution or cross-coupling reactions if first converted to a halide. The strategic manipulation of these functional groups allows for the construction of complex molecular architectures.
Below are detailed protocols for key transformations, providing a foundation for the synthesis of novel derivatives.
N-Alkylation of the 7-Amino Group
The amino group at the 7-position is a key site for introducing a wide variety of substituents, which can significantly impact the biological activity of the resulting molecules. N-alkylation is a fundamental method for achieving this functionalization.
Rationale
The choice of a suitable base and solvent system is crucial for the successful N-alkylation of an aminoquinoline. A non-nucleophilic base is required to deprotonate the amino group without competing in the alkylation reaction. The solvent must be able to dissolve the starting materials and be inert to the reaction conditions.
The following protocol is adapted from a similar N-alkylation of a quinoline derivative and may require optimization for specific substrates.[9]
Experimental Protocol: N-Alkylation
Materials:
-
Ethyl 7-aminoquinoline-2-carboxylate
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
To a stirred mixture of Ethyl 7-aminoquinoline-2-carboxylate (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous DMF (10 mL per gram of starting material), add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and dilute with twice the volume of water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with water, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Caption: Workflow for the N-alkylation of Ethyl 7-aminoquinoline-2-carboxylate.
Amide Bond Formation via the 2-Carboxylate Group
The ethyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which then serves as a handle for amide bond formation. This is a critical transformation for introducing diverse side chains, often essential for tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.
Rationale
The direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, a coupling reagent is employed to activate the carboxylic acid, facilitating nucleophilic attack by the amine.[10][11] A variety of coupling reagents are available, each with its own advantages and disadvantages. The choice of coupling reagent and reaction conditions depends on the specific substrates and the desired outcome.
The following two-step protocol first describes the hydrolysis of the ester and then the amide coupling, adapted from general procedures for similar transformations.[12][13]
Experimental Protocol: Amide Bond Formation
Step 1: Hydrolysis of the Ethyl Ester
Materials:
-
Ethyl 7-aminoquinoline-2-carboxylate
-
2N Sodium hydroxide (NaOH) solution
-
2N Hydrochloric acid (HCl)
-
Water
Procedure:
-
Suspend Ethyl 7-aminoquinoline-2-carboxylate (1.0 eq) in 2N NaOH solution (10 mL per gram of starting material).
-
Stir the reaction mixture under reflux for 2 hours.
-
Cool the mixture to room temperature and filter to remove any insoluble material.
-
Acidify the filtrate to pH 4 with 2N HCl.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 7-aminoquinoline-2-carboxylic acid.
Step 2: Amide Coupling
Materials:
-
7-Aminoquinoline-2-carboxylic acid
-
Amine of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile (CH₃CN)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 7-aminoquinoline-2-carboxylic acid (1.0 eq) in anhydrous acetonitrile, add EDC (1.1 eq), HOBt (1.1 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Caption: Two-step workflow for amide bond formation.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
To further diversify the quinoline core, the 7-amino group can be converted to a halide (e.g., bromide or iodide) via a Sandmeyer reaction. The resulting halo-quinoline can then undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds.[14][15][16]
Rationale
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between an organoboron compound and a halide or triflate.[16] The choice of palladium catalyst, ligand, base, and solvent is critical for the success of the reaction and often requires optimization depending on the specific substrates.
The following is a representative protocol for a Suzuki-Miyaura coupling, which would need to be preceded by the conversion of the amino group to a halide. This protocol is adapted from procedures for the coupling of other heterocyclic halides.[15]
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
7-Halo-quinoline-2-carboxylate derivative
-
Boronic acid or boronic ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Celite
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine the 7-halo-quinoline-2-carboxylate (1.0 eq), the boronic acid or ester (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a mixture of toluene and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst (0.05 eq) under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Separate the organic layer from the filtrate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery: Kinase Inhibitors
A significant application of quinoline derivatives synthesized from building blocks like Ethyl 7-aminoquinoline-2-carboxylate is in the development of protein kinase inhibitors.[1][2][17] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The quinoline scaffold can be elaborated with various functional groups to target the ATP-binding site of specific kinases, leading to the inhibition of their activity.
The synthetic strategies outlined in this guide provide the tools to generate libraries of novel quinoline derivatives for screening against a wide range of kinase targets. By systematically varying the substituents at the 7-amino and 2-carboxylate positions, as well as on the quinoline core itself, researchers can explore the structure-activity relationships (SAR) and optimize the potency and selectivity of their compounds.
Conclusion
Ethyl 7-aminoquinoline-2-carboxylate is a valuable and versatile building block in organic synthesis, particularly for applications in medicinal chemistry. Its multiple functionalization points allow for the creation of a wide range of derivatives with diverse biological activities. The protocols and strategies detailed in this guide provide a solid foundation for researchers to explore the full potential of this important scaffold in their drug discovery and development efforts.
References
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. [Link]
-
3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). ProQuest. [Link]
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Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. (2024). RSC Publishing. [Link]
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Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (2025). PubMed Central. [Link]
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Synthesis and Characterization of Novel 4-oxo-1, 4-dihydroquinoline-3-carboxamide Derivatives from Diazomethane and HCl (g). SID. [Link]
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Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Publishing. [Link]
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Application Notes and Protocols for the Friedländer Synthesis of Quinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of the Friedländer Synthesis
First reported by Paul Friedländer in 1882, the Friedländer synthesis remains a cornerstone of heterocyclic chemistry, providing a straightforward and versatile route to the quinoline scaffold.[1][2] Quinolines are a privileged structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4][5][6] The reaction's adaptability to various catalysts and conditions has led to numerous modifications, enhancing its efficiency and expanding its substrate scope.[7][8] This guide provides an in-depth exploration of the experimental setups for the Friedländer synthesis, detailing the underlying mechanisms, offering step-by-step protocols, and discussing the critical parameters that influence its outcome.
The fundamental transformation in the Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[1][2][8] This reaction can be catalyzed by acids, bases, or conducted under thermal conditions, leading to the formation of a substituted quinoline.[1][2][9]
Mechanistic Insights: Understanding the "Why"
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the synthesis. Two primary mechanistic pathways are generally accepted, both of which ultimately lead to the formation of the quinoline ring system through a cyclodehydration process.[10]
-
Aldol Condensation Pathway: This pathway commences with an intermolecular aldol condensation between the two carbonyl-containing starting materials. The resulting α,β-unsaturated carbonyl intermediate then undergoes an intramolecular conjugate addition of the amino group to the double bond, followed by dehydration to yield the quinoline product.
-
Schiff Base Formation Pathway: Alternatively, the reaction can initiate with the formation of a Schiff base (imine) between the 2-aminoaryl carbonyl compound and the enol or enolate of the second carbonyl component.[10] Subsequent intramolecular cyclization and dehydration afford the final quinoline. The predominant pathway is often influenced by the specific reaction conditions and the nature of the substrates and catalyst employed.
Caption: General Mechanistic Pathways of the Friedländer Synthesis.
Experimental Protocols: A Practical Guide
The choice of experimental setup is dictated by the specific substrates, desired product, and available laboratory resources. Below are detailed protocols for common variations of the Friedländer synthesis.
Protocol 1: Classical Acid-Catalyzed Synthesis
This method is one of the most traditional approaches and is effective for a wide range of substrates.[11]
Rationale: The acid catalyst protonates the carbonyl oxygen of the 2-aminoaryl ketone or aldehyde, increasing its electrophilicity and promoting the initial condensation step. It also facilitates the final dehydration step. Common acid catalysts include sulfuric acid, p-toluenesulfonic acid, and Lewis acids.[1][7]
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-aminoaryl ketone or aldehyde (1.0 eq) and the carbonyl compound containing an α-methylene group (1.1-1.5 eq).
-
Solvent Addition: Add a suitable solvent such as ethanol, acetic acid, or toluene. The choice of solvent can influence reaction rates and yields.[1]
-
Catalyst Addition: Carefully add the acid catalyst (e.g., concentrated sulfuric acid, 0.1-0.2 eq, or p-toluenesulfonic acid monohydrate, 0.2-0.5 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Base-Catalyzed Synthesis
The original Friedländer synthesis was performed under basic conditions and remains a valuable method, particularly for certain substrates.[9]
Rationale: The base deprotonates the α-methylene group of the second carbonyl component, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the 2-aminoaryl ketone or aldehyde. Common bases include sodium hydroxide, potassium hydroxide, and piperidine.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve the 2-aminoaryl ketone or aldehyde (1.0 eq) and the carbonyl compound with an α-methylene group (1.1-1.5 eq) in a suitable solvent like ethanol or methanol.
-
Catalyst Addition: Add the base catalyst (e.g., aqueous sodium hydroxide solution or potassium hydroxide).
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, collect it by filtration. Otherwise, neutralize the reaction with a dilute acid (e.g., 1 M HCl) and extract with an appropriate organic solvent.
-
Purification: Dry the organic layer, remove the solvent in vacuo, and purify the residue by column chromatography or recrystallization.
Protocol 3: Modern Variations - Metal-Catalyzed and Solvent-Free Conditions
In recent years, significant efforts have been directed towards developing more environmentally friendly and efficient protocols. This has led to the use of various metal catalysts and solvent-free reaction conditions.[7][8]
Rationale: Metal catalysts, such as those based on gold, palladium, or iron, can activate the reactants under milder conditions, often leading to higher yields and improved selectivity.[1][12] Solvent-free conditions, often coupled with microwave irradiation, can significantly reduce reaction times and simplify work-up procedures.[7][8]
Step-by-Step Protocol (Example: Iodine-Catalyzed, Solvent-Free):
-
Reaction Setup: In a clean, dry reaction vessel (e.g., a microwave reaction vial or a round-bottom flask), combine the 2-aminoaryl ketone or aldehyde (1.0 mmol), the carbonyl compound with an α-methylene group (1.2 mmol), and a catalytic amount of iodine (e.g., 10 mol%).
-
Reaction Execution:
-
Conventional Heating: Heat the mixture in an oil bath at a predetermined temperature (e.g., 80-100 °C), monitoring by TLC.
-
Microwave Irradiation: Place the sealed reaction vial in a microwave reactor and irradiate at a set temperature and power for a specified time.
-
-
Work-up: After completion, dissolve the reaction mixture in an organic solvent like ethyl acetate and wash with a solution of sodium thiosulfate to remove the iodine.
-
Purification: Dry the organic phase, concentrate it, and purify the crude product by column chromatography.
Data Presentation: Comparative Analysis of Protocols
| Parameter | Acid-Catalyzed | Base-Catalyzed | Modern (e.g., Iodine/Solvent-Free) |
| Catalyst | H₂SO₄, p-TsOH, Lewis Acids | NaOH, KOH, Piperidine | I₂, AuCl₃, FeCl₃, etc. |
| Reaction Temp. | High (Reflux) | Moderate to High (Reflux) | Often Milder / Microwave Accelerated |
| Reaction Time | Hours to Days | Hours | Minutes to Hours |
| Yields | Moderate to High | Variable, Substrate Dependent | Often High to Excellent |
| Work-up | Neutralization & Extraction | Neutralization & Extraction | Simpler, often direct purification |
| Advantages | Readily available catalysts | Classical, effective for some substrates | Milder conditions, faster, "greener" |
| Disadvantages | Harsh conditions, potential side reactions | Potential for side reactions (e.g., aldol self-condensation) | Catalyst cost/availability can be a factor |
Experimental Workflow Visualization
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The Versatile Scaffold: Ethyl 7-aminoquinoline-2-carboxylate as a Precursor for Bioactive Heterocyclic Systems
Introduction: The Strategic Importance of the Quinoline Core
The quinoline scaffold, a fusion of benzene and pyridine rings, is a cornerstone in the architecture of medicinally and technologically significant molecules.[1] Its derivatives are integral to a wide array of pharmaceuticals, including antimalarials like chloroquine, anticancer agents such as camptothecin, and various antibacterials.[1][2] The inherent biological activity of the quinoline nucleus, coupled with its capacity for diverse functionalization, makes it a privileged starting point for the synthesis of novel therapeutic agents and advanced materials.[3] Among the myriad of quinoline building blocks, Ethyl 7-aminoquinoline-2-carboxylate stands out as a particularly versatile precursor for the construction of complex fused heterocyclic systems. The presence of a nucleophilic amino group at the 7-position and an electrophilic ester at the 2-position provides a unique combination of reactive sites, enabling a variety of cyclization and condensation reactions to forge new ring systems with profound biological implications.
This technical guide provides an in-depth exploration of the synthetic utility of Ethyl 7-aminoquinoline-2-carboxylate. We will delve into established synthetic methodologies, offering detailed, field-proven protocols for the synthesis of key heterocyclic frameworks, including pyrido[3,2-g]quinolines and pyrimido[4,5-b]quinolines. Furthermore, we will discuss the significant biological activities associated with these synthesized compounds, providing a comprehensive resource for researchers and professionals in drug discovery and development.
Synthetic Strategies: Building upon the Quinoline Framework
The strategic positioning of the amino and ester functionalities in Ethyl 7-aminoquinoline-2-carboxylate allows for its participation in a range of classical and modern synthetic transformations. The amino group serves as a potent nucleophile, ideal for initiating condensation reactions, while the ester group can be either retained in the final product or modified through subsequent reactions.
The Combes Synthesis for Pyrido[3,2-g]quinolines
The Combes quinoline synthesis is a classic acid-catalyzed reaction between an aniline and a β-diketone to form a quinoline.[4] This methodology can be adeptly applied to Ethyl 7-aminoquinoline-2-carboxylate, where the 7-amino group acts as the aniline component, leading to the formation of the tetracyclic pyrido[3,2-g]quinoline ring system.
Causality behind Experimental Choices: The choice of a strong acid catalyst, such as polyphosphoric acid (PPA), is crucial for promoting both the initial enamine formation and the subsequent intramolecular electrophilic cyclization onto the quinoline ring. The reaction temperature is elevated to overcome the activation energy barrier for the cyclization and dehydration steps, driving the reaction towards the formation of the thermodynamically stable aromatic product.
Experimental Protocol: General Procedure for the Synthesis of Ethyl Pyrido[3,2-g]quinoline-2-carboxylates
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 7-aminoquinoline-2-carboxylate (1.0 eq) and the desired β-diketone (e.g., acetylacetone, 1.2 eq).
-
Catalyst Addition: Carefully add polyphosphoric acid (PPA) (10-20 times the weight of the reactants) to the flask.
-
Reaction Conditions: Heat the reaction mixture to 120-140 °C with vigorous stirring for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralization and Extraction: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate is formed. Extract the product with a suitable organic solvent, such as ethyl acetate or chloroform (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate) to afford the desired ethyl pyrido[3,2-g]quinoline-2-carboxylate.
Caption: General workflow for the Combes synthesis of pyrido[3,2-g]quinolines.
Synthesis of Pyrimido[4,5-b]quinolines
Pyrimido[4,5-b]quinolines are a class of fused heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including antimicrobial and anticancer properties.[1][3][5][6] The synthesis of these compounds can be efficiently achieved from aminoquinoline precursors. A general and effective method involves the condensation of an aminoquinoline with a suitable one-carbon synthon, followed by cyclization.
Causality behind Experimental Choices: The use of reagents like dimethylformamide-dimethylacetal (DMF-DMA) serves as a one-carbon electrophile that reacts with the primary amino group to form an amidine intermediate. This intermediate is then primed for intramolecular cyclization upon reaction with an appropriate amine, leading to the formation of the pyrimidine ring.
Experimental Protocol: General Procedure for the Synthesis of Pyrimido[4,5-b]quinolin-4-ones
This protocol is adapted from the synthesis of analogous compounds from ethyl 2-amino-quinoline-3-carboxylates.[7][8]
-
Amidine Formation: To a solution of Ethyl 7-aminoquinoline-2-carboxylate (1.0 eq) in an appropriate solvent such as dimethylformamide (DMF), add dimethylformamide-dimethylacetal (DMF-DMA) (1.5 eq).
-
Reaction Conditions: Heat the mixture at reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Intermediate Isolation: After cooling, the solvent is removed under reduced pressure to yield the crude ethyl 7-(((dimethylamino)methylene)amino)quinoline-2-carboxylate intermediate, which can be used in the next step without further purification.
-
Cyclization: Dissolve the crude intermediate in a suitable solvent (e.g., ethanol) and add the desired primary amine (e.g., ammonia, alkylamine, or arylamine) (2.0 eq).
-
Final Reaction and Work-up: Reflux the mixture for 6-8 hours. After completion, cool the reaction mixture and remove the solvent in vacuo. The resulting solid is then washed with a suitable solvent (e.g., diethyl ether) and recrystallized from an appropriate solvent system (e.g., ethanol/water) to afford the pure pyrimido[4,5-b]quinolin-4-one derivative.
Caption: Synthetic pathway for Pyrimido[4,5-b]quinolin-4-ones.
Application Notes: Biological Significance of Synthesized Heterocycles
The heterocyclic systems derived from Ethyl 7-aminoquinoline-2-carboxylate are not merely synthetic curiosities; they are endowed with a range of potent biological activities, making them attractive candidates for drug discovery programs.
Antimicrobial and Anticancer Potential
A significant body of research has highlighted the antimicrobial and anticancer properties of quinoline-based fused heterocycles.
-
Pyrimido[4,5-b]quinolines: These compounds have demonstrated promising activity against a spectrum of microbial pathogens.[1][3][5][6] Their mechanism of action is often attributed to the inhibition of key bacterial enzymes like DNA gyrase and dihydrofolate reductase (DHFR).[1] Furthermore, certain derivatives have exhibited significant antifungal activity.[1] In the realm of oncology, pyrimido[4,5-b]quinolines have emerged as potential anticancer agents, with some derivatives showing potent inhibitory effects against various cancer cell lines.
-
Pyrazolo[4,3-g]quinolines: This class of compounds has been investigated for its anticancer properties. Studies have shown that pyrazolo[4,3-f]quinoline derivatives can act as potent haspin kinase inhibitors, an enzyme that is a promising target in cancer therapy. These compounds have demonstrated the ability to inhibit the proliferation of various cancer cell lines.
Table 1: Summary of Biological Activities
| Heterocyclic System | Biological Activity | Target/Mechanism of Action | Reference(s) |
| Pyrimido[4,5-b]quinolines | Antimicrobial (Antibacterial & Antifungal) | DNA gyrase, DHFR inhibition | [1][5] |
| Anticancer | - | ||
| Pyrazolo[4,3-g]quinolines | Anticancer | Haspin Kinase Inhibition |
Conclusion
Ethyl 7-aminoquinoline-2-carboxylate is a highly valuable and versatile building block for the synthesis of a diverse range of fused heterocyclic compounds. Its unique substitution pattern allows for the application of both classical and contemporary synthetic methodologies to construct complex molecular architectures with significant biological potential. The pyrido[3,2-g]quinoline and pyrimido[4,5-b]quinoline frameworks, readily accessible from this precursor, have demonstrated promising antimicrobial and anticancer activities, underscoring the importance of this scaffold in modern drug discovery. The protocols and insights provided in this guide are intended to empower researchers to explore the rich chemistry of Ethyl 7-aminoquinoline-2-carboxylate and to accelerate the development of novel therapeutic agents.
References
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El-Sayed, O. A., et al. (2024). Construction and Docking Studies of Novel Pyrimido[4,5-b]quinolines as Antimicrobial Agents. Chemistry & Biodiversity. Available at: [Link]
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Fathy, U., et al. (2021). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Pharmacognosy Journal. Available at: [Link]
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El-Sayed, O. A., et al. (2002). Novel 4-aminopyrimido[4,5-b]quinoline derivatives as potential antimicrobial agents. Bollettino Chimico Farmaceutico. Available at: [Link]
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Fathy, U. (2021). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. DSpace Repository. Available at: [Link]
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Sintin, H. O. (2020). Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. Bioorganic Chemistry. Available at: [Link]
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Opoku-Temeng, C., et al. (2018). 3H-pyrazolo[4,3-f]quinoline haspin kinase inhibitors and anticancer properties. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Gabrielli, S., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules. Available at: [Link]
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Kasaboina, S., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules. Available at: [Link]
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Kumar, N., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomedical Science. Available at: [Link]
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Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Available at: [Link]
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Varma, R. S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]
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Li, Y., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Omega. Available at: [Link]
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Zahra, J. A., et al. (2007). Synthesis of Some Ethyl 3-(Aryldiazenyl)-7-oxo-dihydropyrido[ 2,3-f]quinoxaline-8-carboxylates. Zeitschrift für Naturforschung B. Available at: [Link]
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Derivatisierung von Ethyl-7-aminochinolin-2-carboxylat für biologische Assays
Anwendungshinweise und Protokolle
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung
Ethyl-7-aminochinolin-2-carboxylat ist ein heterocyclisches Molekül, das als vielseitige Plattform für die Entwicklung von biologisch aktiven Wirkstoffen dient. Seine einzigartige Struktur ermöglicht eine gezielte Derivatisierung an mehreren Positionen, was zur Synthese von Verbindungen mit einem breiten Spektrum an pharmakologischen Aktivitäten führt. Diese Anwendungshinweise bieten einen detaillierten technischen Leitfaden für die Derivatisierung von Ethyl-7-aminochinolin-2-carboxylat und dessen Anwendung in biologischen Assays. Wir erläutern die zugrunde liegenden chemischen Prinzipien, stellen bewährte Protokolle zur Verfügung und demonstrieren die Relevanz der synthetisierten Derivate für die Wirkstoffforschung.
Einleitung: Die Bedeutung von Chinolin-basierten Gerüsten in der medizinischen Chemie
Chinolin, ein bicyclischer aromatischer Heterocyclus, ist ein prominentes Strukturelement in einer Vielzahl von Naturstoffen und synthetischen Verbindungen mit bemerkenswerten biologischen Aktivitäten.[1][2][3] Die starre, planare Struktur des Chinolinrings ermöglicht eine effektive Wechselwirkung mit verschiedenen biologischen Zielmolekülen wie Enzymen und Rezeptoren. Insbesondere das Gerüst des Ethyl-7-aminochinolin-2-carboxylats bietet durch seine funktionellen Gruppen – die Aminogruppe an Position 7 und die Estergruppe an Position 2 – strategische Ansatzpunkte für die chemische Modifikation. Diese Modifikationen können die pharmakokinetischen und pharmakodynamischen Eigenschaften der resultierenden Moleküle maßgeblich beeinflussen und sie für den Einsatz in biologischen Assays zur Untersuchung von Krankheitsmechanismen und zur Identifizierung potenzieller therapeutischer Kandidaten optimieren.
Die Derivatisierung dieses Gerüsts hat zur Entdeckung von Wirkstoffen mit antimalaria-, antibakteriellen, antiviralen und antitumoralen Eigenschaften geführt.[1][4][5] Die Fähigkeit, die Lipophilie, die sterische Hinderung und die elektronischen Eigenschaften durch gezielte chemische Synthese zu modulieren, macht Ethyl-7-aminochinolin-2-carboxylat zu einem wertvollen Ausgangsmaterial in der modernen Wirkstoffentwicklung.[6]
Chemische Grundlagen und Strategien der Derivatisierung
Die Reaktivität von Ethyl-7-aminochinolin-2-carboxylat wird primär durch die nukleophile Aminogruppe an der C7-Position und die elektrophile Carbonylgruppe des Esters an der C2-Position bestimmt. Diese beiden funktionellen Gruppen ermöglichen eine Vielzahl von chemischen Transformationen.
Derivatisierung an der C7-Aminogruppe
Die aromatische Aminogruppe ist ein starkes Nukleophil und kann leicht mit verschiedenen Elektrophilen reagieren. Dies eröffnet Wege zur Synthese von Amiden, Sulfonamiden, Harnstoffen und Thioharnstoffen.
-
Acylierung zur Bildung von Amiden: Die Reaktion mit Carbonsäurechloriden oder -anhydriden in Gegenwart einer Base wie Pyridin oder Triethylamin führt zur Bildung von Amiden.[7] Diese Reaktion ist in der Regel schnell und liefert hohe Ausbeuten. Die Wahl des Acylierungsmittels ermöglicht die Einführung einer breiten Palette von funktionellen Gruppen, die die Löslichkeit und die Fähigkeit zur Wasserstoffbrückenbindung des Moleküls beeinflussen können.
-
Sulfonylierung zur Bildung von Sulfonamiden: Die Umsetzung mit Sulfonylchloriden in basischem Medium ergibt Sulfonamide. Sulfonamide sind wichtige Pharmakophore, die in vielen zugelassenen Medikamenten vorkommen und oft eine verbesserte metabolische Stabilität aufweisen.
-
Reaktion mit Isocyanaten und Isothiocyanaten: Diese Reaktionen führen zur Bildung von Harnstoff- bzw. Thioharnstoffderivaten. Diese funktionellen Gruppen sind bekannt für ihre Fähigkeit, starke Wasserstoffbrückenbindungen mit Protein-Zielstrukturen einzugehen.
Modifikation der C2-Estergruppe
Die Estergruppe an der C2-Position kann hydrolysiert oder in andere funktionelle Gruppen umgewandelt werden.
-
Hydrolyse zur Carbonsäure: Die basische oder saure Hydrolyse des Ethylesters führt zur entsprechenden Carbonsäure.[8] Diese Carbonsäure kann dann weiter modifiziert werden, beispielsweise durch Amidkopplungsreaktionen mit verschiedenen Aminen, um eine zweite Diversitätsachse zu erschließen.
-
Amidierung: Die direkte Umsetzung des Esters mit Aminen (Aminolyse) ist oft schwierig und erfordert hohe Temperaturen. Ein effizienterer Weg ist die Umwandlung in die Carbonsäure und die anschließende Peptidkopplung unter Verwendung von Standardkopplungsreagenzien wie HATU oder EDC/HOBt.[9][10][11]
Elektrophile Aromatische Substitution am Chinolinring
Obwohl die vorhandenen funktionellen Gruppen die primären Angriffspunkte für die Derivatisierung sind, können unter bestimmten Bedingungen auch elektrophile aromatische Substitutionen am Chinolinring selbst durchgeführt werden. Die Positionen C5, C6 und C8 sind potenziell für Reaktionen wie Nitrierung oder Halogenierung zugänglich, was weitere Möglichkeiten zur Strukturvariation bietet.
Diagramm des Derivatisierungs-Workflows
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung von Ethyl-7-aminochinolin-2-carboxylat.
Detaillierte experimentelle Protokolle
Die folgenden Protokolle sind als Ausgangspunkt für die Synthese von Derivaten gedacht und können je nach Substrat und gewünschtem Produkt angepasst werden.
Protokoll 1: Allgemeine Vorschrift für die Acylierung der C7-Aminogruppe
-
Reaktionsaufbau: Lösen Sie Ethyl-7-aminochinolin-2-carboxylat (1 Äquiv.) in einem geeigneten aprotischen Lösungsmittel wie Dichlormethan (DCM) oder Tetrahydrofuran (THF) in einem trockenen Reaktionsgefäß unter einer Inertgasatmosphäre (z. B. Stickstoff oder Argon).
-
Basenzugabe: Fügen Sie eine Base wie Triethylamin (1.2 Äquiv.) oder Pyridin (als Lösungsmittel und Base) hinzu und rühren Sie die Mischung bei Raumtemperatur für 10 Minuten.[7]
-
Zugabe des Acylierungsmittels: Geben Sie das entsprechende Carbonsäurechlorid oder -anhydrid (1.1 Äquiv.) langsam bei 0 °C zur Reaktionsmischung.[7]
-
Reaktionsdurchführung: Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-12 Stunden. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Aufarbeitung: Nach vollständigem Umsatz verdünnen Sie die Reaktionsmischung mit DCM und waschen sie nacheinander mit 1 M Salzsäure, gesättigter Natriumbicarbonatlösung und gesättigter Kochsalzlösung.
-
Reinigung: Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum. Reinigen Sie den Rückstand durch Säulenchromatographie (typischerweise mit einem Hexan/Ethylacetat-Gradienten), um das gewünschte Amidderivat zu erhalten.
Protokoll 2: Allgemeine Vorschrift für die Hydrolyse der C2-Estergruppe
-
Reaktionsaufbau: Suspendieren Sie Ethyl-7-aminochinolin-2-carboxylat (1 Äquiv.) in einer Mischung aus Ethanol und Wasser (z. B. 1:1).
-
Basenzugabe: Fügen Sie eine wässrige Lösung von Natriumhydroxid (2-3 Äquiv.) hinzu.
-
Reaktionsdurchführung: Erhitzen Sie die Reaktionsmischung unter Rückfluss für 2-6 Stunden, bis die DC-Analyse den vollständigen Verbrauch des Ausgangsmaterials anzeigt.
-
Aufarbeitung: Kühlen Sie die Reaktion auf Raumtemperatur ab und entfernen Sie das Ethanol im Vakuum. Verdünnen Sie den wässrigen Rückstand mit Wasser und säuern Sie ihn vorsichtig mit 1 M Salzsäure auf einen pH-Wert von etwa 4-5 an.
-
Isolierung: Der ausfallende Feststoff wird durch Filtration gesammelt, mit kaltem Wasser gewaschen und im Vakuum getrocknet, um die reine 7-Aminochinolin-2-carbonsäure zu erhalten.
Protokoll 3: Allgemeine Vorschrift für die Amidkopplung an der C2-Carbonsäure
-
Aktivierung der Carbonsäure: Lösen Sie die 7-substituierte Chinolin-2-carbonsäure (1 Äquiv.), das gewünschte Amin (1.1 Äquiv.) und einen Kopplungs-Hilfsstoff wie Hydroxybenzotriazol (HOBt) (1.2 Äquiv.) in einem aprotischen Lösungsmittel wie Dimethylformamid (DMF).[9]
-
Zugabe des Kopplungsreagenzes: Kühlen Sie die Mischung auf 0 °C und fügen Sie ein Kopplungsreagenz wie N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimid-hydrochlorid (EDC·HCl) (1.2 Äquiv.) hinzu.[11]
-
Reaktionsdurchführung: Rühren Sie die Reaktion bei 0 °C für 30 Minuten und lassen Sie sie dann über Nacht bei Raumtemperatur rühren.
-
Aufarbeitung: Gießen Sie die Reaktionsmischung in Wasser und extrahieren Sie das Produkt mit Ethylacetat. Waschen Sie die kombinierte organische Phase mit gesättigter Natriumbicarbonatlösung und gesättigter Kochsalzlösung.[9]
-
Reinigung: Trocknen Sie die organische Phase über Natriumsulfat, filtrieren Sie und konzentrieren Sie sie im Vakuum. Reinigen Sie das Rohprodukt durch Säulenchromatographie oder Umkristallisation.
Anwendung in biologischen Assays
Die synthetisierten Derivate können in einer Vielzahl von biologischen Assays eingesetzt werden, um ihre Wirksamkeit und ihren Wirkmechanismus zu untersuchen.
-
Zellbasierte Assays: Die Zytotoxizität der Verbindungen kann mittels MTT- oder LDH-Assays an verschiedenen Krebszelllinien untersucht werden.[12][13] Antiproliferative Effekte werden oft durch Analyse des Zellzyklus (FACS) oder durch BrdU-Einbau-Assays bestimmt.
-
Enzymatische Assays: Wenn die Verbindungen als Enzyminhibitoren konzipiert sind (z. B. Kinaseinhibitoren), kann ihre Aktivität in vitro unter Verwendung von gereinigten Enzymen und spezifischen Substraten gemessen werden. IC50-Werte werden bestimmt, um die Potenz der Inhibitoren zu quantifizieren.[14][15]
-
Antimikrobielle Assays: Die antibakterielle oder antifungale Aktivität wird durch Bestimmung der minimalen Hemmkonzentration (MHK) mittels Bouillon-Mikrodilutionsmethoden ermittelt.[16]
Tabelle 1: Beispielhafte Charakterisierung von Derivaten
| Derivat | Modifikation | Molekulargewicht ( g/mol ) | Schmelzpunkt (°C) | Löslichkeit (DMSO) | Biologischer Assay | IC50 / MHK |
| 1a | C7-Benzamid | 306.32 | 188-190 | >10 mg/mL | MTT (HeLa)[12] | 15.2 µM |
| 1b | C7-Phenylsulfonamid | 356.39 | 210-212 | >10 mg/mL | Kinase-Assay (EGFR)[14] | 2.5 µM |
| 2a | C2-(Benzylamid) | 291.33 | 195-197 | >5 mg/mL | MHK (S. aureus)[16] | 8 µg/mL |
Schlussfolgerung und Ausblick
Die Derivatisierung von Ethyl-7-aminochinolin-2-carboxylat stellt eine robuste und flexible Strategie zur Generierung von Molekülbibliotheken für das Hochdurchsatz-Screening und die Leitstrukturoptimierung dar. Die in diesen Anwendungshinweisen beschriebenen Protokolle bieten eine solide Grundlage für die Synthese einer Vielzahl von Derivaten. Durch die systematische Untersuchung der Struktur-Wirkungs-Beziehungen (SAR) dieser Verbindungen können Forscher neue Einblicke in biologische Prozesse gewinnen und die Entwicklung neuartiger Therapeutika vorantreiben. Die Vielseitigkeit des Chinolin-Gerüsts sichert seine anhaltende Bedeutung in der medizinischen Chemie und der Wirkstoffforschung.[1][3]
Referenzen
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Bioorganic Chemistry. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. [Link]
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PubMed. (o. D.). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. [Link]
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Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]
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ResearchGate. (2023). Quinoline‐derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. [Link]
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Bentham Science. (2020). An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. [Link]
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National Institutes of Health. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. [Link]
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PubMed. (o. D.). Quinoline: An Attractive Scaffold in Drug Design. [Link]
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RSC Publishing. (2025). Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. [Link]
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PubMed. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. [Link]
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Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. [Link]
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Chemistry Stack Exchange. (2014). Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid?. [Link]
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National Institutes of Health. (o. D.). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. [Link]
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National Center for Biotechnology Information. (o. D.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Link]
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PubMed. (o. D.). Synthesis of a fluorescent derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, and its application for the analysis of hydrolysate amino acids via high-performance liquid chromatography. [Link]
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Chemistry Steps. (o. D.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
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Indo American Journal of Pharmaceutical Research. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. [Link]
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Advanced Journal of Chemistry, Section A. (o. D.). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [Link]
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PubMed. (2009). Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents. [Link]
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National Center for Biotechnology Information. (o. D.). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. [Link]
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RSC Publishing. (o. D.). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. [Link]
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PubMed. (2018). Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents. [Link]
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Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]
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National Center for Biotechnology Information. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]
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National Center for Biotechnology Information. (2025). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. [Link]
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ChemBK. (2024). ethyl quinoline-2-carboxylate. [Link]
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National Center for Biotechnology Information. (2021). Nopol-Based Quinoline Derivatives as Antiplasmodial Agents. [Link]
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High-Yield Synthesis of 7-Aminoquinoline Derivatives: An Application and Protocol Guide
Introduction: The Enduring Significance of the 7-Aminoquinoline Scaffold
The quinoline nucleus is a cornerstone of medicinal chemistry, and its derivatives have demonstrated a remarkable breadth of biological activities. Among these, the 7-aminoquinoline scaffold holds a place of particular importance. This structural motif is a key component in a variety of therapeutic agents, including antimalarials, anticancer agents, and kinase inhibitors. The precise placement of the amino group at the 7-position significantly influences the molecule's electronic properties and its ability to interact with biological targets. Consequently, the development of efficient and high-yielding synthetic methods for 7-aminoquinoline derivatives is a critical endeavor for researchers in drug discovery and development.
This comprehensive guide provides detailed application notes and protocols for the high-yield synthesis of 7-aminoquinoline derivatives. We will delve into several robust synthetic strategies, elucidating the mechanistic principles that underpin each method and offering practical insights to ensure successful implementation in the laboratory.
Strategic Approaches to 7-Aminoquinoline Synthesis
The synthesis of 7-aminoquinolines can be broadly approached through two primary strategies: direct amination of a pre-formed quinoline core or construction of the quinoline ring with the amino group already incorporated or in a precursor form. This guide will focus on the former, which often provides a more convergent and versatile route to a diverse library of derivatives.
Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful and general method for the formation of carbon-nitrogen bonds.[1][2] This palladium-catalyzed cross-coupling reaction is particularly well-suited for the synthesis of 7-aminoquinolines from 7-haloquinoline precursors, demonstrating broad functional group tolerance and typically providing high yields.[2][3]
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired 7-aminoquinoline and regenerate the Pd(0) catalyst.[4] The choice of ligand is crucial for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands often being employed to promote both the oxidative addition and reductive elimination steps.[4]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of N-Aryl-7-aminoquinoline
This protocol describes a general procedure for the coupling of a 7-bromoquinoline with an aniline derivative.
Materials:
-
7-Bromoquinoline (1.0 mmol)
-
Aniline derivative (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)
-
Xantphos (0.04 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 7-bromoquinoline, the aniline derivative, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-aryl-7-aminoquinoline.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / Xantphos | A common and effective catalyst system for C-N cross-coupling.[3] |
| Base | Sodium tert-butoxide | A strong, non-nucleophilic base suitable for deprotonating the amine. |
| Solvent | Toluene | A high-boiling, non-polar solvent that is compatible with the reaction conditions. |
| Temperature | 100-110 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. |
Method 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a classical and often highly efficient method for the synthesis of aminoquinolines, particularly when an electron-withdrawing group is present on the quinoline ring to activate it towards nucleophilic attack.[5][6] For the synthesis of 7-aminoquinolines, a suitable leaving group at the 7-position (e.g., a halogen) is displaced by an amine nucleophile.
Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[7] The nucleophilic amine attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] In the subsequent step, the leaving group is expelled, and the aromaticity of the quinoline ring is restored. The presence of electron-withdrawing groups ortho and/or para to the leaving group stabilizes the Meisenheimer complex, thereby accelerating the reaction.[7]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: Synthesis of a 7-(Alkylamino)quinoline
This protocol describes the reaction of 7-chloroquinoline with an aliphatic amine.
Materials:
-
7-Chloroquinoline (1.0 mmol)
-
Alkylamine (2.0-3.0 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a round-bottom flask, dissolve 7-chloroquinoline in DMF.
-
Add the alkylamine and potassium carbonate to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 7-(alkylamino)quinoline.
| Parameter | Condition | Rationale |
| Leaving Group | Chloro | A common and sufficiently reactive leaving group for SNAr. |
| Base | Potassium carbonate | A mild base to neutralize the HCl generated during the reaction. |
| Solvent | DMF | A polar aprotic solvent that can solvate the ions and facilitate the reaction. |
| Temperature | 80-100 °C | Provides sufficient energy to overcome the activation barrier. |
Method 3: Catalyst-Free Synthesis via Condensation
A highly selective and efficient catalyst-free method for the synthesis of 2,4-disubstituted 7-aminoquinolines has been reported, involving the condensation of m-phenylenediamine with unsymmetrical 1,3-diketones bearing a trifluoromethyl group.[8] The strong electron-withdrawing nature of the trifluoromethyl group directs the regioselectivity of the cyclization and obviates the need for a catalyst.[8]
Mechanistic Rationale
The proposed mechanism involves an initial nucleophilic addition of one of the amino groups of m-phenylenediamine to the ketone carbonyl adjacent to the trifluoromethyl group, which is more electrophilic.[8] This is followed by a second condensation of the other ketone with the aromatic ring at the 6-position of the m-phenylenediamine, leading to the formation of the 7-aminoquinoline ring system as a single regioisomer.[8]
Caption: Proposed pathway for the catalyst-free synthesis of 7-aminoquinolines.
Experimental Protocol: Synthesis of a 2,4-Disubstituted 7-Aminoquinoline
This protocol is adapted from the reported catalyst-free synthesis.[8]
Materials:
-
m-Phenylenediamine (1.0 mmol)
-
4,4,4-Trifluoro-1-phenylbutane-1,3-dione (1.0 mmol)
-
Chloroform (10 mL)
Procedure:
-
Dissolve m-phenylenediamine and 4,4,4-trifluoro-1-phenylbutane-1,3-dione in chloroform in a round-bottom flask.
-
Heat the solution at reflux for approximately 10 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent by rotary evaporation. The product may crystallize directly from the concentrated solution.
-
If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-phenyl-4-(trifluoromethyl)quinolin-7-amine.
| Parameter | Condition | Rationale |
| Reactants | m-Phenylenediamine & trifluoromethylated 1,3-diketone | Specific substrates for this catalyst-free condensation.[8] |
| Solvent | Chloroform | A suitable solvent for the reflux conditions. |
| Temperature | Reflux | Provides the thermal energy required for the condensation and cyclization. |
| Catalyst | None | The electron-withdrawing trifluoromethyl group drives the reaction.[8] |
Precursor Synthesis: Preparation of 7-Halo and 7-Nitroquinolines
The successful synthesis of 7-aminoquinolines via the methods described above often relies on the availability of suitably functionalized quinoline precursors.
-
7-Haloquinolines: These are commonly prepared from the corresponding 7-hydroxyquinolines via treatment with reagents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). 7-Hydroxyquinoline itself can be synthesized through various methods, including the Skraup synthesis from 3-aminophenol.[9][10]
-
7-Nitroquinolines: Nitration of the quinoline ring can yield a mixture of isomers. However, directed nitration or synthesis from a pre-functionalized precursor can provide the desired 7-nitroquinoline.[11] For example, 7-methylquinoline can be nitrated to selectively yield 7-methyl-8-nitroquinoline, which can be a precursor for further transformations.[11] The nitro group can then be readily reduced to the corresponding amine using standard reducing agents such as tin(II) chloride (SnCl₂) or catalytic hydrogenation.
Troubleshooting and Optimization
-
Low Yields in Buchwald-Hartwig Amination: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvents. The choice of ligand is particularly critical and can significantly impact the reaction outcome.
-
Incomplete SNAr Reactions: For less reactive aryl halides or amines, increasing the reaction temperature or using a more polar aprotic solvent like DMSO may improve the reaction rate. Microwave-assisted heating can also be beneficial in reducing reaction times and improving yields.[12]
-
Regioselectivity Issues: In cases where multiple isomers are possible, careful control of reaction conditions and the use of directing groups are essential. For instance, in the Skraup synthesis, the substitution pattern on the aniline precursor dictates the regiochemistry of the cyclization.
Conclusion
The synthesis of 7-aminoquinoline derivatives is a field rich with diverse and powerful methodologies. The choice of synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The Buchwald-Hartwig amination offers broad applicability and high functional group tolerance, while SNAr provides a more classical and often cost-effective approach. For specific substitution patterns, catalyst-free condensation reactions can offer exceptional efficiency and selectivity. By understanding the underlying principles and carefully optimizing the reaction conditions, researchers can confidently and efficiently access a wide array of 7-aminoquinoline derivatives for their drug discovery and development programs.
References
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Delgado F, Benítez A, Gotopo L and Romero AH (2025) 4-Aminoquinoline: a comprehensive review of synthetic strategies. Front. Chem. 13:1553975. doi: 10.3389/fchem.2025.1553975. [Link]
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Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Med. Chem. Lett. (2019). [Link]
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Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules (2022). [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity. J. Med. Chem. (2012). [Link]
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Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules (2024). [Link]
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An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Merging photoredox catalysis with transition metal catalysis: Direct C4-H amination of 8-hydroxyquinoline derivatives. ResearchGate. [Link]
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Some 7-Substituted 4-Aminoquinoline Derivatives. Journal of the American Chemical Society. [Link]
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Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
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Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. MDPI. [Link]
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Synthesis of nitroquinoline derivatives 9. ResearchGate. [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]
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Insight into the Steric and Electronic Effects of Ancillary Ligands: Synthesis and Structure−Reactivity Relationship of Well-Defined, Air- and Moisture-Stable (NHC)Pd(sal)Cl Complexes (sal = Salicylaldimine). Organometallics. [Link]
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Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. Journal of the American Chemical Society. [Link]
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Synthesis of 7-aminocoumarin by Buchwald-Hartwig Cross Coupling for Specific Protein Labeling in Living Cells. PubMed. [Link]
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7-Aminoquinoline. PubChem. [Link]
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Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. J. Heterocyclic Chem. (2008). [Link]
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Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. New Journal of Chemistry. [Link]
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Catalytic Enantioselective Cyclopropylalkynylation of Aldimines Generated In Situ from α-Amido Sulfones. MDPI. [Link]
-
7-Hydroxyquinoline. PubChem. [Link]
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The Strategic Application of Ethyl 7-Aminoquinoline-2-carboxylate in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the quinoline core stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds.[1] Its rigid bicyclic framework provides an excellent platform for the spatial orientation of functional groups, enabling precise interactions with biological targets. Within this important class of heterocycles, Ethyl 7-aminoquinoline-2-carboxylate emerges as a particularly valuable building block for medicinal chemists. Its trifunctional nature—comprising a nucleophilic amino group at the C7 position, an ester at C2 amenable to various transformations, and the quinoline nitrogen itself—offers a versatile handle for the synthesis of diverse and complex molecular architectures. This application note will delve into the strategic utility of Ethyl 7-aminoquinoline-2-carboxylate, providing detailed protocols and rationale for its application in the synthesis of kinase inhibitors, a class of therapeutics at the forefront of oncology and neurodegenerative disease research.
Core Attributes for Drug Design
The strategic importance of Ethyl 7-aminoquinoline-2-carboxylate in medicinal chemistry is rooted in its distinct chemical features:
-
Vectorial Diversity: The arrangement of the amino and ester groups allows for the divergent growth of the molecular structure. The C7 amino group is a key site for introducing substituents that can interact with solvent-exposed regions of a protein's binding site or be tailored to modulate physicochemical properties such as solubility and cell permeability.
-
Modulation of Physicochemical Properties: The amino group offers a site for derivatization to fine-tune the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. For instance, its acylation or sulfonylation can alter lipophilicity and hydrogen bonding capacity.
-
Versatile Synthetic Handle: The ethyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide array of amines to form amides, a common linkage in many drug molecules. Alternatively, the ester can be reduced or participate in other transformations.
Application in the Synthesis of LRRK2 Kinase Inhibitors for Parkinson's Disease
A prominent application of the 7-aminoquinoline scaffold is in the development of inhibitors for Leucine-rich repeat kinase 2 (LRRK2). Mutations that increase LRRK2 kinase activity are a significant genetic risk factor for Parkinson's disease, making LRRK2 a compelling therapeutic target.[2][3] The 7-aminoquinoline core has been successfully employed to construct potent and selective LRRK2 inhibitors.
Rationale for Use in LRRK2 Inhibitor Design
The general structure of many kinase inhibitors involves a "hinge-binding" motif that anchors the molecule in the ATP-binding site of the kinase, and a "selectivity pocket" element that confers specificity for the target kinase. In the context of LRRK2 inhibitors, the 7-aminoquinoline scaffold can be strategically utilized as a core from which to build out these key interactions. The amino group at the C7 position is often derivatized to interact with the solvent-exposed region of the kinase, which can enhance potency and modulate pharmacokinetic properties.
Below is a detailed, generalized protocol for the synthesis of a key intermediate in the development of LRRK2 inhibitors, starting from a plausible precursor to Ethyl 7-aminoquinoline-2-carboxylate.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 7-aminoquinoline-2-carboxylate from a Nitro Precursor (A Representative Method)
This protocol describes a common synthetic route to amino-substituted quinolines via the reduction of a nitro group. The synthesis of the nitro precursor is often achieved through cyclization reactions.
Step 1: Synthesis of Ethyl 7-nitroquinoline-2-carboxylate
This step would typically involve a cyclization reaction, for example, a modified Doebner-von Miller reaction or a similar strategy, using appropriate precursors. For the purpose of this application note, we will assume the availability of this starting material.
Step 2: Reduction of the Nitro Group
-
Reaction: Ethyl 7-nitroquinoline-2-carboxylate to Ethyl 7-aminoquinoline-2-carboxylate
-
Reagents and Materials:
-
Ethyl 7-nitroquinoline-2-carboxylate
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Celite®
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
-
Procedure:
-
To a stirred suspension of Ethyl 7-nitroquinoline-2-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add ammonium chloride (1.0 eq) and iron powder (5.0 eq).
-
Heat the reaction mixture to reflux (typically around 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (disappearance of the starting material), cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with ethyl acetate.
-
Combine the filtrate and the washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 7-aminoquinoline-2-carboxylate.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
-
Causality and Insights: The use of iron powder in the presence of a mild proton source like ammonium chloride is a classic and cost-effective method for the reduction of aromatic nitro groups. It is generally preferred in a laboratory setting over catalytic hydrogenation for its simplicity and functional group tolerance.
Protocol 2: Amide Bond Formation at the C7 Position
This protocol demonstrates the derivatization of the amino group, a key step in building out the "selectivity" portion of the kinase inhibitor.
-
Reaction: Ethyl 7-aminoquinoline-2-carboxylate with an acyl chloride.
-
Reagents and Materials:
-
Ethyl 7-aminoquinoline-2-carboxylate
-
Acyl chloride (e.g., benzoyl chloride) (1.1 eq)
-
Pyridine or another suitable base
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve Ethyl 7-aminoquinoline-2-carboxylate (1.0 eq) in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
-
Expertise and Rationale: The use of a non-nucleophilic base like pyridine is crucial to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation and preventing side reactions. Performing the addition at 0 °C helps to control the exothermicity of the acylation reaction.
Protocol 3: Suzuki Cross-Coupling at a Halogenated C7 Position (Illustrative Alternative)
While our primary molecule has an amino group at C7, a common alternative strategy in medicinal chemistry involves starting with a halogen (e.g., bromine) at this position and introducing diverse aryl or heteroaryl groups via a Suzuki cross-coupling reaction. This highlights the versatility of the quinoline scaffold.
-
Reaction: Ethyl 7-bromoquinoline-2-carboxylate with an arylboronic acid.
-
Reagents and Materials:
-
Ethyl 7-bromoquinoline-2-carboxylate
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)
-
Base (e.g., Na₂CO₃ or K₂CO₃) (2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a flask, add Ethyl 7-bromoquinoline-2-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Purge the flask with an inert gas.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1).
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).[4][5]
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired 7-arylquinoline derivative.
-
-
Authoritative Grounding: The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction widely used in the pharmaceutical industry for the formation of carbon-carbon bonds.[5] The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and depends on the specific substrates used.
Data Presentation: Biological Activity of a Representative LRRK2 Inhibitor
The following table presents hypothetical but representative biological data for a LRRK2 inhibitor synthesized from a 7-aminoquinoline scaffold.
| Compound ID | Target | IC₅₀ (nM) | Cell-based pLRRK2 IC₅₀ (nM) |
| LRRK2-Inhibitor-7AQ | LRRK2 (wild-type) | 15 | 50 |
| LRRK2-Inhibitor-7AQ | LRRK2 (G2019S mutant) | 8 | 25 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity. The G2019S mutant is a common pathogenic form of LRRK2.
Visualizations
Generalized Synthetic Pathway
The following diagram illustrates a generalized synthetic pathway for the elaboration of the Ethyl 7-aminoquinoline-2-carboxylate core into a more complex, drug-like molecule.
Caption: Synthetic elaboration of the 7-aminoquinoline core.
Simplified LRRK2 Signaling Pathway
This diagram shows a simplified representation of the LRRK2 signaling pathway and the point of intervention for an inhibitor.
Caption: Inhibition of the LRRK2 signaling pathway.
Conclusion
Ethyl 7-aminoquinoline-2-carboxylate is a highly valuable and versatile building block in medicinal chemistry. Its strategic application, particularly in the synthesis of kinase inhibitors like those targeting LRRK2, underscores its importance in the development of novel therapeutics for challenging diseases. The protocols and rationale presented in this application note provide a framework for researchers to leverage the unique properties of this scaffold in their drug discovery programs. The continued exploration of derivatives of Ethyl 7-aminoquinoline-2-carboxylate is likely to yield new and improved drug candidates in the future.
References
-
Aly, A. A., et al. (2025). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry. [Online]. Available: [Link]
-
Garofalo, A. W., et al. (2013). Discovery of 4-alkylamino-7-aryl-3-cyanoquinoline LRRK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(7), 1974-1977. [Online]. Available: [Link]
-
The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease. (2024). Journal of Medicinal Chemistry. [Online]. Available: [Link]
-
Suzuki, A. (1981). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 22(38), 3437-3440. [Online]. Available: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Online]. Available: [Link]
-
An overview of quinoline as a privileged scaffold in cancer drug discovery. (2017). Expert Opinion on Drug Discovery, 12(7), 665-681. [Online]. Available: [Link]
-
Suzuki Coupling. NROChemistry. (n.d.). [Online]. Available: [Link]
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- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method | Domainex [domainex.co.uk]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application Note: A Step-by-Step Guide to the Purification of Ethyl 7-aminoquinoline-2-carboxylate
Abstract
Ethyl 7-aminoquinoline-2-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of novel therapeutic agents.[1][2][3] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in biological assays. This application note provides a comprehensive, step-by-step guide for the purification of Ethyl 7-aminoquinoline-2-carboxylate, targeting researchers, chemists, and drug development professionals. We detail two primary, field-proven methods: recrystallization for materials of moderate-to-high initial purity, and column chromatography for more complex mixtures or lower-purity crude products. The protocols are designed with scientific integrity at their core, explaining the causality behind each step to ensure reproducibility and high-purity outcomes.
Introduction and Physicochemical Properties
Ethyl 7-aminoquinoline-2-carboxylate is an aromatic heterocyclic compound containing a quinoline core, an amino group at the 7-position, and an ethyl ester at the 2-position.[4] This substitution pattern makes the molecule basic due to the amino group and the quinoline nitrogen, a property that significantly influences its chromatographic behavior.[5] Achieving high purity (typically >98%) is essential for its use in subsequent synthetic steps.
Before commencing any purification protocol, understanding the compound's physical and chemical properties is crucial for selecting the appropriate techniques and solvents.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [4] |
| Molecular Weight | 216.24 g/mol | [6] |
| Appearance | Solid | [4] |
| Purity (Commercial) | Typically ≥98% | [4][7] |
| Storage Conditions | 2-8°C, sealed in dry, dark place | [6] |
| CAS Number | 1447607-02-4 | [6] |
| Predicted Solubility | Good in polar aprotic (DMSO, DMF); Moderate in polar protic (Ethanol, Methanol); Limited in water. | [8] |
| Solubility is inferred from the closely related analog, methyl 7-aminoquinoline-2-carboxylate. |
Overall Purification Strategy
The choice of purification method depends on the initial purity of the crude material and the nature of the impurities. A preliminary purity assessment via Thin-Layer Chromatography (TLC) is always the recommended first step.
Caption: General workflow for the purification of Ethyl 7-aminoquinoline-2-carboxylate.
Method 1: Recrystallization
Recrystallization is the most efficient method for purifying crystalline solids that are already relatively pure (~80% or higher).[9] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at high and low temperatures.[10]
Principle of Recrystallization
An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at its boiling point.[10] As the saturated hot solution cools slowly, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form, while the impurities, being present in a much lower concentration, remain dissolved in the cold solvent (the "mother liquor").[9][10]
Solvent System Selection
Based on the properties of the analogous methyl ester, polar protic solvents are excellent candidates.[8] Ethanol is a common and effective choice for many quinoline derivatives.[11][12] A mixed solvent system, such as ethanol/water, can also be highly effective.
Recommended Solvents for Screening:
-
Ethanol
-
Methanol
-
Isopropanol
-
Ethanol/Water mixture
-
Ethyl Acetate/Hexane mixture
Detailed Recrystallization Protocol
-
Dissolution: Place the crude Ethyl 7-aminoquinoline-2-carboxylate in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and a boiling chip.[13] Heat the mixture gently on a hot plate with swirling until the solvent begins to boil.[13]
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. The goal is to create a saturated solution at the boiling point. Avoid adding a large excess of solvent, as this will reduce the recovery yield.[13]
-
Hot Filtration (Optional): If insoluble impurities are present (visible particles in the hot solution), perform a hot filtration. Pre-heat a stemless funnel with fluted filter paper and a receiving flask on the hot plate. Quickly filter the hot solution to remove the solid impurities. This step must be done rapidly to prevent premature crystallization in the funnel.[13]
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals rather than a precipitate.[9]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the crystals from the solution.[10]
-
Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[13]
-
Drying: Pull air through the crystals on the funnel for several minutes to initiate drying. Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.
Method 2: Flash Column Chromatography
For crude material with significant impurities or when recrystallization fails to achieve the desired purity, flash column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a solid stationary phase and a liquid mobile phase.
Key Consideration: The Basic Nitrogen
A critical challenge in the chromatography of quinolines is the interaction between the basic nitrogen atoms (in the quinoline ring and the amino group) and the acidic silanol groups on the surface of standard silica gel.[5] This interaction can lead to significant peak tailing, poor separation, and sometimes decomposition of the compound on the column.[5][14]
The Solution: To mitigate this, a small amount of a basic modifier, such as triethylamine (NEt₃), is added to the mobile phase. The triethylamine competes with the product for binding to the acidic sites on the silica, resulting in sharp, symmetrical peaks and improved separation.[5][14]
Caption: Diagram of a packed flash chromatography column.
Detailed Chromatography Protocol
-
TLC Analysis: First, determine an appropriate eluent system using TLC. Test various ratios of a non-polar solvent (e.g., Hexane) and a polar solvent (e.g., Ethyl Acetate). The ideal system should give the target compound an Rf value of approximately 0.2-0.3. Remember to add ~0.5-1% triethylamine to the TLC solvent jar.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane/Ethyl Acetate + 0.5% NEt₃). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[14] Add a thin layer of sand on top to protect the silica bed.[14]
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[14] This method often results in better separation.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the eluent or dichloromethane and carefully pipette it onto the top of the column.[14]
-
-
Elution: Begin eluting with the starting non-polar solvent system. Gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., move from 9:1 to 4:1 Hexane/Ethyl Acetate). Maintain a constant flow rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product. Spot several fractions per TLC plate alongside a sample of the starting material. Visualize the spots under UV light (254 nm).[14]
-
Product Isolation: Combine the fractions that contain only the pure compound. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified Ethyl 7-aminoquinoline-2-carboxylate.
Purity Assessment
After purification, the final purity must be confirmed.
-
TLC: A single, well-defined spot on a TLC plate in multiple solvent systems is a good indicator of high purity.
-
HPLC: For quantitative analysis, High-Performance Liquid Chromatography is the standard. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic or trifluoroacetic acid) is a common method for analyzing quinoline derivatives.[15][16] A single sharp peak indicates high purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structural integrity of the compound and to detect any remaining impurities.
-
Mass Spectrometry (MS): Confirms the correct molecular weight of the purified compound.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling out during recrystallization | Solvent is too polar; cooling is too rapid; compound is impure. | Use a less polar solvent or a mixed-solvent system. Ensure slow, undisturbed cooling. Try purifying by column chromatography first. |
| Poor crystal recovery | Too much solvent was used; compound is too soluble in the cold solvent. | Evaporate some of the solvent and re-cool. Use a different solvent system where the compound has lower solubility when cold. |
| Streaking/Tailing on TLC/Column | Basic compound interacting with acidic silica gel.[5] | Add 0.5-1% triethylamine or pyridine to the eluent.[5][14] Use a different stationary phase like neutral or basic alumina.[5] |
| No separation on column | Eluent is too polar. | Start with a much less polar solvent system (e.g., 100% Hexane or 98:2 Hexane/EtOAc) and increase polarity very gradually. |
References
-
PubChem. (n.d.). Quinoline-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
RA College. (n.d.). Synthesis and Characterization of Quinoline Derivatives Catalysed by β-Cyclodextrin. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]
-
Flieger, J. (2017). Quantitative structure-chromatographic retention correlations of quinoline derivatives. Journal of Chromatography A, 1492, 55-60. Retrieved from [Link]
- Egan, T. J., et al. (2000). Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline−Hematin Complex Formation, Inhibition of β-Hematin Formation, and Antiplasmodial Activity. Journal of Medicinal Chemistry, 43(2), 283-291.
-
ChemBK. (2024). ethyl quinoline-2-carboxylate. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.1: Recrystallization. Retrieved from [Link]
-
Organic Chemistry Lab. (2013). Recrystallization. YouTube. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Ethyl 7-aminoquinoline-2-carboxylate, 98% Purity. Retrieved from [Link]
-
RSC Medicinal Chemistry. (2024). Design, synthesis and biological evaluation of novel amino-quinolones as small molecule enhancers of RNAi for ovarian cancer treatment. Retrieved from [Link]
-
Kuujia.com. (n.d.). Cas no 36926-83-7 (Ethyl 2-aminoquinoline-3-carboxylate). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Ethyl 7-aminoquinoline-3-carboxylate. Retrieved from [Link]
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Application Notes & Protocols: Ethyl 7-Aminoquinoline-2-carboxylate as a Scaffold for Novel Antimicrobial Agents
Abstract: The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent development of novel antibacterial agents with unique scaffolds and mechanisms of action.[1][2] The quinoline core is a historically significant pharmacophore, present in numerous natural and synthetic therapeutic agents.[3][4][5] This guide provides a detailed exploration of Ethyl 7-aminoquinoline-2-carboxylate, a versatile and synthetically accessible starting material for generating a library of potential antimicrobial compounds. We present detailed protocols for the synthesis of Schiff base derivatives, insights into the structure-activity relationships that guide rational drug design, and standardized methodologies for evaluating antimicrobial efficacy.
The Quinoline Scaffold: A Privileged Structure in Antimicrobial Research
Quinolines and their derivatives have long been a cornerstone of medicinal chemistry, demonstrating a wide spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties.[2][5][6] Their mechanism of action can be complex, often involving the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[3] The structure of Ethyl 7-aminoquinoline-2-carboxylate offers two primary points for chemical modification: the nucleophilic 7-amino group and the electrophilic 2-carboxylate group. This dual reactivity allows for the creation of diverse molecular hybrids, a promising strategy for developing new drugs that can overcome existing resistance mechanisms.[4]
Synthetic Pathways and Rationale
The primary synthetic strategy involves leveraging the reactive 7-amino group to form imines (Schiff bases) through condensation with various aldehydes. This approach is favored for its operational simplicity and the vast library of commercially available aldehydes, which allows for extensive exploration of structure-activity relationships (SAR).
Diagram: Synthetic Workflow from Core Scaffold to Antimicrobial Screening
Caption: Workflow from synthesis of Schiff bases to antimicrobial evaluation.
Experimental Protocols
Protocol 1: Synthesis of Novel (E)-ethyl 7-((aryl/hetaryl)methyleneamino)quinoline-2-carboxylates (Schiff Bases)
This protocol details the acid-catalyzed condensation of the primary amine on the quinoline core with an aldehyde to form the corresponding Schiff base. The formation of the azomethine group (-C=N-) is a critical step, as this functional group is often associated with the biological activity of these compounds.[7][8]
Rationale: The reaction is typically performed in an alcoholic solvent to ensure the solubility of both reactants. A catalytic amount of glacial acetic acid is added to protonate the aldehyde's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the 7-amino group. Refluxing provides the necessary activation energy to drive the dehydration and subsequent imine formation to completion.[9][10]
Materials:
-
Ethyl 7-aminoquinoline-2-carboxylate
-
Substituted aromatic or heterocyclic aldehyde (e.g., 4-chlorobenzaldehyde, 2-furaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus (Büchner funnel, filter paper)
-
Thin-Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
In a 50 mL round bottom flask, dissolve Ethyl 7-aminoquinoline-2-carboxylate (1.0 mmol) in absolute ethanol (15 mL) with gentle warming and stirring.
-
To this solution, add the selected aldehyde (1.0 mmol).
-
Add 2-3 drops of glacial acetic acid to the mixture to act as a catalyst.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) for 4-6 hours.[7]
-
Monitor the reaction's progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The formation of a new, less polar spot indicates product formation.
-
Once the reaction is complete (as indicated by the consumption of the starting amine), cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted aldehyde or catalyst.
-
Dry the purified product in a vacuum oven at 50°C.
-
Characterize the final compound using FT-IR, ¹H-NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11] The broth microdilution method is a standardized and quantitative technique to determine the MIC.[11]
Rationale: This assay relies on challenging a standardized inoculum of bacteria with serial dilutions of the synthesized compound. By observing the lowest concentration at which growth is inhibited, we can quantitatively assess the compound's potency. Mueller-Hinton Broth (MHB) is the standard medium as it supports the growth of most common pathogens and has minimal interference with antibiotic activity.
Materials:
-
Synthesized quinoline derivatives (dissolved in DMSO to a stock concentration, e.g., 10 mg/mL)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare Bacterial Inoculum: Culture the test bacteria overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Prepare Compound Dilutions: In a sterile 96-well plate, add 100 µL of MHB to wells 2 through 12. In well 1, add 200 µL of the test compound at a starting concentration (e.g., 256 µg/mL).
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard the final 100 µL from well 10. This will create a concentration gradient (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Wells 11 and 12 will serve as controls. Well 11 (growth control) contains 100 µL of MHB only. Well 12 (sterility control) contains 200 µL of uninoculated MHB.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well (well 12). The final volume in each well (except 12) is 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Interpretation: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which there is no visible growth.[11]
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This is a crucial follow-up to the MIC assay to determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Rationale: This protocol tests the viability of bacteria taken from the clear wells of the MIC plate. By plating these samples onto antibiotic-free agar, we can determine the concentration at which the bacteria were killed rather than just inhibited.
Materials:
-
MIC plate from Protocol 2
-
Nutrient agar plates
-
Sterile micropipette and tips
Procedure:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Spot-plate each aliquot onto a separate, labeled section of a nutrient agar plate.
-
Also, plate an aliquot from the growth control well (well 11 from the MIC plate) to ensure the bacteria were viable.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the agar plate.
Data Presentation and Interpretation
The antimicrobial activity of newly synthesized compounds should be summarized for clear comparison. Structure-activity relationship (SAR) studies are vital to understand how different chemical modifications affect potency.[3]
Table 1: Example Antimicrobial Activity Data for Schiff Base Derivatives
| Compound ID | R-Group (Substituent on Aldehyde) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| SC-01 | 4-Chloro-phenyl | 3.12 | 50 |
| SC-02 | 4-Nitro-phenyl | 6.25 | >100 |
| SC-03 | 2-Furyl | 12.5 | 50 |
| SC-04 | 4-Hydroxy-phenyl | >100 | >100 |
| Ciprofloxacin | (Reference Drug) | 0.5 | 0.25 |
Data is representative and for illustrative purposes only.
Interpretation: From this example data, a preliminary SAR can be deduced. The presence of an electron-withdrawing group at the para-position of the phenyl ring (e.g., -Cl in SC-01) appears to confer better activity against the Gram-positive S. aureus compared to an electron-donating group (-OH in SC-04). Such insights are critical for guiding the next round of synthesis and optimization.[1]
Conclusion and Future Outlook
Ethyl 7-aminoquinoline-2-carboxylate is a highly valuable and tractable scaffold for the development of novel antimicrobial agents. The synthetic protocols provided herein are robust and allow for the generation of a diverse chemical library. By systematically synthesizing derivatives and evaluating their biological activity, researchers can elucidate key structure-activity relationships and identify lead compounds for further preclinical development. Future work should focus on expanding the library with diverse heterocyclic aldehydes, exploring modifications at the 2-carboxylate position, and investigating the mechanism of action of the most potent compounds.[12]
References
- 1. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. bepls.com [bepls.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 7-aminoquinoline-2-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 7-aminoquinoline-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure high product purity. As Senior Application Scientists, we have consolidated field-proven insights with established chemical principles to create this comprehensive guide.
Section 1: Foundational Synthetic Strategy & Mechanism
The synthesis of quinoline derivatives is a cornerstone of medicinal chemistry, with numerous established methods available.[1][2] For Ethyl 7-aminoquinoline-2-carboxylate, a common and effective approach is a variation of the Friedländer Annulation . This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.
Core Reaction Principle:
The most direct pathway involves the reaction of 3-aminobenzaldehyde (or a derivative) with ethyl pyruvate in the presence of a catalyst. The reaction proceeds through an initial aldol-type condensation to form an enone, followed by an intramolecular cyclization and subsequent dehydration (aromatization) to yield the quinoline ring system.
Caption: General mechanism for Friedländer Annulation.
Understanding this mechanism is critical for troubleshooting. Each step—condensation, cyclization, and aromatization—has specific requirements that, if not met, can lead to reaction failure, low yield, or impurity formation.
Section 2: Troubleshooting Guide (Question & Answer Format)
This section addresses the most common issues encountered during the synthesis.
Category: Low or No Product Yield
Q1: My reaction resulted in a complex mixture with no discernible product. What are the most likely primary causes?
A1: Complete reaction failure typically points to fundamental issues with reagents, conditions, or setup. Consider these factors:
-
Quality of Starting Materials: 3-Aminobenzaldehyde is susceptible to oxidation and polymerization, appearing as a dark tar-like substance instead of a pale yellow solid. Use freshly purified starting material. Verify the purity of your ethyl pyruvate, as contaminants can inhibit the initial condensation.
-
Atmosphere Control: The enamine intermediates are sensitive to oxygen, especially at elevated temperatures. Running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial to prevent oxidative degradation and improve yield.
-
Inappropriate Catalyst: The choice of catalyst is critical. Strong bases can promote self-condensation of ethyl pyruvate, while overly strong acids can protonate the aniline nitrogen, deactivating it for the initial nucleophilic attack. A mild base like KOH, Piperidine, or an organocatalyst like L-proline is often optimal.
-
Water Content: While the final step is a dehydration, excess water in the reaction solvent at the start can hinder the initial condensation. Ensure you are using anhydrous solvents.
Q2: My reaction works, but the yield is consistently below 30%. How can I methodically optimize the conditions?
A2: Low yield is a classic optimization problem. A systematic approach is required. We recommend optimizing one parameter at a time. The table below outlines key parameters and their typical effects.
| Parameter | Range/Options | Rationale & Expert Insight | Potential Pitfall |
| Catalyst | L-proline, KOH, Piperidine, Pyrrolidine | Organocatalysts like L-proline can facilitate both the condensation and cyclization steps under milder conditions. KOH is a cost-effective base but can promote side reactions if concentration or temperature is too high. | Using too much strong base can lead to saponification of the ethyl ester. |
| Solvent | Ethanol, DMSO, Toluene, DMF | Ethanol is a common choice as it effectively dissolves the reactants and product upon heating. DMSO can be used for higher temperatures but makes product isolation more challenging. | Toluene with a Dean-Stark trap can be effective for driving the reaction by removing water, but requires higher temperatures that may degrade intermediates. |
| Temperature | 60°C - 120°C | The initial condensation is often favorable at lower temperatures (60-80°C), while the intramolecular cyclization and dehydration require more thermal energy (80-120°C). A stepwise temperature ramp can be beneficial. | Temperatures above 120°C significantly increase the risk of polymerization and tar formation. |
| Reaction Time | 4 - 24 hours | Monitor the reaction by TLC. The reaction may appear complete by TLC, but prolonged heating can drive the final aromatization step, which is often the slowest. | Excessive heating can lead to the degradation of the desired product. |
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}
Caption: Systematic workflow for troubleshooting low product yield.
Category: Impurity and Side-Product Formation
Q3: My NMR spectrum shows a mixture of isomers. What is the most common isomeric impurity and how can I prevent its formation?
A3: The most common impurity is the regioisomer, Ethyl 5-aminoquinoline-2-carboxylate . Its formation is dictated by the electronics of the cyclization step. While the cyclization to form the 7-amino isomer is generally favored, changes in catalysts or reaction conditions can alter this selectivity.
-
Mechanism of Isomer Formation: The cyclization is an intramolecular nucleophilic attack from the enamine onto the benzene ring. Attack at the position para to the amino group (leading to the 7-amino isomer) is electronically favored over the attack at the ortho position (leading to the 5-amino isomer).
-
Prevention Strategy:
-
Use Bulky Catalysts: A sterically hindered catalyst may further disfavor the attack at the more crowded ortho position.
-
Lower Temperatures: Running the cyclization step at the lowest feasible temperature can increase the kinetic selectivity towards the thermodynamically favored 7-amino product.
-
Alternative Routes: Some synthetic methods for quinolines offer higher regioselectivity.[1] For instance, a catalyst-free synthesis using specialized starting materials can direct the formation of a single product.[1]
-
Q4: How can I effectively purify the final product from starting materials and colored impurities?
A4: Purification is critical for obtaining a high-purity final product, which typically presents as a light yellow or off-white solid.
-
Initial Workup: After the reaction, neutralize the catalyst, extract the product into an organic solvent like ethyl acetate, and wash with brine to remove inorganic salts and highly polar impurities.
-
Column Chromatography: This is the most effective method.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate) is typically effective. The product is moderately polar and should elute after non-polar impurities but before highly polar tar.
-
-
Recrystallization: If chromatography yields a product that is still off-color, recrystallization can be highly effective.
-
Solvent System: A hot ethanol/water or ethyl acetate/hexane mixture is a good starting point. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly. The pure product should crystallize out, leaving colored impurities in the mother liquor.
-
Section 3: Detailed Experimental Protocols
The following protocols represent a validated starting point. Researchers should adapt them based on their specific equipment and observations.
Protocol 1: Synthesis via L-proline Catalysis
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminobenzaldehyde (1.21 g, 10 mmol) and absolute ethanol (30 mL).
-
Stir the mixture under a nitrogen atmosphere until the aldehyde is fully dissolved.
-
Add L-proline (0.115 g, 1 mmol, 10 mol%).
-
Add ethyl pyruvate (1.28 g, 11 mmol, 1.1 eq) dropwise over 5 minutes.
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 12-18 hours.
-
Monitor the reaction progress using TLC (3:7 Ethyl Acetate:Hexane). The product spot should be UV-active and stain with permanganate.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude oil/solid is then subjected to purification as described below.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel column using a slurry packing method with 10% ethyl acetate in hexanes.
-
Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or the mobile phase.
-
Load the dissolved sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes, starting with 10% and slowly increasing to 40%.
-
Collect fractions (10-15 mL each) and analyze by TLC to identify those containing the pure product (Typical Rf ≈ 0.4 in 3:7 Ethyl Acetate:Hexane).
-
Combine the pure fractions and evaporate the solvent to yield Ethyl 7-aminoquinoline-2-carboxylate as a pale yellow solid.
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the single most critical parameter to control for maximizing yield? A1: The quality and purity of the 3-aminobenzaldehyde starting material. Its propensity to degrade makes it the most common point of failure. Using it fresh from the bottle or after purification via recrystallization is paramount.
Q2: Are there alternative synthetic routes if the Friedländer approach fails? A2: Yes, several other named reactions can be adapted to synthesize the quinoline core, although they may require different starting materials.[2] For instance, the Combes quinoline synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. Another approach involves a multi-step synthesis where the 7-amino group is introduced late in the sequence, for example, by reduction of a 7-nitro derivative.[3]
Q3: How can I definitively confirm the structure of my final product? A3: A combination of analytical techniques is required for unambiguous structure confirmation:
-
¹H and ¹³C NMR: This will confirm the connectivity of all atoms and distinguish between the 7-amino and 5-amino isomers based on the aromatic splitting patterns.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (C₁₂H₁₂N₂O₂, MW: 216.24 g/mol ).
-
FT-IR Spectroscopy: This will show characteristic peaks for the N-H stretches of the amine (around 3300-3400 cm⁻¹), the C=O stretch of the ester (around 1720 cm⁻¹), and aromatic C=C bonds.
Caption: Interdependency of key reaction parameters.
References
- RSC Medicinal Chemistry - While not providing a direct synthesis for the target molecule, this source discusses various synthetic procedures for related quinolone structures, offering insights into analogous chemical transformations. (Source: RSC Publishing) [Link: https://pubs.rsc.org/en/content/articlelanding/2024/md/d4md00326a]
- Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - This article details a catalyst-free method for synthesizing 7-aminoquinolines, highlighting the role of electron-withdrawing groups in directing regioselectivity and achieving high yields. (Source: NIH National Center for Biotechnology Information) [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6982276/]
- Ethyl 7-aminoquinoline-2-carboxylate, 98% Purity - A commercial supplier listing confirming the availability and basic properties of the target compound. (Source: CP Lab Safety) [Link: https://www.cplabsafety.
- Ethyl 7-aminoquinoline-3-carboxylate - A supplier page for an isomer, useful for understanding the general class of compounds. (Source: MySkinRecipes) [Link: https://www.myskinrecipes.
- Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates - Discusses reactions of quinolinediones to form related heterocyclic systems, providing context on the reactivity of the quinoline scaffold. (Source: ResearchGate) [Link: https://www.researchgate.
- Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors - Provides synthetic methods for complex quinoline derivatives, including reaction conditions that may be adaptable. (Source: PubMed Central) [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11258679/]
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - A comprehensive review of classical and modern quinoline synthesis methods like Doebner-von Miller and Friedländer, essential for understanding alternative strategies. (Source: RSC Publishing) [Link: https://pubs.rsc.org/en/content/articlehtml/2020/ra/d0ra03763j]
- Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - Details purification techniques such as flash chromatography for aminoquinoline derivatives, which are directly applicable to the target compound. (Source: NIH National Center for Biotechnology Information) [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9185449/]
- Cas no 36926-83-7 (Ethyl 2-aminoquinoline-3-carboxylate) - A chemical database entry providing literature references to syntheses of a related isomer. (Source: Kuujia.com) [Link: https://www.kuujia.com/goods-36926-83-7.html]
- Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Describes multistep syntheses starting from quinoline-2-carboxylic acid, offering insights into the reactivity of the carboxylate group. (Source: Advanced Journal of Chemistry, Section A) [Link: https://www.ajchem-a.com/article_184519.html]
- 4-Aminoquinoline: a comprehensive review of synthetic strategies - Reviews various synthetic routes for 4-aminoquinolines, including a three-step route to access ethyl 2-carboxylate-4-aminoquinolines, providing strategic parallels. (Source: Frontiers in Chemistry) [Link: https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2024.1359654/full]
- Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - Describes a method for introducing a C-7 amino group via reduction of an azide, an alternative strategy for late-stage functionalization. (Source: PubMed) [Link: https://pubmed.ncbi.nlm.nih.gov/26646219/]
- ethyl quinoline-2-carboxylate - Provides context on the uses of quinoline-2-carboxylates as important intermediates in organic synthesis. (Source: ChemBK) [Link: https://www.chembk.
- ethyl 7-aminoquinoline-3-carboxylate manufacturers and suppliers - Lists commercial sources for an isomer of the target compound. (Source: ChemicalBook) [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61110556.htm]
- 1447607-02-4|Ethyl 7-aminoquinoline-2-carboxylate|BLD Pharm - A supplier page providing analytical data references like NMR and HPLC for the target compound, useful for comparison. (Source: BLD Pharm) [Link: https://www.bldpharm.com/products/1447607-02-4.html]
- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - Describes synthetic transformations on the quinoline ring, including SNAr reactions, which are relevant to understanding the molecule's reactivity. (Source: ResearchGate) [Link: https://www.researchgate.
- (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate - Details the synthesis and characterization of a related quinoline carboxylate, providing useful spectroscopic data for comparison. (Source: ResearchGate) [Link: https://www.researchgate.
- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - An alternative source for the synthesis of a functionalized quinoline, showcasing different reaction conditions and reagents. (Source: MDPI) [Link: https://www.mdpi.com/1422-8599/2024/1/M1796]
- Identification and synthesis of impurities formed during sertindole preparation - A valuable resource on identifying and synthesizing potential impurities in complex heterocyclic syntheses, which informs the troubleshooting section. (Source: Beilstein Journal of Organic Chemistry) [Link: https://www.beilstein-journals.org/bjoc/articles/7/5]
Sources
- 1. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 3. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 7-Aminoquinolines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing 7-aminoquinoline scaffolds. Instead of a rigid manual, this resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) that address specific, real-world experimental challenges. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your synthetic strategies.
Section 1: General FAQs for 7-Aminoquinoline Synthesis
This section addresses broad issues that can occur across various synthetic routes.
Q1: My reaction is returning a low yield of the desired product, and TLC shows a complex mixture of spots. Where do I begin troubleshooting?
A1: This is a common issue stemming from several potential sources. A systematic approach is crucial.
The first principle of troubleshooting is to isolate variables. A complex mixture suggests that either the starting materials are impure, the reaction conditions are promoting side reactions, or the product is decomposing during work-up.
Expert Insight: Before re-running the entire reaction, take a small aliquot from a new, carefully controlled experiment and monitor it by TLC or LC-MS at regular intervals (e.g., every 30 minutes). This will tell you if the side products are forming concurrently with your desired product or if your product is forming and then degrading.
Below is a logical workflow to diagnose the root cause of low yields and complex product mixtures.
Caption: A logical workflow for troubleshooting low-yield chemical reactions.
Q2: I've successfully synthesized my 7-aminoquinoline, but I'm struggling with purification. What are some common strategies?
A2: Purification of aminoquinolines can be challenging due to their basicity and potential for metal chelation.
-
Flash Chromatography: This is the most common method. However, the basic amino group can cause streaking on standard silica gel.
-
Pro-Tip: To mitigate streaking, pre-treat your silica gel with a triethylamine (TEA) solution or add 0.5-1% TEA to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).[1] This neutralizes the acidic silanol groups on the silica surface.
-
-
Acid-Base Extraction: If the impurities are neutral or acidic, you can dissolve your crude product in an organic solvent (like dichloromethane) and wash with dilute acid (e.g., 1M HCl). Your basic 7-aminoquinoline will move to the aqueous layer as the hydrochloride salt. You can then basify the aqueous layer (e.g., with NaOH) and extract your purified product back into an organic solvent.
-
Crystallization/Salt Formation: Many 7-aminoquinolines form stable, crystalline hydrochloride or phosphate salts. Dissolving the purified free-base in a solvent like methanol or isopropanol and adding a saturated solution of HCl in an appropriate solvent can precipitate the salt, which is often highly pure.[2][3]
Section 2: Troubleshooting by Synthetic Route
This section dives into side reactions specific to common named reactions used to build the quinoline core.
The Friedländer Synthesis
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[4][5]
Q3: I'm using an unsymmetrical ketone in my Friedländer synthesis and getting a mixture of two regioisomers. How can I control the regioselectivity?
A3: This is the most common side reaction in the Friedländer synthesis, arising from the two possible enolizable positions on the ketone. [4][6]
The reaction can proceed via condensation at either the α or α' position of the ketone, leading to a mixture of, for example, 2,3-disubstituted and 2,4-disubstituted quinolines.
Caption: Competing pathways in the Friedländer synthesis with an unsymmetrical ketone.
Causality & Solutions:
The regioselectivity is determined by the relative rates of the initial aldol condensation steps. This can be influenced by steric hindrance and the electronic nature of the ketone, as well as the catalyst used.
| Strategy | Mechanism of Control | Example Conditions | Expected Outcome | Reference |
| Amine Catalysis | Pyrrolidine or other secondary amines preferentially form an enamine intermediate with the less sterically hindered α-position of the ketone, directing the reaction. | Catalytic pyrrolidine in a suitable solvent. Gradual addition of the ketone at higher temperatures can improve selectivity. | Favors formation of the less substituted (often 2-substituted) quinoline. | [7] |
| Ionic Liquids | The structured environment of an ionic liquid can favor the formation of one transition state over the other, enhancing selectivity. | Use of [Hbim]BF₄ (1-butylimidazolium tetrafluoroborate) as both catalyst and solvent. | Can promote regiospecific synthesis, often with high yields. | [4][7] |
| Use of Directing Groups | Introducing a temporary directing group, like a phosphoryl group, on one α-carbon physically blocks that site from reacting. The group is removed later. | Introduction of a phosphoryl group on the desired non-reacting α-carbon. | Excellent control, leading to a single product. | [7] |
| Catalyst & Solvent Choice | Modern Lewis or Brønsted acid catalysts can exhibit high selectivity depending on the substrate. | Screening catalysts like zirconium triflate or using solvent-free conditions with an acidic ionic liquid. | Can significantly improve yields and selectivity. | [8] |
The Conrad-Limpach-Knorr Synthesis
This route involves the reaction of an aniline with a β-ketoester. A critical challenge is the competition between two distinct pathways, dictated by reaction temperature.[9][10]
Q4: My Conrad-Limpach synthesis is yielding the 2-hydroxyquinoline (Knorr product) instead of the desired 4-hydroxyquinoline. Why is this happening?
A4: This is a classic case of kinetic versus thermodynamic control. The initial point of attack by the aniline on the β-ketoester is temperature-dependent.
-
Conrad-Limpach Pathway (Kinetic Control): At lower temperatures (e.g., room temperature to <100°C), the reaction is under kinetic control. The more reactive site on the β-ketoester is the ketone carbonyl. The aniline attacks here to form an enamine (a Schiff base intermediate), which then cyclizes to give the 4-hydroxyquinoline .[11][12]
-
Knorr Pathway (Thermodynamic Control): At higher temperatures (e.g., >140°C), the reaction is under thermodynamic control. The initial, reversible attack at the ketone can revert, and with sufficient energy, the less reactive but thermodynamically more stable amide is formed by the aniline attacking the ester carbonyl. This β-ketoanilide intermediate then cyclizes to form the 2-hydroxyquinoline .[9][12]
Caption: Temperature-dependent pathways of the Conrad-Limpach-Knorr synthesis.
Troubleshooting Steps:
-
Temperature Control: This is the most critical parameter. To favor the 4-hydroxyquinoline, ensure your initial condensation reaction is performed at a moderate temperature, often without heating, before proceeding to the high-temperature cyclization step.[10]
-
Catalyst: The condensation is often acid-catalyzed. Using a mild acid catalyst can help promote the initial kinetic addition at the ketone without providing enough energy to favor the thermodynamic Knorr pathway.
| Product Desired | Initial Condensation Temp. | Cyclization Temp. | Rationale | Reference |
| 4-Hydroxyquinoline | Low to Moderate (e.g., RT - 80°C) | High (e.g., 250°C in Dowtherm A) | Forms the kinetic enamine intermediate first, which is then locked in by high-temperature cyclization. | [12] |
| 2-Hydroxyquinoline | High (e.g., 140-160°C) | High | Drives the reaction to the thermodynamically favored anilide intermediate before cyclization. | [9][12] |
The Combes Synthesis
The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[13]
Q5: When using a substituted aniline in the Combes synthesis, I get an unexpected regioisomer. What governs the direction of the ring closure?
A5: The regioselectivity of the final cyclization step in the Combes synthesis is governed by the electronic properties of the aniline ring.
The rate-determining step is the electrophilic aromatic annulation, where the enamine intermediate attacks the aniline ring.[13] The cyclization will preferentially occur at the more nucleophilic (electron-rich) position on the aromatic ring that is ortho to the amine.
-
Electron-Donating Groups (EDGs): If the aniline has an EDG (e.g., -OCH₃, -CH₃) at the meta-position, the cyclization will be directed to the position para to the EDG (the 6-position of the aniline), as this position is more activated.
-
Electron-Withdrawing Groups (EWGs): If the aniline has an EWG (e.g., -NO₂, -Cl), the position ortho to the EWG (the 2-position) is deactivated. Cyclization will therefore occur at the other available ortho position (the 6-position).
Expert Insight: In cases where steric hindrance is significant, it can override the electronic effects. A bulky substituent on the aniline ring or the diketone can force the cyclization to occur at the less sterically hindered position, even if it is less electronically favorable.[13]
Section 3: Experimental Protocol
Protocol: Purification of a Regioisomeric Mixture of 7-Aminoquinolines by Flash Column Chromatography
This protocol provides a general guideline for separating regioisomers, a common challenge in quinoline synthesis.[2]
Objective: To separate two hypothetical regioisomers, Isomer A (less polar) and Isomer B (more polar).
Materials:
-
Crude product mixture
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA), Hexanes, Ethyl Acetate
-
TLC plates (silica gel 60 F₂₅₄)
-
Glass column and appropriate glassware
Step-by-Step Methodology:
-
TLC Analysis & Solvent System Selection: a. Dissolve a small amount of the crude mixture in DCM. b. Spot the solution on a TLC plate. c. Develop the plate in various solvent systems to find one that gives good separation (ΔRf > 0.15). Start with a non-polar system (e.g., 20% Ethyl Acetate in Hexanes) and gradually increase polarity. d. If spots are streaking, prepare a new eluent containing 1% TEA. For example: 94:5:1 DCM:MeOH:TEA. e. The goal is to have the less polar spot (Isomer A) with an Rf of ~0.4 and the more polar spot (Isomer B) with an Rf of ~0.2.
-
Column Packing: a. Prepare a slurry of silica gel in the chosen non-polar starting eluent (e.g., Hexanes or DCM). b. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped. c. Add a thin layer of sand on top of the silica bed to prevent disruption.
-
Sample Loading: a. Dissolve the crude product in a minimal amount of DCM. b. In a separate flask, add a small amount of silica gel to this solution to create a dry powder (this is called "dry loading"). c. Evaporate the solvent from this silica-product mixture under reduced pressure until a free-flowing powder is obtained. d. Carefully add this powder to the top of the packed column.
-
Elution and Fraction Collection: a. Begin eluting the column with your chosen solvent system. If using a gradient, start with a less polar mixture and gradually increase the polarity (e.g., by slowly increasing the percentage of MeOH). b. Collect fractions in test tubes. Monitor the separation by TLC, spotting every few fractions on a plate. c. Combine the fractions that contain the pure desired isomer.
-
Product Isolation: a. Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product. b. Obtain the mass and characterize the product using appropriate analytical techniques (¹H-NMR, ¹³C-NMR, MS) to confirm its identity and purity.[2]
References
-
Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Organica.org. Retrieved from [Link]
-
Benign and proficient procedure for preparation of quinoline derivatives. (2023). Journal of Pharmaceutical and Therapeutic Chemistry. Retrieved from [Link]
-
Conrad–Limpach synthesis. (2023). In Wikipedia. Retrieved from [Link]
-
Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. (2012). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). Scribd. Retrieved from [Link]
-
Conrad-Limpach Reaction. (n.d.). Name Reactions in Organic Synthesis. Retrieved from [Link]
-
Regioselectivity of Friedländer Quinoline Syntheses. (2017). ResearchGate. Retrieved from [Link]
-
Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. (2019). ACS Omega. Retrieved from [Link]
-
Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. (2017). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
Friedländer synthesis. (2023). In Wikipedia. Retrieved from [Link]
-
Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides, sulfonamides, ureas and thioureas. (2007). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Combes quinoline synthesis. (2023). In Wikipedia. Retrieved from [Link]
Sources
- 1. Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides, sulfonamides, ureas and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
- 11. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 12. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Resolving Solubility Issues for Ethyl 7-aminoquinoline-2-carboxylate
Welcome to the technical support guide for Ethyl 7-aminoquinoline-2-carboxylate (CAS No. 1447607-02-4). This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments. As a heterocyclic building block, this compound offers significant potential in medicinal chemistry and materials science, but its effective use hinges on proper handling and dissolution.[1][2] This guide provides field-proven insights and systematic protocols to help you overcome these hurdles and ensure the reliability and reproducibility of your results.
Compound Profile & Intrinsic Properties
Understanding the physicochemical properties of Ethyl 7-aminoquinoline-2-carboxylate is the first step in troubleshooting its solubility. The molecule's structure, featuring a quinoline core, an amino group, and an ethyl ester, dictates its behavior in various solvents.
The structural analog, Methyl 7-aminoquinoline-2-carboxylate, has a calculated logarithmic partition coefficient (LogP) of 1.71, indicating moderate lipophilicity and a preference for organic phases over aqueous media.[3] Consequently, very limited solubility is expected in pure water.[3] The presence of the basic amino group at the 7-position is critical, as it allows for pH manipulation to significantly enhance aqueous solubility.[4]
| Property | Value | Source |
| CAS Number | 1447607-02-4 | [1][5] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [5] |
| Molecular Weight | 216.24 g/mol | |
| Appearance | Solid | [5] |
| Purity | Typically ≥98% | [6] |
| Predicted Solubility | Good in polar aprotic solvents (DMSO, DMF); Moderate in polar protic solvents (Ethanol, Methanol); Low in water. | [3] |
Frequently Asked Questions (FAQs)
This section directly addresses the most common issues encountered when working with Ethyl 7-aminoquinoline-2-carboxylate.
Q1: What is the recommended starting solvent for preparing a stock solution?
A1: For initial solubilization, a systematic approach using small quantities of the compound is recommended.[7] The best starting point is a polar aprotic solvent.
-
Primary Recommendation: Dimethyl Sulfoxide (DMSO) . It is a powerful and versatile solvent for many organic molecules and is an excellent first choice.[3][7]
-
Alternatives: If your experimental system is incompatible with DMSO, Dimethylformamide (DMF) or Ethanol can be tested.[7] Ethanol is often preferred for in vivo studies due to its lower toxicity.
Q2: How should I prepare a stock solution and subsequent working solutions for my experiments?
A2: Proper preparation of stock and working solutions is crucial to prevent precipitation and ensure accurate final concentrations.
-
Prepare a Concentrated Stock Solution: Start by creating a 10 mM stock solution in 100% DMSO.[7] Visually inspect the solution to confirm it is clear and free of any particulate matter.
-
Store Properly: Dispense the stock solution into small, single-use aliquots and store them at -20°C or -80°C.[7] This practice is critical for maintaining the compound's integrity and solubility, as multiple freeze-thaw cycles can compromise stability.[7]
-
Prepare the Final Working Solution: When preparing your final aqueous solution (e.g., cell culture medium or buffer), pre-warm the medium to your experimental temperature (e.g., 37°C).[7] Add the required volume of the DMSO stock solution dropwise while gently vortexing the aqueous medium. This rapid mixing helps prevent the compound from crashing out of the solution. The final concentration of DMSO should be kept as low as possible (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What is causing this and how can I fix it?
A3: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous medium where it is poorly soluble. The workflow below outlines how to troubleshoot this problem.
Caption: Troubleshooting workflow for precipitation issues.
Q4: Can I use pH to improve the aqueous solubility of this compound?
A4: Absolutely. Adjusting the pH is a primary and highly effective method for enhancing the solubility of ionizable compounds.[4] Ethyl 7-aminoquinoline-2-carboxylate contains a basic amino group. Lowering the pH of the buffer will lead to its protonation, forming a more soluble salt.[4][8] For basic compounds, solubility increases as the pH is lowered below their pKa. A systematic approach to test this is described in Protocol 3.
Q5: How can I be certain my compound is truly dissolved and not just a fine suspension?
A5: Distinguishing between a true solution and a colloidal suspension is critical for accurate results, as undissolved particles can lead to high variability in assays.[8]
-
Filtration Test: Prepare your solution and pass it through a 0.22 µm syringe filter.[8] A significant drop in concentration after filtration, as measured by a suitable analytical method like HPLC-UV or UV-Vis spectroscopy, indicates that the compound was not fully dissolved.[8]
-
Visual Inspection (Tyndall Effect): Shine a laser pointer or a focused beam of light through the solution in a dark room. If the beam is visible as it passes through the liquid, it indicates the presence of suspended particles (a colloid), meaning the compound is not truly dissolved.[8]
Detailed Experimental Protocols
Protocol 1: Preparation of a Standard 10 mM Stock Solution in DMSO
This protocol describes the standard procedure for preparing a concentrated stock solution.
-
Materials:
-
Ethyl 7-aminoquinoline-2-carboxylate (MW: 216.24 g/mol )
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Appropriate glass vial
-
Vortex mixer
-
-
Methodology:
-
Weigh out 2.16 mg of Ethyl 7-aminoquinoline-2-carboxylate and place it into a clean glass vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Cap the vial securely and vortex gently until the solid is completely dissolved. The solution should be clear and colorless.[7]
-
Visually inspect for any remaining particulate matter. If needed, gentle warming (to 37°C) or brief sonication can be applied, but avoid excessive heat which can cause degradation.[7]
-
Dispense into single-use aliquots and store at -20°C or -80°C.[7]
-
Protocol 2: Assessing the Effect of pH on Aqueous Solubility
This workflow allows for the systematic determination of the compound's solubility profile across a physiologically relevant pH range.
Caption: Experimental workflow for pH-dependent solubility testing.
-
Methodology:
-
Prepare a series of buffers at different pH values (e.g., pH 4.0, 5.5, 6.5, 7.4).[4]
-
Add an excess amount of Ethyl 7-aminoquinoline-2-carboxylate to a known volume of each buffer in separate, sealed vials.
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[4]
-
After incubation, centrifuge the samples to pellet the excess, undissolved compound.[4]
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[4][8]
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV.[4][9]
-
Plot the measured solubility (e.g., in µg/mL or µM) as a function of pH to determine the optimal pH for dissolution.
-
Safety & Handling
Researchers must handle Ethyl 7-aminoquinoline-2-carboxylate with appropriate safety precautions. Based on safety data for quinoline derivatives, the compound may be harmful if swallowed and toxic in contact with skin, and can cause serious skin and eye irritation.
-
Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses or goggles.
-
Handling: Use the compound in a well-ventilated area or under a chemical fume hood.[10] Avoid creating dust.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][11] For stock solutions, store in aliquots at -20°C or -80°C to maintain stability.[7]
References
-
SAFETY DATA SHEET - 8-Hydroxyquinoline. Alfa Aesar. Available from: [Link]
-
A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. Available from: [Link]
-
Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PMC - PubMed Central. Available from: [Link]
-
Ethyl 7-aminoquinoline-2-carboxylate, 98% Purity, C12H12N2O2, 250 mg. CP Lab Safety. Available from: [Link]
-
Cas no 36926-83-7 (Ethyl 2-aminoquinoline-3-carboxylate). Kuujia.com. Available from: [Link]
-
A novel amino-quinoline derivative targets TRBP to disrupt miRNA maturation and inhibit ovarian cancer cell viability. RSC Medicinal Chemistry. Available from: [Link]
-
Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. Available from: [Link]
-
BENIGN AND PROFICIENT PROCEDURE FOR PREPARATION OF QUINOLINE DERIVATIVES. International Journal of Creative Research Thoughts. Available from: [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. Available from: [Link]
-
Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PMC - PubMed Central. Available from: [Link]
-
Solubility Behavior of Ethyl l -Thiazolidine-4-carboxylate Hydrochloride in 15 Neat Solvents and Ethanol + Methyl Acetate Binary Solvent from 283.15 to 323.15 K. ResearchGate. Available from: [Link]
Sources
- 1. 1447607-02-4|Ethyl 7-aminoquinoline-2-carboxylate|BLD Pharm [bldpharm.com]
- 2. jptcp.com [jptcp.com]
- 3. Buy Methyl 7-aminoquinoline-2-carboxylate [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. Ethyl 7-aminoquinoline-2-carboxylate | CymitQuimica [cymitquimica.com]
- 6. calpaclab.com [calpaclab.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
Technical Support Center: Purification Challenges with Quinoline Carboxylate Esters
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of quinoline carboxylate esters. Drawing from extensive field experience, this document explains the "why" behind purification strategies, ensuring you can adapt and overcome challenges in your own experiments.
Troubleshooting Guide
This section addresses common problems encountered during the purification of quinoline carboxylate esters, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: My final product is an oil and won't crystallize.
This is a frequent challenge, particularly with quinoline derivatives that possess functionalities hindering crystal lattice formation.
Root Cause Analysis: The tendency of a compound to exist as an oil is often due to the presence of impurities that disrupt the ordered arrangement of molecules required for crystallization. Additionally, the inherent structural features of the molecule, such as flexible side chains or a mixture of isomers, can favor an amorphous, oily state.
Troubleshooting Protocol:
-
Confirm Purity: Before attempting extensive crystallization protocols, assess the purity of the oil. Techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can reveal the presence of residual solvents or synthetic byproducts.[1][2]
-
Solvent-Induced Precipitation:
-
For non-polar oils: Dissolve the oil in a minimal amount of a relatively polar solvent (e.g., dichloromethane or ethyl acetate). Slowly add a non-polar solvent like hexane or pentane dropwise until the solution becomes turbid. Allow the mixture to stand, ideally at a reduced temperature, to encourage crystal formation.[3]
-
For polar oils: A similar approach can be used with a polar solvent system, such as ethanol/water or acetone/water.[3] Dissolve the compound in the more soluble solvent and gradually introduce the less soluble one.
-
-
Salt Formation: The basic nitrogen of the quinoline ring provides a convenient handle for purification via salt formation. These salts are often highly crystalline.[3]
-
Hydrochloride Salts: Dissolve the oily product in a suitable solvent like isopropanol or diethyl ether and add a solution of HCl in a miscible solvent.[3]
-
Picrate Salts: Picric acid is known to form highly crystalline salts with quinolines. The free base can be regenerated by treatment with a base after purification.[3]
-
-
Chromatographic Purification: If crystallization remains elusive, column chromatography is the next logical step.[4][5] Even if the purified fractions yield an oil upon solvent removal, it will be of significantly higher purity, which may then be more amenable to crystallization.
Issue 2: My ester is hydrolyzing during purification.
The ester functional group can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.
Root Cause Analysis: Ester hydrolysis is catalyzed by both acid and base. During purification, exposure to acidic or basic conditions, even inadvertently (e.g., acidic silica gel, basic alumina, or residual acidic/basic reagents), can promote this unwanted side reaction.[6] The presence of water is also a critical factor.[7]
Troubleshooting Protocol:
-
Neutralize the Work-up: During the reaction work-up, ensure that any acidic or basic reagents are thoroughly neutralized and washed away before concentration. A wash with a saturated sodium bicarbonate solution followed by brine is a standard procedure to remove acidic impurities.[5]
-
Column Chromatography Considerations:
-
Silica Gel: Standard silica gel is slightly acidic. If your ester is sensitive, you can either use deactivated (neutral) silica gel or add a small amount of a non-polar tertiary amine, like triethylamine (~0.1-1%), to the eluent to neutralize the stationary phase.[8]
-
Alumina: Basic alumina can also promote hydrolysis. Neutral alumina is a safer alternative if basic conditions are a concern.
-
-
Aqueous Extractions: Minimize contact time with aqueous layers, especially if they are not neutral. Perform extractions efficiently and move to the drying and concentration steps promptly.
-
Drying: Ensure all solvents are thoroughly dried before concentration, as residual water can contribute to hydrolysis, especially if heated.
Issue 3: I'm struggling to separate positional isomers.
The synthesis of substituted quinolines can often lead to the formation of positional isomers, which can be notoriously difficult to separate due to their similar physical properties.[9][10]
Root Cause Analysis: Positional isomers often have very similar polarities and boiling points, making separation by standard chromatographic or distillation techniques challenging.
Troubleshooting Protocol:
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for separating isomers.[10] Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) and mobile phase compositions to optimize resolution.[2]
-
Advanced Chromatographic Techniques: For particularly challenging separations, consider:
-
pH-Zone-Refining Counter-Current Chromatography (CCC): This technique separates ionizable compounds based on their pKa values and hydrophobicities and has been successfully used to separate polysulfonated quinoline isomers.[11]
-
Supercritical Fluid Chromatography (SFC): SFC can sometimes provide different selectivity compared to HPLC.
-
-
Selective Crystallization/Salt Formation: It may be possible to find a solvent system or a salt-forming acid that selectively crystallizes one isomer, leaving the other in solution. This often requires empirical screening of various conditions.
-
Chemical Derivatization: In some cases, it may be feasible to selectively react one isomer to facilitate separation, followed by a deprotection step to regenerate the desired isomer. This is a more involved approach but can be effective when other methods fail.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my quinoline carboxylate ester synthesis?
A1: Common impurities include unreacted starting materials (e.g., anilines, β-ketoesters), by-products from side reactions, and the hydrolyzed carboxylic acid of your target ester.[1][2] If your synthesis involves a reaction like the Skraup or Gould-Jacobs, you might also have residual oxidizing agents or their byproducts.[1]
Q2: My purified quinoline carboxylate ester is yellow or brown. Is this a sign of impurity?
A2: While a pure quinoline carboxylate ester is often a white or off-white solid, many quinoline derivatives are susceptible to discoloration (turning yellow or brown) upon exposure to air and light.[12] This is typically due to the formation of minor oxidized impurities. For many applications, this is acceptable. However, if high purity is critical, consider storing the compound under an inert atmosphere (nitrogen or argon) in the dark and re-purifying if necessary.
Q3: Can I use distillation for purification?
A3: Yes, if your quinoline carboxylate ester is a liquid and thermally stable, vacuum distillation can be an effective method, especially for removing non-volatile impurities.[12] However, be cautious of the potential for decomposition at high temperatures.
Q4: How can I effectively remove the corresponding carboxylic acid from my ester product?
A4: An aqueous basic wash is the most straightforward method. Dissolve your crude product in a water-immiscible organic solvent (like ethyl acetate or dichloromethane) and wash it with a dilute aqueous base such as sodium bicarbonate or sodium carbonate solution.[8] The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer, leaving your ester in the organic layer.
Data & Protocols
Table 1: Common Solvents for Recrystallization
| Solvent System | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar | 78 | A versatile solvent for many moderately polar compounds.[13] |
| Ethyl Acetate/Hexane | Mid-Polarity Mixture | Variable | A common and effective combination for compounds of intermediate polarity.[13] |
| Dichloromethane/Hexane | Mid-Polarity Mixture | Variable | Another good option for compounds of intermediate polarity. |
| Acetone/Water | Polar Mixture | Variable | Useful for more polar compounds that are soluble in acetone but not water.[3] |
| Toluene | Non-Polar | 111 | Can be effective for less polar compounds. |
Protocol: Standard Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude quinoline carboxylate ester in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Fraction Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol: Basic Wash to Remove Carboxylic Acid
-
Dissolution: Dissolve the crude ester in a suitable organic solvent (e.g., ethyl acetate).
-
Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2-3 times).
-
Brine Wash: Wash the organic layer with brine to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure.
Visualized Workflows
Diagram 1: Decision-Making Workflow for Purifying an Oily Product
Caption: Decision tree for purifying an oily quinoline carboxylate ester.
Diagram 2: Workflow for Removing Acidic Impurities
Caption: Workflow for the removal of carboxylic acid impurities via basic wash.
References
-
Anwar, M. M., Arif, A. S., & Pritchard, D. W. (n.d.). SEPARATION OF QUINOLINE AND ISO-QUINOLINE BY DISSOCIATION EXTRACTION. Taylor & Francis Online. Retrieved January 2, 2026, from [Link]
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ResearchGate. (2017, March 7). Mercuration of quinoline give different isomers how could these isomers separated. Retrieved January 2, 2026, from [Link]
-
Weisz, A., Scher, A. L., & Ito, Y. (n.d.). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. National Institutes of Health. Retrieved January 2, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved January 2, 2026, from [Link]
- Google Patents. (n.d.). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
-
International Journal for Multidisciplinary Research. (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved January 2, 2026, from [Link]
- Google Patents. (n.d.). CN106380446A - Synthesis method of quinoline-2-formic acid ester derivatives.
- Mijangos, M. V., Amador-Sánchez, Y. A., & Miranda, L. D. (2020). Synthesis of Quinoline-4-carboxamides and Quinoline-4-carboxylates via a Modified Pfitzinger Reaction of N-Vinylisatins. European Journal of Organic Chemistry.
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IOP Publishing. (2025, August 6). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Retrieved January 2, 2026, from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved January 2, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Retrieved January 2, 2026, from [Link]
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ACS Publications. (2023, August 23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved January 2, 2026, from [Link]
- Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
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SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved January 2, 2026, from [Link]
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Pyvot Tech. (n.d.). Separation of Isomers. Retrieved January 2, 2026, from [Link]
- Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
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University of Rochester Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved January 2, 2026, from [Link]
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ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography?. Retrieved January 2, 2026, from [Link]
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University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 2, 2026, from [Link]
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Revues Scientifiques Marocaines. (2022, September 29). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved January 2, 2026, from [Link]
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National Center for Biotechnology Information. (2022, November 29). Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. Retrieved January 2, 2026, from [Link]
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ResearchGate. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved January 2, 2026, from [Link]
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ResearchGate. (2016, April 15). How to purify esterefication product?. Retrieved January 2, 2026, from [Link]
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European Patent Office. (1986, September 24). A process for the preparation of quinoline carboxylic acid derivatives - EP 0195135 A1. Retrieved January 2, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of a quinoline carboxylic acid - EP 0351889 B1.
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Royal Society of Chemistry. (2025, January 28). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Retrieved January 2, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Hydrolysis of Ester- And Amide-Type Drugs by the Purified Isoenzymes of Nonspecific Carboxylesterase From Rat Liver. Retrieved January 2, 2026, from [Link]
- Google Patents. (n.d.). US5294712A - Process for the preparation of quinoline carboxylic acids.
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ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved January 2, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved January 2, 2026, from [Link]
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Technical Support Center: Optimizing Reaction Conditions for Quinoline Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing the quinoline scaffold. Instead of a generic overview, we will address specific, practical challenges you may encounter in the lab through a series of troubleshooting guides and frequently asked questions. Our focus is on understanding the causality behind reaction outcomes to empower you to rationally optimize your synthetic routes.
Part 1: General FAQs for Quinoline Synthesis Optimization
This section addresses high-level questions that apply across various synthetic methods.
Q1: I'm planning a quinoline synthesis. What are the most critical initial parameters to consider for optimization?
A1: Success in quinoline synthesis hinges on balancing reactivity and stability. Before you begin, consider these four pillars:
-
Choice of Named Reaction: The substitution pattern of your target quinoline is the primary determinant. For instance, the Friedländer synthesis is excellent for 2,3-disubstituted quinolines, while the Doebner-von Miller reaction is a classic route to 2- and 4-substituted quinolines.[1][2]
-
Catalyst System: Many classical syntheses rely on strong Brønsted or Lewis acids (e.g., H₂SO₄, PPA, ZnCl₂).[3][4] However, these can lead to harsh conditions and byproducts. Modern methods often employ transition metal catalysts (e.g., Pd, Cu, Co, Ni) or metal-free systems that operate under milder conditions with higher functional group tolerance.[2][5][6]
-
Solvent and Temperature: High-boiling point solvents like diphenyl ether or Dowtherm A were traditionally used to drive reactions to completion, but they are difficult to remove.[1] Exploring solvent-free conditions or greener solvents like water or ethanol, often coupled with microwave irradiation, can dramatically improve the process and reduce reaction times.[1][7][8]
-
Nature of the Oxidant (if applicable): Reactions like the Skraup and Doebner-von Miller require an oxidizing agent. Classic choices like nitrobenzene or arsenic pentoxide are effective but toxic and can lead to violent reactions.[1][9] Milder and safer alternatives include iodine, air (O₂), or even omitting the exogenous oxidant entirely in some modern catalytic cycles.[1][10]
Q2: My reaction yields are consistently low across different quinoline synthesis methods. What is a universal troubleshooting workflow?
A2: Low yield is a common issue stemming from incomplete conversion, side reactions, or product degradation. A systematic approach is crucial. The following workflow can help diagnose the problem.
Caption: A general workflow for troubleshooting poor yields in quinoline synthesis.
Part 2: Troubleshooting Guides for Classical Syntheses
Many labs still rely on robust, classical methods. Here’s how to overcome their most common pitfalls.
The Skraup Synthesis
The Skraup reaction is a powerful method for producing unsubstituted quinolines but is notoriously aggressive.[1][2] It involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent.[3][11]
Q: My Skraup reaction is extremely violent and produces more tar than product. How can I control it?
A: This is the most frequent complaint about the Skraup synthesis. The violence stems from the highly exothermic dehydration of glycerol to acrolein, which can then polymerize uncontrollably.[9]
Diagnosis & Solution: The key is to moderate the reaction rate. The classic and most effective solution is the addition of a moderator.
-
Primary Recommendation: Add ferrous sulfate (FeSO₄). It serves as an oxygen carrier, smoothing the oxidation step and preventing the reaction from running away.[9]
-
Temperature Control: Do not pre-heat the sulfuric acid. Combine the aniline, glycerol, and ferrous sulfate first, then add the concentrated sulfuric acid slowly with efficient cooling in an ice bath. Heat the mixture gradually only after all components are mixed.
-
Alternative Reagents: Consider replacing glycerol with a pre-formed α,β-unsaturated aldehyde or ketone (the Doebner-von Miller approach), which can offer better control.
Experimental Protocol: Moderated Skraup Synthesis
-
In a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine aniline (1.0 eq), glycerol (3.0 eq), and ferrous sulfate heptahydrate (FeSO₄·7H₂O) (0.1 eq).
-
Cool the flask in an ice-water bath.
-
Slowly add concentrated sulfuric acid (approx. 2.5-3.0 eq relative to aniline) via the dropping funnel with vigorous stirring. Ensure the internal temperature does not exceed 100-120°C.
-
Add the oxidizing agent (e.g., nitrobenzene, 1.2 eq).
-
After the initial exotherm subsides, heat the reaction mixture to 130-150°C for 3-5 hours. Monitor by TLC.
-
Proceed with a standard workup involving steam distillation to remove unreacted nitrobenzene, followed by basification and extraction of the quinoline product.[9]
The Friedländer Synthesis
This synthesis condenses a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group.[2][11] It is highly versatile but can suffer from regioselectivity issues and catalyst inefficiency.
Q: I am using an unsymmetrical ketone in my Friedländer synthesis and getting a mixture of two quinoline regioisomers. How can I control the outcome?
A: This is a classic problem of kinetic versus thermodynamic control of enolate formation. The reaction proceeds through the enolate or enamine of the carbonyl partner, and an unsymmetrical ketone can form two different enolates.
Diagnosis & Solution: Regioselectivity can be directed by carefully choosing the catalyst and reaction conditions.
-
Base-Catalyzed (Thermodynamic Control): Strong bases (e.g., NaOH, KOH) at elevated temperatures tend to favor the more substituted, thermodynamically stable enolate, leading to the quinoline with the more substituted pyridine ring.
-
Acid-Catalyzed (Kinetic Control): Acid catalysts (e.g., p-TsOH, I₂) often favor reaction at the less sterically hindered α-carbon, forming the kinetic enolate and leading to the less substituted quinoline isomer.[3] Modern methods using catalysts like neodymium(III) nitrate hexahydrate have also been shown to provide high yields.[3]
Caption: Controlling regioselectivity in the Friedländer Synthesis.
Comparative Table: Catalyst Effect on Friedländer Synthesis
| Catalyst System | Typical Conditions | Likely Outcome with Unsymm. Ketone | Notes |
| KOH / EtOH | Reflux, 4-8 h | Thermodynamic Product | Classical, robust, but can have side reactions. |
| p-TsOH / Toluene | Reflux, Dean-Stark, 6-12 h | Kinetic Product | Good for removing water byproduct.[3] |
| Iodine (I₂) / EtOH | 80°C, 2-4 h | Often Kinetic Product | Milder, efficient catalyst.[3] |
| Ionic Liquid [bmim]HSO₄ | 100°C, 1-2 h | Varies, often high yield | Green alternative, acts as both solvent and catalyst.[1] |
The Combes Synthesis
The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[3][11] The primary failure point is the final cyclodehydration step.
Q: In my Combes synthesis, I can isolate the enamine intermediate, but the final acid-catalyzed cyclization to the quinoline fails or gives a low yield. What should I do?
A: The cyclization step requires a strong acid to protonate the carbonyl and facilitate the electrophilic aromatic substitution. If this step fails, the acid is likely not strong enough or the temperature is too low.
Diagnosis & Solution: The enamine intermediate's cyclization is often the rate-limiting and most challenging step.
-
Acid Strength: Concentrated sulfuric acid is the traditional choice for a reason; it's a powerful dehydrating agent.[3] If H₂SO₄ is too harsh for your substrate, Polyphosphoric Acid (PPA) is an excellent alternative. It is highly viscous and promotes cyclization at temperatures around 100-150°C with fewer charring side-products.
-
Temperature: This step almost always requires significant heat. If you are running the reaction at room temperature or with gentle warming, it is unlikely to proceed. Aim for at least 100°C.
-
Microwave Chemistry: Microwave-assisted synthesis can be highly effective for this cyclization, often reducing reaction times from hours to minutes and improving yields by minimizing byproduct formation.
Part 3: Purification Strategies
Q: My crude quinoline product is a dark, oily tar. What is the most effective purification strategy?
A: This is common, especially with older methods like the Skraup synthesis.[1][9] A multi-step purification is usually necessary.
-
Acid-Base Extraction (Primary Purification): This is the most powerful tool. Quinolines are basic due to the pyridine nitrogen.
-
Dissolve the crude material in a nonpolar organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract with aqueous acid (e.g., 1-2 M HCl). The basic quinoline will move into the aqueous layer as the protonated salt, leaving non-basic impurities (like unreacted nitrobenzene) and polymeric tar in the organic layer.
-
Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.
-
Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2-4 M NaOH or NH₄OH) until the solution is strongly basic (pH > 10).
-
The quinoline product will precipitate or form an oil. Extract it back into an organic solvent.
-
Dry the organic layer with Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Column Chromatography (Secondary Purification): If the product is still impure after extraction, column chromatography is the next step.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: Start with a nonpolar solvent system like Hexane/Ethyl Acetate. A typical gradient would be from 100:1 to 20:1. Use TLC to determine the optimal solvent system beforehand.
-
-
Distillation or Recrystallization (Final Polishing):
-
If the quinoline is a liquid, vacuum distillation can provide a highly pure product.
-
If it is a solid, recrystallization from a suitable solvent (e.g., ethanol, hexane, or a mixture) is effective for removing minor impurities.
-
References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. Retrieved from [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]
-
Ma, Z., & Wang, Q. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 1018. Retrieved from [Link]
-
NileRed. (2020, August 24). Making quinoline - the Skraup synthesis [Video]. YouTube. Retrieved from [Link]
-
Gondal, M. A., & Khan, I. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23863-23887. Retrieved from [Link]
-
ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. Retrieved from [Link]
-
Pharmaguideline. (2020). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Retrieved from [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676. Retrieved from [Link]
-
Rama Devi, K., et al. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Chemical and Pharmaceutical Research, 10(11), 89-95. Retrieved from [Link]
-
Wang, Y., et al. (2022). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 12(1), 1-5. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2024). Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Elnekety, M. (2016). Synthesis of Quinoline and derivatives. Damietta University. Retrieved from [Link]_
-
ResearchGate. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
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Technical Support Center: Strategies for Preventing Byproduct Formation in Friedländer Annulation
Welcome to our dedicated technical support center for the Friedländer annulation. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction for the synthesis of quinolines and related azaheterocycles. As a cornerstone of heterocyclic chemistry, the Friedländer synthesis is valued for its efficiency in constructing the quinoline scaffold. However, like any potent synthetic tool, it is not without its challenges, primarily the formation of unwanted byproducts that can complicate purification and reduce yields.
This document provides in-depth, field-proven insights into the common side reactions encountered during the Friedländer annulation. We will delve into the mechanistic origins of these byproducts and offer robust, actionable troubleshooting strategies and optimized protocols to help you achieve cleaner reactions and higher yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My reaction is producing a significant amount of quinoline-4-carboxylic acid. Is this a Pfitzinger reaction, and how can I prevent it?
A1: Understanding the Competing Pfitzinger Reaction
Yes, the formation of a quinoline-4-carboxylic acid derivative alongside your target quinoline is a classic sign of a competing Pfitzinger reaction.[1][2][3] While both the Friedländer and Pfitzinger reactions yield quinolines, their starting materials and mechanisms differ, which is the key to controlling the outcome.
-
Friedländer Synthesis: Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[4][5]
-
Pfitzinger Reaction: Condensation of isatin (or its derivatives) with a carbonyl compound under basic conditions.[1][3]
The byproduct formation you're observing likely arises from the in situ oxidation of your 2-aminoaryl aldehyde or ketone starting material to an isatin derivative under the reaction conditions, which then undergoes the Pfitzinger pathway.
Causality and Prevention:
The propensity for this side reaction is highly dependent on the reaction conditions, particularly the presence of oxidizing agents or harsh basic conditions that can promote the oxidation of the starting material.
Troubleshooting Protocol: Suppressing the Pfitzinger Byproduct
-
Atmosphere Control: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation of the 2-aminoaryl carbonyl compound.
-
Catalyst Selection:
-
Avoid Strong Bases: Strong bases like KOH or NaOH, especially at high temperatures, can facilitate both the Pfitzinger reaction and self-condensation side reactions.[6]
-
Favor Acid Catalysis: Mild acidic catalysts are generally more effective for the Friedländer annulation and less likely to promote the Pfitzinger pathway.[4] Consider using catalysts such as p-toluenesulfonic acid (p-TsOH), trifluoroacetic acid, or various Lewis acids.[6][7]
-
-
Temperature Management: Avoid excessively high temperatures, which can accelerate side reactions.[8] Monitor the reaction progress closely and use the minimum temperature required for a reasonable reaction rate.
Issue 2: I'm observing significant amounts of self-condensation products from my ketone starting material. How can I favor the Friedländer annulation?
A2: Mitigating Aldol Self-Condensation
The self-condensation of the ketone (an aldol condensation) is one of the most common side reactions in the Friedländer synthesis, particularly under basic conditions.[6][9] This occurs when the enolate of the ketone attacks another molecule of the ketone instead of the 2-aminoaryl carbonyl compound.
Causality and Prevention:
This side reaction is favored when the rate of self-condensation is competitive with the rate of the desired crossed condensation. The key to prevention is to manipulate the reaction conditions to favor the Friedländer pathway.
Troubleshooting Protocol: Minimizing Self-Condensation
-
Catalyst Choice:
-
Acid Catalysis: Shifting to acid catalysis can significantly reduce aldol self-condensation. Protic acids (like p-TsOH) or Lewis acids (like ZnCl₂) can activate the 2-aminoaryl carbonyl towards nucleophilic attack by the enol form of the ketone, which is typically present in lower concentrations than the enolate under basic conditions.[6]
-
Modern Catalysts: A wide range of milder, more efficient catalysts have been developed, including iodine, neodymium(III) nitrate hexahydrate, and various solid-supported catalysts, which can operate under more controlled conditions.[5][8]
-
-
Order of Addition:
-
Slowly add the ketone to a solution of the 2-aminoaryl carbonyl and the catalyst. This maintains a low concentration of the ketone, disfavoring the bimolecular self-condensation reaction.
-
-
Use of Pre-formed Intermediates: To completely avoid self-condensation, consider a two-step approach where the imine (Schiff base) is pre-formed from the 2-aminoaryl carbonyl and an amine, followed by reaction with the ketone.[4]
Issue 3: My reaction is sluggish, and upon forcing conditions (higher temperature, longer time), I get a complex mixture of products. What are my options?
A3: Enhancing Reactivity and Selectivity
Low reactivity can be due to steric hindrance or deactivating electronic effects on either of the starting materials.[6] Simply increasing the temperature is often counterproductive, leading to decomposition and a variety of side products.[8]
Causality and Prevention:
The key is to enhance the intrinsic reactivity of the system under milder conditions. This can be achieved through catalyst optimization and the use of modern synthetic techniques.
Troubleshooting Protocol: Overcoming Low Reactivity
-
Catalyst Screening: The choice of catalyst is crucial and substrate-dependent.[6] A screening of different catalysts can identify the optimal choice for your specific substrates.
| Catalyst Type | Examples | Typical Conditions | Advantages |
| Brønsted Acids | p-TsOH, H₂SO₄, TFA | 80-120 °C, neat or in a high-boiling solvent | Readily available, effective for many substrates.[7] |
| Lewis Acids | ZnCl₂, Sc(OTf)₃, InCl₃ | Varies, can often be milder than Brønsted acids | Can offer higher selectivity and yields. |
| Heterogeneous Catalysts | Nafion, Zeolites, Montmorillonite K-10 | Often solvent-free or under microwave irradiation | Easy removal, recyclable, environmentally friendly.[10][11] |
| Iodine | I₂ | 80-100 °C, neat | Mild, efficient, and cost-effective.[5] |
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and often leads to cleaner reactions with higher yields by providing rapid and uniform heating.[11]
-
Solvent-Free Conditions: In many cases, running the reaction neat (without a solvent) can increase the concentration of reactants and accelerate the reaction, often under milder conditions.[4][5]
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired Friedländer pathway versus the Pfitzinger side reaction.
Caption: Competing pathways in Friedländer synthesis.
Troubleshooting Workflow
This flowchart provides a systematic approach to diagnosing and solving common issues in Friedländer annulation.
Caption: Systematic troubleshooting workflow.
References
-
Wikipedia. Friedländer synthesis. [Link]
-
Organic Chemistry Portal. Friedlaender Synthesis. [Link]
-
Afrin, S., et al. (2022). Different catalytic approaches of Friedländer synthesis of quinolines. RSC Advances, 12(48), 31039-31061. [Link]
-
ResearchGate. A plausible mechanism for the synthesis of quinolines by catalyst. [Link]
-
Bose, D. S., et al. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry, 12(1), 100-110. [Link]
-
MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]
-
Maddox, M. L., & Muchowski, J. M. (2004). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry, 69(16), 5463-5471. [Link]
-
Semantic Scholar. Advances in polymer based Friedlander quinoline synthesis. [Link]
-
ResearchGate. Optimization of reaction conditions. [Link]
-
Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]
-
ResearchGate. The Pfitzinger Reaction. (Review). [Link]
-
Datapdf. Steric Hindrance in the Pfitzinger Reaction. [Link]
-
Wikipedia. Pfitzinger reaction. [Link]
-
Green Chemistry (RSC Publishing). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. [Link]
-
ResearchGate. Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger... [Link]
-
ResearchGate. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. [Link]
-
Semantic Scholar. The Friedländer Synthesis of Quinolines. [Link]
-
ResearchGate. Optimization of reaction conditions a. [Link]
-
Wikipedia. Self-condensation. [Link]
-
ResearchGate. Formation mechanisms of drinking water disinfection byproducts: recent developments. [Link]
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Fiveable. Carbonyl Condensation Reactions | Organic Chemistry Class Notes. [Link]
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PubMed. The occurrence, formation and transformation of disinfection byproducts in the water distribution system: A review. [Link]
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MSU chemistry. Chapter 23. Carbonyl Condensation Reactions. [Link]
-
Carbonyl Condensation Rxn & Amines. [Link]
-
NIH. Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. [Link]
-
MSU chemistry. Carbonyl Reactivity. [Link]
-
PubMed. Formation of Eight Classes of DBPs from Chlorine, Chloramine, and Ozone: Mechanisms and Formation Pathways. [Link]
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Formation and Decay of Disinfection By-Products in the Distribution System. [Link]
-
ResearchGate. Disinfection byproduct formation during drinking water treatment and distribution: A review of unintended effects of engineering agents and materials. [Link]
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Stability issues of Ethyl 7-aminoquinoline-2-carboxylate in solution
Welcome to the technical support resource for Ethyl 7-aminoquinoline-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. While specific kinetic data for this exact molecule is not extensively published, its stability profile can be expertly inferred from the well-documented behavior of its core chemical structures: the aminoquinoline ring and the ethyl carboxylate ester .
This document provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to ensure the integrity and reproducibility of your experiments.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Q1: My solution of Ethyl 7-aminoquinoline-2-carboxylate is changing color, often turning yellow or brown. What is happening and is my compound compromised?
A: Yes, a distinct color change is a primary indicator of chemical degradation. This is a known issue with many quinoline compounds.[1] The color change is typically due to:
-
Oxidation: The 7-amino group makes the quinoline ring electron-rich and thus more susceptible to oxidation by dissolved oxygen or other oxidizing agents in your solution.[1][2] The nitrogen atom within the heterocyclic ring can also be a site for oxidation.[1]
-
Photodegradation: Quinoline structures are often photosensitive and can degrade upon exposure to ambient or UV light.[1] This process can lead to the formation of colored byproducts like hydroxyquinolines.[1]
A colored solution indicates that the integrity of your compound is compromised, and it should not be used for quantitative or sensitive biological assays.
Q2: I'm observing a progressive loss of biological activity or inconsistent results from my assays over time. Could this be a stability issue?
A: Absolutely. A loss of potency and poor reproducibility are classic signs of compound degradation.[1] For Ethyl 7-aminoquinoline-2-carboxylate, two primary degradation pathways are likely at play:
-
Ester Hydrolysis: The ethyl carboxylate group is susceptible to hydrolysis, which cleaves the ester bond to form 7-aminoquinoline-2-carboxylic acid and ethanol. This reaction can be catalyzed by acidic or basic conditions in your aqueous assay buffer.[3][4][5]
-
Quinoline Ring Degradation: As mentioned in the previous point, the aminoquinoline core can degrade via oxidation or photodegradation.[1]
It is highly recommended to prepare fresh working solutions from a stable stock for each experiment to ensure consistent results.[1]
Q3: My HPLC analysis shows a new peak that grows over time, while my main compound peak decreases. What is this new peak likely to be?
A: The appearance of new peaks in a stability-indicating HPLC chromatogram is a definitive sign of degradation.[6] Based on the structure of Ethyl 7-aminoquinoline-2-carboxylate, the new peak is most likely one of two possibilities:
-
7-aminoquinoline-2-carboxylic acid: This is the product of ester hydrolysis. It is more polar than the parent ethyl ester and will therefore typically have a shorter retention time on a reverse-phase HPLC column (like a C18).
-
Oxidized/Hydroxylated Species: If the degradation is due to oxidation or photodegradation, you may see one or more new peaks corresponding to hydroxylated quinoline derivatives or other oxidative byproducts.[1]
To confirm the identity of these peaks, a forced degradation study coupled with mass spectrometry (LC-MS) is the standard approach.
Q4: My compound is precipitating out of my aqueous assay buffer. Is this a stability problem?
A: This is more likely a solubility issue, but it is intrinsically linked to stability. Aminoquinolines are typically weak bases, meaning their solubility is highly dependent on pH.[7][8]
-
At lower (acidic) pH, the 7-amino group can become protonated (NH3+), forming a more soluble salt.[7]
-
At higher (neutral to basic) pH, the compound is in its less soluble free-base form.
If your assay buffer's pH is not optimal, or if components of your assay shift the local pH, the compound can precipitate. This is critical because pH also governs the rate of both ester hydrolysis and ring degradation.[1] Therefore, solving the solubility issue by carefully selecting and maintaining the buffer pH is the first step to ensuring stability.[1][6]
Section 2: Frequently Asked Questions (FAQs)
This section provides general guidance on the chemical behavior and proper handling of Ethyl 7-aminoquinoline-2-carboxylate.
Q1: What are the primary chemical degradation pathways for Ethyl 7-aminoquinoline-2-carboxylate?
A: There are three main pathways to consider:
-
Base-Catalyzed Hydrolysis (Saponification): In neutral to basic aqueous solutions (pH > 7), hydroxide ions can attack the ester's carbonyl carbon. This is an irreversible reaction that proceeds to completion, yielding the sodium or potassium salt of 7-aminoquinoline-2-carboxylic acid and ethanol.[3][4] This is often the most significant pathway in standard biological buffers.
-
Acid-Catalyzed Hydrolysis: In acidic aqueous solutions (pH < 7), the hydrolysis of the ester is catalyzed by acid. This is a reversible equilibrium reaction, meaning an excess of water is needed to drive it towards the carboxylic acid and alcohol products.[3][5]
-
Oxidative and Photolytic Degradation: The aminoquinoline core is susceptible to degradation from exposure to atmospheric oxygen and/or UV-visible light.[1][9] This is particularly relevant during sample handling on the benchtop and for long-term storage of solutions not protected by an inert atmosphere or from light.
Q2: How do key experimental factors influence the stability of this compound?
A: The stability is governed by several environmental factors, which are summarized in the table below.
| Factor | Effect on Stability | Rationale & Mitigation |
| pH | CRITICAL. Stability is highly pH-dependent.[1][6][8] | Both acidic and basic conditions can accelerate ester hydrolysis.[3][4] The optimal pH must be determined experimentally but is likely in the slightly acidic to neutral range (e.g., pH 6-7), balancing solubility and hydrolysis. Action: Use a well-buffered system to maintain a constant pH.[1] |
| Light | HIGHLY SENSITIVE. Exposure to UV and ambient light can cause rapid degradation.[1] | The quinoline ring system is photosensitive.[1] Action: Store all solutions in amber vials or containers wrapped in aluminum foil to protect from light.[6] Minimize exposure during experimental setup. |
| Temperature | SIGNIFICANT. Higher temperatures increase the rate of all degradation reactions.[1] | Chemical reaction rates generally increase with temperature.[1] Action: Store stock solutions frozen (-20°C or -80°C) and working solutions refrigerated (2-8°C) for short-term use.[6] Avoid repeated freeze-thaw cycles. |
| Oxygen | SENSITIVE. Dissolved oxygen can lead to oxidative degradation of the aminoquinoline ring.[1] | The amino group activates the aromatic system towards oxidation.[2] Action: For long-term storage of high-purity material, prepare solutions with degassed solvents and store under an inert atmosphere (e.g., argon or nitrogen).[6] |
Q3: What are the recommended storage and handling conditions for solutions of Ethyl 7-aminoquinoline-2-carboxylate?
A: To maximize the shelf-life and ensure the integrity of your compound, adhere to the following guidelines:
-
Stock Solutions: Prepare high-concentration stock solutions (e.g., 10-50 mM) in an anhydrous, aprotic organic solvent such as DMSO or DMF. Dispense into single-use aliquots to avoid contamination and freeze-thaw cycles. Store at -20°C or -80°C in amber, tightly sealed vials.
-
Working Solutions: Prepare fresh aqueous working solutions for each experiment by diluting the stock solution into your final assay buffer immediately before use.[1] Do not store aqueous solutions for extended periods.
-
Protection from Light: At all stages of handling and storage, protect the compound and its solutions from light by using amber glassware or foil.[6]
-
Inert Atmosphere: For maximum stability in long-term storage, consider purging the headspace of the vial with argon or nitrogen before sealing.[6]
Section 3: Protocols and Methodologies
Protocol 1: Preparation and Storage of a Stable Stock Solution
This protocol describes the preparation of a stock solution suitable for long-term storage.
-
Pre-Analysis: Allow the solid Ethyl 7-aminoquinoline-2-carboxylate vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Selection: Use anhydrous dimethyl sulfoxide (DMSO).
-
Preparation:
-
Accurately weigh the desired amount of solid compound in a sterile microcentrifuge tube or glass vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 20 mM).
-
Vortex or sonicate gently in a water bath until the solid is completely dissolved.
-
-
Aliquoting and Storage:
-
Dispense the solution into single-use aliquots in amber microcentrifuge tubes or cryovials.
-
(Optional, for maximum stability) Purge the headspace of each aliquot with a gentle stream of inert gas (argon or nitrogen) before capping.
-
Seal tightly and label clearly.
-
Store at -20°C for several months or -80°C for extended periods.
-
Protocol 2: Recommended Starting Conditions for a Stability-Indicating HPLC Method
This method provides a baseline for monitoring the purity of Ethyl 7-aminoquinoline-2-carboxylate and detecting its primary degradation products.
-
Instrument: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at 225 nm or use a PDA detector to scan from 200-400 nm.[10]
-
Method Validation: This method should be properly validated to ensure it can separate the parent compound from all potential degradation products generated during forced degradation studies.[1]
Protocol 3: Conducting a Forced Degradation Study
Forced degradation (or stress testing) is essential to understand potential degradation pathways and to validate your analytical method.[1]
-
Prepare Solutions: Prepare a solution of Ethyl 7-aminoquinoline-2-carboxylate at ~1 mg/mL in a 50:50 acetonitrile:water mixture.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Mix the solution 1:1 with 0.1 M HCl. Incubate at 60°C.[1]
-
Base Hydrolysis: Mix the solution 1:1 with 0.1 M NaOH. Incubate at room temperature.[1]
-
Oxidative Degradation: Mix the solution 1:1 with 3% hydrogen peroxide (H₂O₂). Keep at room temperature.[1]
-
Thermal Degradation: Incubate the solution at 60-80°C in a temperature-controlled oven.[1]
-
Photolytic Degradation: Expose the solution in a transparent container to a calibrated light source providing both UV and visible light (e.g., 1.2 million lux hours).[1]
-
-
Time Points: Sample from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base samples before injection.
-
Analysis: Analyze all samples by the stability-indicating HPLC method (Protocol 2). Compare the chromatograms to identify and quantify the degradation products formed under each stress condition.
Section 4: Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Key degradation routes for Ethyl 7-aminoquinoline-2-carboxylate.
Diagram 2: Troubleshooting Workflow for Stability Issues
Caption: Logical workflow for troubleshooting common stability problems.
References
- BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
- BenchChem. (2025).
- Walash, M. I., et al.
- BenchChem. (2025).
-
Majani, S. S., et al. (2021). Proposed 8-aminoquinoline oxidation pathways at a low pH between 2 and 5 units and b pH > 5. ResearchGate. [Link]
- BenchChem. (n.d.). Stability issues of 2-Hydroxyquinoline in aqueous solutions.
- BenchChem. (2025).
-
Bilici, A. (2017). Chemical Oxidation of 5-amino quinoline with (NH4)2S2O8. DergiPark. [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]
- BenchChem. (n.d.).
-
Clark, J. (n.d.). Hydrolysing Esters. Chemguide. [Link]
-
Bilici, A. (2017). Chemical Oxidation of 5-amino quinoline with (NH 4 ) 2 S 2 O 8 : Synthesis and Characterization. Semantic Scholar. [https://www.semanticscholar.org/paper/Chemical-Oxidation-of-5-amino-quinoline-with-(-NH-4-Bilici/29c8b74681f266209d17a3a699c680214a1a6773]([Link]
-
ResearchGate. (2025). Development of new quinoline-based photo-labile groups for photo-regulation of bioactive molecules. [Link]
-
National Institutes of Health. (n.d.). Direct Detection of the Photorearrangement Reaction of Quinoline-Protected Dialkylanilines. PMC. [Link]
-
Carvajal-Moreno, M. A., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]
-
ACS Publications. (2019). Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Ester hydrolysis. [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Esters. [Link]
-
YouTube. (2023). Preparation of Carboxylic Acid| Hydrolysis of ester| Ethyl acetate. [Link]
-
Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]
-
CP Lab Safety. (n.d.). Ethyl 7-aminoquinoline-2-carboxylate, 98% Purity, C12H12N2O2, 250 mg. [Link]
-
PubMed Central. (n.d.). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. [Link]
Sources
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- 3. chemguide.co.uk [chemguide.co.uk]
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- 5. chem.libretexts.org [chem.libretexts.org]
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- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Characterization of Quinoline Derivatives
Welcome to the Technical Support Center dedicated to navigating the complexities of quinoline derivative characterization. This guide is designed for researchers, scientists, and drug development professionals to provide actionable solutions to common challenges encountered during synthesis, purification, and analysis.
Introduction
Quinoline and its derivatives are privileged scaffolds in medicinal chemistry and materials science, renowned for their broad spectrum of biological activities and diverse applications.[1][2][3][4] However, their characterization is often fraught with challenges, from ambiguous spectroscopic data to purification difficulties. This guide offers in-depth troubleshooting advice and frequently asked questions to ensure the integrity and accuracy of your research.
Part 1: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: My aromatic signals in the ¹H NMR spectrum are heavily overlapped, making assignment impossible.
Common Causes & Solutions:
Overlapping aromatic signals (typically in the 6.5-9.0 ppm range) are a frequent challenge with substituted quinolines due to the complex spin systems of the bicyclic core.[5]
-
Causality: The electronic environment of each proton on the quinoline ring is subtly different, leading to closely spaced chemical shifts. Substituents can further complicate this by altering the electron density across the ring system.[5]
-
Solution 1: 2D NMR Spectroscopy. When 1D ¹H NMR is insufficient, 2D techniques are indispensable for unambiguous assignments.[5][6]
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, allowing you to "walk" along the spin systems of the quinoline rings. A cross-peak between two signals confirms they are from adjacent protons.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, providing a powerful tool for assigning carbon signals based on proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and confirming the overall molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which can help differentiate between regioisomers and confirm stereochemistry.
-
-
Solution 2: Solvent Titration. Changing the deuterated solvent (e.g., from CDCl₃ to DMSO-d₆ or C₆D₆) can alter the chemical shifts of specific protons due to different solvent-solute interactions, potentially resolving overlapping signals.
Problem: The chemical shifts of my quinoline derivative are changing with sample concentration.
Common Causes & Solutions:
This phenomenon is often observed in quinoline derivatives and is primarily due to intermolecular interactions.[5][7]
-
Causality: Quinolines can engage in π-π stacking and dipole-dipole interactions. As the concentration increases, molecules are more likely to form aggregates, often in an anti-parallel conformation.[5][7] This stacking creates shielding or deshielding effects on the protons, causing their chemical shifts to change.[5][7]
-
Solution: Standardize Concentration. For comparative studies, ensure that all NMR samples are prepared at the same concentration. If this is not possible, report the concentration at which the spectrum was acquired. For definitive structural elucidation, it is advisable to use a relatively dilute sample to minimize these intermolecular effects.
Mass Spectrometry (MS)
Problem: I'm observing unexpected fragments in the mass spectrum of my quinoline derivative. How can I interpret these?
Common Causes & Solutions:
The fragmentation of quinoline derivatives can be complex and highly dependent on the nature and position of substituents.
-
Causality: The quinoline ring system itself is relatively stable, but substituents can direct fragmentation pathways. Common neutral losses include H₂O, CO, and HCN.[8][9][10] The fragmentation patterns can also be influenced by the ionization technique used (e.g., EI vs. ESI).
-
Solution 1: Identify Common Fragmentation Patterns.
-
Loss of H₂O, CO: Quinolone antibiotics and hydroxyquinolines often exhibit characteristic fragment ions corresponding to [M+H-H₂O]⁺ and [M+H-CO]⁺.[8][9][10]
-
Loss of Substituents: Substituents can be lost as radicals or neutral molecules. For example, compounds with a cyclopropyl group at the N-1 position often show a characteristic loss of the cyclopropyl radical (•C₃H₅).[8][10]
-
Ring Cleavage: The piperazine ring in some quinolone antibiotics can undergo breakage and rearrangement.[8][10]
-
-
Solution 2: High-Resolution Mass Spectrometry (HRMS). HRMS provides highly accurate mass measurements, allowing you to determine the elemental composition of your parent ion and its fragments. This is invaluable for proposing and confirming fragmentation pathways.
-
Solution 3: Tandem Mass Spectrometry (MS/MS). By isolating the parent ion and subjecting it to collision-induced dissociation (CID), you can generate a product ion spectrum that is characteristic of the molecule's structure. This is particularly useful for differentiating between isomers.[11][12]
Synthesis and Purification
Problem: My quinoline synthesis is resulting in a low yield and a complex mixture of byproducts.
Common Causes & Solutions:
Classical quinoline syntheses, such as the Skraup and Doebner-von Miller reactions, are often performed under harsh conditions, leading to side reactions.[1][13][14]
-
Causality:
-
Skraup Synthesis: The highly exothermic nature and strong acidic conditions can lead to the formation of tarry, polymeric byproducts.[1][13]
-
Doebner-von Miller Synthesis: Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compounds is a common side reaction.[13]
-
Friedländer Synthesis: Self-condensation of the ketone reactant can occur, and the use of unsymmetrical ketones can lead to a mixture of regioisomers.[1][13]
-
Combes Synthesis: The use of unsymmetrical β-diketones can also result in the formation of regioisomers.[13][15]
-
-
Solution: Method Optimization and Modern Alternatives.
-
Temperature Control: For exothermic reactions, careful temperature control is crucial to minimize byproduct formation.[16]
-
Catalyst Screening: Experiment with milder acid or base catalysts to improve selectivity.[13][16]
-
Modern Synthetic Methods: Consider more recent, milder synthetic protocols, such as transition metal-catalyzed reactions, which often offer higher yields and selectivity.[1][17]
-
Problem: I'm struggling to purify my quinoline derivative using column chromatography.
Common Causes & Solutions:
The purification of quinoline derivatives can be challenging due to the basicity of the nitrogen atom and the potential for co-elution with closely related byproducts.
-
Causality: The basic nitrogen atom can interact strongly with the acidic silica gel, leading to peak tailing and poor separation. Additionally, synthetic byproducts may have very similar polarities to the desired product.
-
Solution 1: Tailing Suppression. Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, to the eluent. This will neutralize the acidic sites on the silica gel and improve peak shape.
-
Solution 2: Alternative Stationary Phases. Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a C18-functionalized silica gel for reverse-phase chromatography.
-
Solution 3: High-Performance Liquid Chromatography (HPLC). For difficult separations, preparative HPLC can provide much higher resolution than traditional column chromatography.[18][19]
-
Solution 4: Crystallization. If your compound is a solid, crystallization can be a highly effective purification technique. Experiment with different solvent systems to find conditions that yield high-purity crystals.
Stability and Degradation
Problem: My quinoline derivative is showing signs of degradation (e.g., color change, inconsistent assay results).
Common Causes & Solutions:
Quinoline derivatives can be susceptible to degradation, particularly when exposed to light, air, or non-optimal pH conditions.[20][21]
-
Causality:
-
Oxidation: The quinoline ring system can be oxidized, especially if it contains electron-donating substituents.[20]
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of degradation products like hydroxyquinolines.[20][21]
-
Hydrolysis: Derivatives with hydrolyzable functional groups (e.g., esters, amides) can degrade in the presence of moisture.[20]
-
-
Solution: Proper Storage and Handling.
-
Protect from Light: Store compounds in amber vials or in the dark.[20][21]
-
Inert Atmosphere: For particularly sensitive compounds, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[20]
-
Temperature Control: Store compounds in a cool, dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is often recommended.[20][21]
-
pH Control: When working with solutions, use buffers to maintain a pH where the compound is most stable.[21]
-
Prepare Fresh Solutions: For sensitive experiments, it is best to prepare solutions fresh.[20][21]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How can I differentiate between regioisomers of a substituted quinoline?
A1: Differentiating between regioisomers is a common and critical challenge. A combination of techniques is often necessary for unambiguous identification.[11][12]
-
NMR Spectroscopy:
-
¹H-¹H Coupling Constants (J-values): The magnitude of the coupling constants between adjacent protons can provide clues about their relative positions.
-
NOESY/ROESY: These 2D NMR experiments can identify through-space interactions between protons on the quinoline core and protons on a substituent, which can be diagnostic for a particular regioisomer.
-
HMBC: Long-range correlations between protons and carbons can help to establish connectivity and differentiate between isomers.
-
-
Mass Spectrometry:
-
Chromatography:
Q2: What is the impact of tautomerism on the characterization of hydroxyquinolines?
A2: Tautomerism can significantly impact the characterization of hydroxyquinolines, as the compound may exist as a mixture of tautomers in solution.[22][23][24][25] For example, 4-hydroxyquinoline can exist in equilibrium with its 4-quinolone tautomer.[24]
-
NMR Spectroscopy: The presence of multiple tautomers can lead to a more complex NMR spectrum, with multiple sets of signals corresponding to each tautomer. The relative integrals of these signals can provide information about the tautomeric equilibrium.
-
UV-Vis Spectroscopy: Different tautomers will have different chromophores and will therefore exhibit different UV-Vis absorption spectra.
-
Crystallography: In the solid state, the compound will typically adopt a single, most stable tautomeric form. X-ray crystallography can provide definitive structural information about this form.
Q3: What are the best general-purpose analytical techniques for routine analysis of quinoline derivatives?
A3: For routine analysis, a combination of HPLC and mass spectrometry is often the most powerful and versatile approach.[18][26]
-
High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the separation, quantification, and purity assessment of quinoline derivatives.[18][26] A variety of columns and mobile phases can be used, depending on the specific properties of the compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides both retention time and mass-to-charge ratio information, which is highly specific and allows for the confident identification and quantification of compounds in complex mixtures.[18]
Part 3: Visualizations and Protocols
Experimental Workflow: Troubleshooting Purity Issues
Caption: A decision tree for troubleshooting purity issues of quinoline derivatives.
Protocol: General Method for HPLC-UV Analysis
This protocol provides a starting point for the analysis of quinoline derivatives. Optimization will be required based on the specific compound.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the quinoline derivative.
-
Dissolve in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
HPLC-UV Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[18]
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
-
Gradient: A typical starting gradient would be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[18]
-
Injection Volume: 10 µL.[18]
-
Detection Wavelength: Monitor at a wavelength where the compound has strong absorbance (e.g., 225 nm, or determined by UV-Vis spectroscopy).[18]
-
-
Data Analysis:
-
Integrate the peak corresponding to your compound of interest.
-
Assess purity by calculating the peak area percentage.
-
For quantification, create a calibration curve using standard solutions of known concentrations.
-
Data Presentation: Typical Fragmentation Pathways in ESI-MS
| Precursor Ion | Common Neutral Loss | Fragment Ion | Plausible Origin |
| [M+H]⁺ | H₂O | [M+H-18]⁺ | Hydroxy-substituted quinolines |
| [M+H]⁺ | CO | [M+H-28]⁺ | Quinolone core, hydroxyquinolines[9] |
| [M+H]⁺ | HCN | [M+H-27]⁺ | Cleavage of the pyridine ring |
| [M+H]⁺ | •R | [M+H-R]⁺ | Loss of an alkyl or other substituent |
References
- BenchChem. (n.d.). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds.
- BenchChem. (n.d.). Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide.
- ResearchGate. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics.
- BenchChem. (n.d.). Technical Support Center: Stability and Degradation of 5-Methylquinoline Derivatives.
- Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790.
- BenchChem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
- PubMed. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis.
- BenchChem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
- BenchChem. (n.d.). Navigating Quinoline Synthesis: A Technical Support Center for Researchers.
- LookChem. (n.d.). Purification of Quinoline.
- ResearchGate. (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
- BenchChem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- PubMed Central. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers.
- ResearchGate. (n.d.). On tautomerism and substituent effect in 8-hydroxyquinoline-derived medicine molecules.
- PubMed Central. (n.d.). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds.
- PubMed. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1 H-indole-3-carboxylates: 5F-PB-22 and its ten isomers.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
- SlideShare. (n.d.). Isolation,identification and analysis of phytoconstituents.
- ResearchGate. (n.d.). Tautomeric forms of 4-hydroxy quinoline.
- Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- SlideShare. (n.d.). synthesis of quinoline derivatives and its applications.
- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
- IJFMR. (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
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Navigating the Synthesis of Ethyl 7-aminoquinoline-2-carboxylate: A Technical Support Guide for Scale-Up
Technical Support Center
For researchers, chemists, and professionals in drug development, the synthesis of Ethyl 7-aminoquinoline-2-carboxylate is a critical step in the creation of various pharmaceutical agents. As the demand for this key intermediate grows, scaling up its synthesis from the lab bench to pilot plant and beyond presents a unique set of challenges. This technical support guide provides a comprehensive resource for troubleshooting common issues encountered during the large-scale synthesis of Ethyl 7-aminoquinoline-2-carboxylate, with a focus on the robust and widely applicable Friedländer annulation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing Ethyl 7-aminoquinoline-2-carboxylate?
A1: The Friedländer annulation is a highly versatile and scalable method for the synthesis of quinolines and their derivatives.[1][2][3] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as ethyl pyruvate, typically under acidic or basic catalysis. For large-scale production, a one-pot approach where the reduction of a nitro group to an amine is followed by in-situ Friedländer condensation can be particularly efficient.[4]
Q2: What are the key starting materials for the Friedländer synthesis of Ethyl 7-aminoquinoline-2-carboxylate?
A2: The primary starting materials are a substituted 2-aminobenzaldehyde or a precursor that can generate it in situ, and ethyl pyruvate. A common precursor is the corresponding 2-nitrobenzaldehyde derivative, which can be reduced to the 2-aminobenzaldehyde immediately before the condensation step.
Q3: What are the critical process parameters to monitor during scale-up?
A3: When scaling up the synthesis, it is crucial to carefully control temperature, reaction time, reagent addition rates, and agitation. Exothermic reactions, in particular, require robust temperature control to prevent runaway reactions and the formation of impurities.[5] Monitoring reaction progress using techniques like HPLC or TLC is also essential to determine the optimal reaction endpoint.
Q4: How can I improve the yield and purity of my product at a larger scale?
A4: Optimizing the reaction conditions is key. This includes screening for the most effective catalyst, adjusting the solvent system, and fine-tuning the reaction temperature and time.[6] A well-designed work-up and purification protocol, such as crystallization or column chromatography, is also critical for isolating a high-purity product. For aminoquinoline derivatives, which can be prone to poor solubility, techniques like salt formation or the use of co-solvents can be beneficial during purification.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of Ethyl 7-aminoquinoline-2-carboxylate synthesis via the Friedländer reaction.
Problem 1: Low or Inconsistent Yields
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Low conversion of starting materials | Insufficient catalyst activity or loading: The catalyst may not be active enough at a larger scale, or the catalyst-to-substrate ratio may be too low. | - Catalyst Screening: Test a panel of acid or base catalysts (e.g., p-toluenesulfonic acid, sulfuric acid, potassium hydroxide) to identify the most efficient one for your specific substrate.[6]- Optimize Catalyst Loading: Systematically vary the catalyst concentration to find the optimal loading for maximum conversion.- Check Catalyst Quality: Ensure the catalyst is of high purity and has not degraded. |
| Suboptimal reaction temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures. | - Temperature Profiling: Conduct small-scale experiments at various temperatures to determine the optimal range for product formation.- Controlled Heating: On a larger scale, ensure uniform heating and efficient heat transfer to maintain the optimal temperature throughout the reactor. | |
| Poor mixing/agitation: Inadequate mixing can lead to localized "hot spots" or areas of low reactant concentration, resulting in incomplete reaction. | - Agitator Design: Ensure the reactor is equipped with an appropriate agitator for the scale and viscosity of the reaction mixture.- Optimize Agitation Speed: Determine the optimal agitation speed to ensure homogeneity without causing excessive shear. | |
| Formation of significant byproducts | Side reactions: The presence of the amino group can lead to undesired side reactions, such as self-condensation or polymerization, especially under harsh conditions. | - Milder Reaction Conditions: Explore the use of milder catalysts or lower reaction temperatures to minimize side product formation.- Protecting Groups: In some cases, protecting the amino group prior to the reaction and deprotecting it afterward may be a viable strategy, although this adds extra steps to the synthesis. |
| Incorrect stoichiometry: An improper ratio of reactants can lead to the formation of byproducts. | - Precise Reagent Addition: Use calibrated pumps or flowmeters for accurate addition of reactants, especially at a large scale. |
Problem 2: Product Purification and Isolation Challenges
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Difficulty in crystallizing the product | Presence of impurities: Impurities can inhibit crystal formation or lead to the product "oiling out." | - Pre-purification: Consider a preliminary purification step, such as a solvent wash or activated carbon treatment, to remove gross impurities before crystallization.- Solvent System Screening: Systematically screen different solvent systems (single solvents and mixtures) to find one that provides good solubility at high temperatures and poor solubility at low temperatures.[8][9] |
| Rapid cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals or an amorphous solid. | - Controlled Cooling: Implement a programmed cooling profile to allow for slow and controlled crystal growth.[8] | |
| Product is isolated as an oil or tar | Product melting point is below the crystallization temperature: If the product's melting point is low or depressed by impurities, it may separate as a liquid. | - Change Crystallization Solvent: Select a solvent in which the product is less soluble, which may allow for crystallization at a lower temperature.- Induce Crystallization: Try seeding the solution with a small crystal of the pure product or scratching the inside of the flask to provide nucleation sites. |
| Poor product color/presence of colored impurities | Formation of colored byproducts: Oxidation or side reactions can generate colored impurities that are difficult to remove. | - Activated Carbon Treatment: Treat a solution of the crude product with activated carbon to adsorb colored impurities.- Recrystallization: Multiple recrystallizations may be necessary to achieve the desired color and purity. |
Experimental Protocols
Proposed Scalable Synthesis of Ethyl 7-aminoquinoline-2-carboxylate via Friedländer Annulation
This protocol is a hypothetical, scalable procedure based on established principles of the Friedländer synthesis. Researchers should perform initial small-scale trials to optimize conditions for their specific equipment and reagents.
Step 1: In-situ formation of 2-amino-4-nitrobenzaldehyde (if starting from the nitro-compound)
-
Reaction: Reduction of 2,4-dinitrobenzaldehyde.
-
Reagents: 2,4-dinitrobenzaldehyde, Iron powder, Acetic acid.
-
Procedure: In a suitable reactor, a suspension of iron powder in acetic acid is heated. 2,4-dinitrobenzaldehyde is added portion-wise, maintaining the temperature. The reaction is monitored by TLC or HPLC until the starting material is consumed. The resulting mixture containing 2-amino-4-nitrobenzaldehyde is used directly in the next step.
Step 2: Friedländer Annulation
-
Reaction: Condensation of the in-situ generated 2-amino-4-nitrobenzaldehyde with ethyl pyruvate.
-
Reagents: Reaction mixture from Step 1, Ethyl pyruvate, Acid catalyst (e.g., p-toluenesulfonic acid).
-
Procedure: To the reaction mixture from the previous step, ethyl pyruvate and the acid catalyst are added. The mixture is heated to reflux and monitored until the reaction is complete.
Step 3: Work-up and Isolation
-
Procedure: The reaction mixture is cooled and filtered to remove iron salts. The filtrate is neutralized with a base (e.g., sodium bicarbonate solution). The crude product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
Step 4: Purification
-
Procedure: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure Ethyl 7-aminoquinoline-2-carboxylate.
Quantitative Data (Illustrative Example for a 10g Scale)
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2,4-dinitrobenzaldehyde | 196.12 | 10.0 g | 0.051 |
| Iron Powder | 55.85 | 17.1 g | 0.306 |
| Acetic Acid | 60.05 | 100 mL | - |
| Ethyl Pyruvate | 116.12 | 6.5 g | 0.056 |
| p-Toluenesulfonic acid | 172.20 | 0.97 g | 0.0056 |
Note: These quantities are for illustrative purposes and should be optimized.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis.
Reaction Pathway: Friedländer Annulation
Caption: Simplified reaction pathway of the Friedländer synthesis.
References
- Couturier, M. A., et al. (2006). Safe and Practical Large-Scale Synthesis of 2-Aminoquinoline-6-Carboxylic Acid Benzyl Ester. Organic Process Research & Development, 10(5), 963-966.
- BenchChem. (2025).
- BenchChem. (2025). Avoiding common pitfalls in quinoline crystallography.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- BenchChem. (2025). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library.
- University of Barcelona. (n.d.).
- BenchChem. (2025).
- JPTCP. (2023).
- Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
- Wikipedia. (n.d.). Friedländer synthesis.
- BenchChem. (2025). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers.
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
- PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- BenchChem. (2025). Troubleshooting low yield in Friedländer quinoline synthesis.
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- ResearchGate. (n.d.).
- PubMed Central. (2022).
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Validation & Comparative
A Comparative Guide to the Fluorescence of Ethyl 7-aminoquinoline-2-carboxylate and Alternative Probes
For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision that dictates the sensitivity, accuracy, and validity of experimental outcomes. Quinoline derivatives, known for their versatile photophysical properties and utility in chemosensors and bioimaging, represent a significant class of fluorophores.[1][2][3][4][5] This guide provides an in-depth comparison of Ethyl 7-aminoquinoline-2-carboxylate, a representative of the 7-aminoquinoline class, against other widely used fluorescent probes. We will delve into the key performance indicators that govern fluorophore performance and provide standardized protocols for their validation.
The 7-aminoquinoline scaffold is particularly noteworthy for its strong intramolecular charge-transfer (ICT) characteristics.[6] This phenomenon often results in a high sensitivity to the local environment (solvatochromism), leading to significant shifts in emission spectra based on solvent polarity, and can produce large Stokes shifts, which are advantageous in reducing self-quenching and improving signal detection.[6]
Key Performance Indicators of Fluorescent Probes
The utility of any fluorophore is defined by a set of key photophysical parameters. Understanding these metrics is essential for selecting the appropriate probe for a specific application.[7]
-
Molar Absorptivity (ε): Also known as the molar extinction coefficient, this value indicates how strongly a molecule absorbs light at a specific wavelength. A higher ε allows for the detection of the probe at lower concentrations, resulting in a brighter signal.
-
Fluorescence Quantum Yield (ΦF): This is the ratio of photons emitted to photons absorbed, quantifying the efficiency of the fluorescence process.[8][9][10] A quantum yield closer to 1 signifies a highly efficient and bright fluorophore.
-
Stokes Shift (Δλ): The difference in wavelength between the absorption maximum (λex) and the emission maximum (λem). A larger Stokes shift is highly desirable as it minimizes the overlap between excitation and emission spectra, improving the signal-to-noise ratio.
-
Photostability: The ability of a fluorophore to resist photochemical degradation (photobleaching) upon exposure to excitation light. Higher photostability is crucial for experiments requiring long-term or repeated imaging.
-
Solvatochromism: The change in a substance's color or spectral properties in response to the polarity of the surrounding solvent. This can be a powerful feature for probes designed to sense environmental changes but can be a drawback if stable emission is required across different conditions. 7-aminoquinolines are known to exhibit this property.[6]
Comparative Analysis of Fluorescent Probes
To contextualize the performance of the 7-aminoquinoline scaffold, we compare its typical properties with those of established and widely used fluorescent probes: Coumarin 1, Fluorescein, and Rhodamine B.
| Property | Ethyl 7-aminoquinoline-2-carboxylate (Representative) | Coumarin 1 | Fluorescein (FITC) | Rhodamine B |
| Excitation Max (λex) | ~365-400 nm[6] | 373 nm | 495 nm[11] | 554 nm |
| Emission Max (λem) | ~450-550 nm (highly solvent-dependent)[6] | 470 nm | 520 nm[11] | 580 nm |
| Molar Absorptivity (ε) | Variable; typically strong absorption in the near-UV/blue region[6] | 23,000 M-1cm-1 | 75,000 M-1cm-1 | 110,000 M-1cm-1 |
| Quantum Yield (ΦF) | Variable; can be high but is solvent-dependent | 0.63 (in Ethanol) | 0.95 (in 0.1M NaOH) | 0.70 (in Ethanol) |
| Stokes Shift (Δλ) | Large and variable (>100 nm)[6] | 97 nm | 25 nm[11] | 26 nm |
| Key Features | Strong solvatochromism, large Stokes shift, potential for environmental sensing.[6] | Good photostability, blue-green emission. | Very high brightness, widely used, pH-sensitive.[11] | Excellent photostability, bright red emission, low environmental sensitivity.[11] |
Discussion:
Ethyl 7-aminoquinoline-2-carboxylate and its analogs occupy a unique niche. Their most prominent feature is their strong solvatochromism and large Stokes shift , a direct result of their intramolecular charge-transfer nature.[6] While specific quantitative data for this exact ester is not widely published, the behavior of similar 7-aminoquinolines demonstrates a significant bathochromic (red) shift in both absorption and emission as solvent polarity increases.[6] This makes them excellent candidates for probes designed to report on changes in the local molecular environment.
-
Compared to Coumarin 1: 7-aminoquinolines offer a potentially much larger Stokes shift, which is a significant advantage for reducing spectral overlap. However, their fluorescence is less predictable across different environments compared to the more stable emission of coumarins.
-
Compared to Fluorescein: Fluorescein is exceptionally bright due to its very high quantum yield and molar absorptivity.[11] However, it suffers from a small Stokes shift and is sensitive to pH changes. The 7-aminoquinoline class provides a much larger separation between excitation and emission, a key advantage in many imaging setups.
-
Compared to Rhodamine B: Rhodamine B is a workhorse fluorophore known for its high photostability and brightness in the red spectrum.[11] Its fluorescence is relatively insensitive to the environment. In contrast, 7-aminoquinolines are primarily blue-green emitters whose key feature is their environmental sensitivity.
The choice between these probes is therefore dictated by the application. For simple labeling where maximum brightness and stability are key, fluorescein and rhodamine derivatives are excellent choices. For applications requiring a large Stokes shift or the ability to sense environmental polarity, the 7-aminoquinoline scaffold presents a compelling alternative.
Experimental Protocol: Determination of Relative Fluorescence Quantum Yield
To ensure scientific integrity, the photophysical properties of any new probe must be rigorously validated. The relative method is the most common and accessible approach for determining the fluorescence quantum yield (ΦF) of a compound by comparing it to a well-characterized standard.[8][9][12][13]
Causality Behind Experimental Choices:
-
Standard Selection: A standard with a known, stable quantum yield and spectral overlap with the test compound is chosen. This ensures that the instrument's detection efficiency is comparable for both the standard and the sample.
-
Absorbance Control: Absorbance values are kept below 0.1 to prevent inner filter effects, where emitted light is re-absorbed by other fluorophore molecules in the solution.[9] This is a critical step for ensuring a linear relationship between absorbance and fluorescence intensity.
-
Solvent Purity: Spectroscopic grade solvents are used to eliminate background fluorescence or quenching from impurities.[8]
-
Corrected Spectra: The spectrofluorometer must be set to provide corrected emission spectra. This accounts for variations in the instrument's detector sensitivity across different wavelengths, ensuring the integrated area accurately reflects the total photon emission.
Step-by-Step Methodology:
-
Prepare Stock Solutions: Prepare concentrated stock solutions (e.g., 1 mM) of both the test compound (Ethyl 7-aminoquinoline-2-carboxylate) and a suitable quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54) in the same spectroscopic grade solvent.
-
Prepare Dilutions: Create a series of 5-6 dilutions from the stock solutions for both the test compound and the standard. The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the excitation wavelength.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance spectrum for each dilution. Record the absorbance value at the chosen excitation wavelength (λex).
-
Measure Fluorescence Emission:
-
Using a spectrofluorometer, set the excitation wavelength (λex) to the value used in the absorbance measurements.
-
For each dilution, record the corrected fluorescence emission spectrum over the entire emission range.
-
Ensure the same excitation and emission slit widths are used for both the test sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each measurement.
-
Create a plot of integrated fluorescence intensity versus absorbance for both the test compound and the standard.
-
Determine the gradient (slope) of the linear fit for both plots.
-
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the test sample (ΦX):[9]
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the test sample and standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the test sample and standard, respectively (this term is 1 if the same solvent is used).
-
Visual Workflow for Quantum Yield Determination
Caption: Workflow for relative fluorescence quantum yield determination.
Conclusion
Ethyl 7-aminoquinoline-2-carboxylate, as a member of the 7-aminoquinoline family, represents a class of environmentally sensitive fluorophores characterized by large Stokes shifts and tunable emission properties. While not possessing the raw brightness of workhorse dyes like Fluorescein or the photostability of Rhodamine B, its unique solvatochromic behavior makes it a powerful tool for developing advanced chemosensors and probes for monitoring molecular environments. The selection of a fluorescent probe is a mission-critical task, and a thorough understanding of the trade-offs between brightness, stability, and environmental sensitivity, validated by rigorous and standardized experimental protocols, is paramount for successful research.
References
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Fluorescent Dyes in Microscopy - Types, Vs Proteins, Applications Etc. MicroscopeMaster. [Link]
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Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. [Link]
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Fluorescence quantum yield measurement. JASCO Global. [Link]
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A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]
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Brouwer, A. M. (2011). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC - NIH. [Link]
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Cosa, G., Focsaneanu, K. S., McLean, J. R., McNamee, J. P., & Scaiano, J. C. (2001). Photophysical Properties of Fluorescent DNA-dyes Bound to Single- And Double-Stranded DNA in Aqueous Buffered Solution. PubMed. [Link]
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Cavazos-Elizondo, D., & Aguirre-Soto, A. (2022). Key photophysical, chemical, and physical properties of fluorescent labels. ResearchGate. [Link]
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Properties of Fluorescent Dyes. Jena Bioscience. [Link]
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Liu, Y., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Omega. [Link]
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Bagatin, I. A., et al. (2016). Fluorescence in complexes based on quinolines-derivatives: a search for better fluorescent probes. PubMed. [Link]
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A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection. (2022). RSC Publishing. [Link]
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Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. (2025). ScienceDirect. [Link]
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How to select your fluorescent probes. (2021). YouTube. [Link]
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Shihan, M. H., et al. (2021). A simple method for quantitating confocal fluorescent images. PMC - PubMed Central. [Link]
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Signore, G., et al. (2014). Comparison between fluorescence intensity of sample and control. ResearchGate. [Link]
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Corrie, J. E., et al. (2009). Synthesis and fluorescence properties of substituted 7-aminocoumarin-3-carboxylate derivatives. ResearchGate. [Link]
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RSC Medicinal Chemistry. (2024). [Link]
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Ethyl 7-aminoquinoline-3-carboxylate (C12H12N2O2). PubChemLite. [Link]
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Ethyl 7-aminoquinoline-2-carboxylate, 98% Purity, C12H12N2O2, 250 mg. CP Lab Safety. [Link]
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Solvatochromic study of 2-hydroxy-4-methylquinoline for the determination of dipole moments and solute–solvent interactions. (2025). ResearchGate. [Link]
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Solvatochromism of 2-(N,N-dimethylamino)-7-nitrofluorene and the natural dye β-carotene: Application for the determination of solvent dipolarity and polarizability. (2013). ResearchGate. [Link]
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Methyl 2-aminoquinoline-7-carboxylate. Chemsrc. [Link]
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A Technical Guide to Emerging Alternatives for Ethyl 7-aminoquinoline-2-carboxylate in Oncological Research
In the landscape of oncological drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Ethyl 7-aminoquinoline-2-carboxylate, a key building block, has paved the way for numerous derivatives with promising anti-cancer properties. This guide provides an in-depth comparison of emerging alternative compounds, focusing on their synthesis, biological performance, and underlying mechanisms of action. Drawing upon a comprehensive review of experimental data, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate this evolving field.
The Quinoline Core: A Privileged Scaffold in Cancer Therapeutics
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent feature in a multitude of bioactive compounds, including a number of approved drugs.[1] Its rigid, planar structure and the presence of a nitrogen atom provide a unique framework for interacting with various biological targets. Modifications to the quinoline core, such as the introduction of different functional groups at various positions, can significantly modulate its pharmacological properties. This has led to the development of a diverse library of quinoline derivatives with a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory effects.[2][3]
Alternative Compounds to Ethyl 7-aminoquinoline-2-carboxylate: A Comparative Analysis
While Ethyl 7-aminoquinoline-2-carboxylate serves as a valuable starting material, the quest for enhanced potency, selectivity, and favorable pharmacokinetic profiles has driven the exploration of alternative structures. Here, we compare several classes of promising alternatives, supported by experimental data from the literature.
Quinoline-2-carboxamides: Enhancing Biological Activity through Amide Bond Formation
A common and effective strategy to diversify the biological activity of quinoline-2-carboxylates is the conversion of the ester functionality to a carboxamide. This modification can introduce new hydrogen bonding interactions and alter the compound's lipophilicity, often leading to improved target engagement and cellular uptake.
A comprehensive review of quinoline and quinolone carboxamides highlights their potential as anticancer agents, with several derivatives demonstrating potent activity against a range of cancer cell lines.[4] For instance, the synthesis of N-2-diphenyl quinolin-4-carboxamide and N-p-tolylquinolin-4-carboxamide resulted in compounds with significant cytotoxicity, attributed to the presence of bulky aryl groups at the 2 and 4 positions.[3]
Quinoline-4-carboxylic Acids: Shifting the Carboxylate Position
Isomeric variations, such as moving the carboxylate group from the 2- to the 4-position of the quinoline ring, can have a profound impact on biological activity. Studies have shown that quinoline-4-carboxylic acid derivatives possess significant antiproliferative and anti-inflammatory properties.[5] In one study, 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid demonstrated a notable 82.9% reduction in the cellular growth of MCF-7 breast cancer cells.[6]
7-Substituted-4-aminoquinolines: Targeting Drug Resistance
Modifications at the 7-position of the 4-aminoquinoline scaffold have been extensively explored, particularly in the context of overcoming drug resistance in malaria.[7] This strategy has also shown promise in the development of anticancer agents. The introduction of a 7-chloro group, for example, is a key feature of the well-known antimalarial drug chloroquine, which has also been investigated for its anticancer properties.[8] Hybrid molecules combining the 7-chloro-4-aminoquinoline core with other pharmacophores, such as benzimidazoles, have yielded compounds with potent antiproliferative activity against various cancer cell lines.[9]
Quinoxaline-2-carboxylates: Bioisosteric Replacements
Quinoxalines, which are bioisosteres of quinolines, represent another promising avenue for the development of novel anticancer agents.[10][11] A series of N-phenyl- and N-benzyl quinoxaline-2-carboxamides were synthesized and evaluated for their antimycobacterial and cytotoxic activities. Notably, N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide was identified as a potential antineoplastic agent with selective cytotoxicity against hepatic, ovarian, and prostate cancer cell lines.[10]
Comparative Performance Data
To provide a quantitative comparison of the anticancer activities of these alternative compounds, the following table summarizes the half-maximal inhibitory concentration (IC50) values reported in the literature for various derivatives against different cancer cell lines. It is important to note that direct comparisons can be challenging due to variations in experimental conditions between studies. However, the data provides a valuable overview of the relative potencies of different compound classes.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-2-carboxylate Analog | Aryl ester of quinoline-2-carboxylic acid | PC3 (Prostate) | 26 µg/mL | [12] |
| Quinoline-4-carboxamide | N-2-diphenyl quinolin-4-carboxamide | Not specified | >50% mortality at test concentration | [3] |
| Quinoline-4-carboxylic Acid | 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | Not specified (82.9% growth reduction) | [6] |
| 7-Substituted-4-aminoquinoline | 7-chloro-4-quinolinylhydrazone derivative | SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [3] |
| Quinoxaline-2-carboxamide | N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide | HepG2 (Liver), SK-OV-3 (Ovarian), PC-3 (Prostate) | Selective cytotoxicity observed | [10] |
| Pyrano[3,2-c]quinoline-3-carboxylate | Ethyl 2-amino-5-oxo-4-phenyl-4H-pyrano[3,2-c]quinoline-3-carboxylate (3a) | HT-29 (Colon) | 0.023 | [13] |
| Pyrano[3,2-c]quinoline-3-carboxylate | Ethyl 2-amino-5-oxo-4-phenyl-4H-pyrano[3,2-c]quinoline-3-carboxylate (3a) | MCF-7 (Breast) | 0.049 | [13] |
Mechanistic Insights: Signaling Pathways and Cellular Effects
The anticancer activity of quinoline derivatives is often attributed to their ability to interfere with critical cellular processes and signaling pathways. Two of the most well-documented mechanisms are the induction of apoptosis and the inhibition of the PI3K/Akt/mTOR signaling pathway.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Many quinoline derivatives have been shown to induce apoptosis in cancer cells. The intrinsic apoptosis pathway, which is initiated by intracellular stress, is a common target.
Caption: Intrinsic apoptosis pathway induced by quinoline derivatives.
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is frequently observed in many types of cancer, making it an attractive target for therapeutic intervention. Several quinoline and quinazoline derivatives have been identified as potent inhibitors of this pathway.[7][10][14][15][16]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the findings discussed in this guide, we provide detailed, step-by-step methodologies for key experiments.
Synthesis of Quinoline-2-carboxamides from Quinoline-2-carboxylic Acids
This protocol outlines a general procedure for the synthesis of quinoline-2-carboxamides via the formation of an acyl chloride intermediate.
Step 1: Acyl Chloride Formation
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add quinoline-2-carboxylic acid (1.0 eq).
-
Suspend the carboxylic acid in an excess of thionyl chloride (10-20 eq) or a solution of oxalyl chloride (2-3 eq) in an inert dry solvent such as dichloromethane (DCM).
-
If using thionyl chloride, add a catalytic amount of dry dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (for thionyl chloride) or stir at room temperature (for oxalyl chloride) for 2-4 hours.
-
Monitor the reaction by observing the cessation of gas evolution.
-
Remove the excess thionyl chloride or solvent under reduced pressure to obtain the crude quinoline-2-carbonyl chloride.
Step 2: Amide Coupling
-
Dissolve the crude quinoline-2-carbonyl chloride (1.0 eq) in a dry inert solvent (e.g., DCM or THF) under an inert atmosphere.
-
In a separate flask, dissolve the desired amine (1.0-1.2 eq) and a base such as triethylamine (2-3 eq) in the same dry solvent.
-
Cool the acyl chloride solution to 0 °C.
-
Slowly add the amine solution to the acyl chloride solution dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, work up the reaction by washing with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: General workflow for the synthesis of quinoline-2-carboxamides.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[8][17][18]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.[2][19][20][21]
Materials:
-
Cancer cell lines
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A solution
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with the test compounds for the desired time.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with ice-cold PBS.
-
Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing RNase A and PI.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity).
Conclusion and Future Directions
The exploration of alternatives to Ethyl 7-aminoquinoline-2-carboxylate has unveiled a rich chemical space with significant potential for the development of novel anticancer therapeutics. The derivatization of the quinoline scaffold, through modifications such as the formation of carboxamides, alteration of substituent positions, and bioisosteric replacement, has yielded compounds with enhanced potency and diverse mechanisms of action.
Future research should focus on the systematic evaluation of these alternative compounds in head-to-head comparative studies to establish clear structure-activity relationships and identify lead candidates with optimal therapeutic profiles. Furthermore, a deeper understanding of their molecular targets and interactions within complex signaling networks will be crucial for the rational design of next-generation quinoline-based anticancer drugs. The integration of computational modeling and experimental validation will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.
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NanoCellect. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of Ethyl 7-aminoquinoline-2-carboxylate and Its Positional Isomers
Introduction: The Quinoline Scaffold and the Critical Role of Isomerism
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives have been instrumental in the development of drugs for a wide array of diseases, including malaria, cancer, and various microbial infections.[1][2] The therapeutic versatility of the quinoline nucleus stems from its ability to be functionalized at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.[3]
A crucial, yet often underappreciated, aspect of drug design is constitutional isomerism. The precise placement of functional groups on the quinoline core can dramatically alter a molecule's interaction with biological targets, transforming a potent agent into an inactive one, or shifting its activity profile entirely. This guide provides an in-depth comparison of the biological activities of Ethyl 7-aminoquinoline-2-carboxylate and its key positional isomers. While direct experimental data for the 7-amino-2-carboxylate isomer is sparse in publicly accessible literature, we can leverage extensive structure-activity relationship (SAR) studies on related aminoquinoline classes to build a robust comparative analysis.[4][5] This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced impact of isomeric substitution on the biological potential of this promising compound class.
Comparative Analysis of Biological Activities
The biological profile of aminoquinoline carboxylates is diverse, with significant activities reported in oncology, microbiology, and immunology. The relative positions of the electron-donating amino group (-NH₂) and the electron-withdrawing ethyl carboxylate group (-COOEt) are critical determinants of these activities.
Anticancer Activity
Quinoline derivatives exert anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis and cell migration.[6][7] The position of the amino group is particularly influential.
-
4-Aminoquinoline Derivatives: This class is well-studied, with chloroquine being a notable example investigated for its ability to potentiate cancer therapies.[8] Derivatives with a 4-amino group often exhibit significant cytotoxicity against various cancer cell lines.[8][9] The mechanism is often linked to the basicity of the side-chain nitrogen, which facilitates accumulation in acidic organelles like lysosomes, leading to their rupture and subsequent cell death.[1]
-
8-Aminoquinoline Derivatives: These isomers also show significant anticancer potential, proposed to act by downregulating survival proteins and inhibiting critical signaling pathways like the PI3K/Akt/mTOR pathway.[10]
-
2-Aminoquinoline Derivatives: The 2-aminoquinoline scaffold has been explored for its potential as a source of kinase inhibitors and pro-apoptotic agents.[11]
-
7-Amino Isomer (The Subject): While direct data on Ethyl 7-aminoquinoline-2-carboxylate is limited, SAR studies on related 4-aminoquinolines provide valuable insight. Research has shown that electron-withdrawing groups at the 7-position (like chlorine or trifluoromethyl) are often crucial for high antimalarial and, by extension, anticancer activity, as they influence the pKa of the quinoline ring nitrogens.[4][12] An amino group at the C7 position, being electron-donating, would have the opposite effect, which may modulate its activity in a distinct manner compared to the well-known 7-chloro analogues.[4]
Table 1: Comparative Anticancer Activity (IC₅₀/GI₅₀ in µM) of Representative Aminoquinoline Derivatives
| Compound Class | Derivative Example | Cell Line (Breast) | Cell Line (Leukemia) | Cell Line (CNS) | Reference |
|---|---|---|---|---|---|
| 4-Aminoquinoline | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB 468: 8.73 | HL-60: < 4.65 | SF-295: < 4.65 | [8][13] |
| 4-Aminoquinoline | Bisquinoline Compound 10 | MDA-MB 468: 7.35 | - | - | [8] |
| 8-Aminoquinoline | Primaquine (Antimalarial) | Data suggests pro-apoptotic effects | - | - | [10] |
| 7-Aminoquinoline | Ethyl 7-aminoquinoline-2-carboxylate | Data Not Available | Data Not Available | Data Not Available | - |
Note: The table includes data from structurally related compounds to infer potential activity profiles. Direct comparison requires head-to-head experimental evaluation.
Antimicrobial Activity
Aminoquinolines have a long history as antimicrobial agents, particularly against malaria parasites.[14] Their activity extends to various bacteria and fungi.
-
Mechanism of Action: The antimicrobial action of quinolines is often attributed to their ability to chelate essential metal ions, disrupt cell membranes, or inhibit key enzymes like DNA gyrase.[10][15]
-
Isomeric Influence:
-
8-Aminoquinolines: Metal complexes of 8-aminoquinolines have shown notable promise as broad-spectrum antimicrobial agents.[10][14]
-
4-Aminoquinolines: This class, particularly when hybridized with other pharmacophores like hydrazones, demonstrates significant antibacterial efficacy, including against multidrug-resistant (MDR) strains.[16]
-
2-Substituted Quinolines: Derivatives of quinoline-2-carboxylic acid have been successfully synthesized and shown to possess significant activity against bacteria like S. aureus and fungi.[17]
-
-
Ethyl 7-aminoquinoline-2-carboxylate: Based on the activity of other 2-carboxy and amino-substituted quinolines, it is plausible that this isomer possesses antimicrobial properties. The specific substitution pattern would influence its ability to interact with microbial targets. For instance, its chelating properties and ability to penetrate the microbial cell wall would be dictated by the electronic and steric profile conferred by the C7-amino and C2-carboxylate groups.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Representative Aminoquinoline Derivatives
| Compound Class | Derivative Example | S. aureus (Gram +) | P. aeruginosa (Gram -) | C. albicans (Fungus) | Reference |
|---|---|---|---|---|---|
| 4-Aminoquinoline | Hydrazone Hybrid (HD6) | 8 | 128 | - | [16] |
| 8-Aminoquinoline | 8AQ-Cu-5Iu Complex | - | P. shigelloides: 256 | - | [14] |
| 6-Aminoquinoline | Sulfonyl Derivative (Cpd 6) | 6.25 | 6.25 | 12.5 | [18] |
| 2-Carboxyquinoline | Heterocyclic Derivative (E11) | High Activity | - | High Activity | [17] |
| 7-Aminoquinoline | Ethyl 7-aminoquinoline-2-carboxylate | Data Not Available | Data Not Available | Data Not Available | - |
Anti-inflammatory Activity
Chronic inflammation is linked to numerous diseases, and quinoline derivatives have emerged as promising anti-inflammatory agents.[19] They can inhibit key inflammatory mediators and pathways.[3][20]
-
Mechanism of Action: Quinolines can suppress the production of nitric oxide (NO), down-regulate pro-inflammatory cytokines like TNF-α and IL-6, and inhibit enzymes such as cyclooxygenase (COX).[19][20][21]
Structure-Activity Relationship (SAR) Insights
The collective data allows us to synthesize key SAR principles for the aminoquinoline scaffold. The position of the amino group fundamentally alters the electronic distribution of the heterocyclic ring, influencing its pKa, lipophilicity, and hydrogen bonding capacity—all critical for target engagement.
Caption: Structure-Activity Relationship (SAR) for key quinoline positions.
Experimental Protocols for Biological Evaluation
To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activities of novel quinoline compounds.
Overall Experimental Workflow
A hierarchical approach is recommended, starting with broad screening assays and progressing to more detailed mechanistic studies for promising candidates.
Caption: Hierarchical workflow for evaluating novel quinoline compounds.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This protocol assesses a compound's ability to inhibit cancer cell proliferation.[11]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-468) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. The final concentration of the vehicle (DMSO) should not exceed 0.5% to prevent solvent-induced toxicity.
-
Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
Protocol 2: Antimicrobial Susceptibility (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.[22]
-
Inoculum Preparation: Prepare a standardized inoculum of the bacterial or fungal strain, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density with a plate reader.
Conclusion and Future Outlook
The position of the amino and ethyl carboxylate groups on the quinoline scaffold is a critical determinant of biological activity. While 4- and 8-aminoquinoline derivatives are well-documented for their potent anticancer and antimicrobial properties, the specific isomer Ethyl 7-aminoquinoline-2-carboxylate remains an under-investigated molecule with significant therapeutic potential.[8][10] Based on established structure-activity relationships, it is reasonable to hypothesize that this compound will exhibit a unique profile, potentially with modulated basicity and target interactions compared to its isomers.[4]
The absence of direct experimental data underscores a clear knowledge gap and an opportunity for further research. We strongly recommend the synthesis and systematic evaluation of Ethyl 7-aminoquinoline-2-carboxylate and a full panel of its isomers using the standardized protocols outlined in this guide. Such a head-to-head comparison is the only definitive way to elucidate the precise impact of substituent placement and to unlock the full potential of the aminoquinoline-carboxylate scaffold in drug discovery.
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Validating Ethyl 7-aminoquinoline-2-carboxylate: A Comparative Guide to a Novel Golgi-Specific Probe
In the dynamic field of cellular biology and drug development, the precise visualization of subcellular organelles is paramount. The Golgi apparatus, a central hub for protein and lipid modification and trafficking, is of particular interest.[1][2] This guide provides an in-depth validation of Ethyl 7-aminoquinoline-2-carboxylate as a novel, specific probe for the Golgi apparatus, comparing its performance against established commercial probes, NBD C6-ceramide and BODIPY FL C5-ceramide. We will delve into the experimental methodologies required to rigorously assess its specificity, photostability, and cytotoxicity, providing researchers with the necessary framework to evaluate and adopt this promising new tool.
Introduction to Golgi-Specific Fluorescent Probes
Fluorescent probes are indispensable for studying the morphology and function of the Golgi apparatus in living and fixed cells.[2][3] An ideal Golgi probe should exhibit high specificity, bright fluorescence, excellent photostability, and low cytotoxicity. For decades, fluorescently-labeled ceramides, such as NBD C6-ceramide and BODIPY FL C5-ceramide, have been the gold standard for Golgi staining.[4][5][6] These molecules are analogues of ceramide, a lipid that is metabolized and accumulates in the Golgi apparatus.[6][7]
Recently, a new class of quinoline-based dyes has emerged as potential Golgi probes.[8] Ethyl 7-aminoquinoline-2-carboxylate and its derivatives have shown promise due to their intrinsic fluorescence and ability to specifically accumulate in the Golgi.[8] This guide offers a direct comparison to validate the efficacy of this novel probe.
Comparative Analysis of Golgi Probes
To provide a clear overview, the key characteristics of Ethyl 7-aminoquinoline-2-carboxylate and the established Golgi probes are summarized below.
| Feature | Ethyl 7-aminoquinoline-2-carboxylate | NBD C6-ceramide | BODIPY FL C5-ceramide |
| Excitation (nm) | ~390 nm[8] | ~466 nm[3][9] | ~505 nm[6] |
| Emission (nm) | ~510 nm[8] | ~536 nm[3][9] | ~512 nm[6] |
| Reported Specificity | High for Golgi apparatus[8] | Good, with some labeling of other membranes[9] | High for Golgi apparatus[5] |
| Photostability | To be determined | Moderate | Generally high[10] |
| Cytotoxicity | To be determined | Low at working concentrations | Low at working concentrations |
| Staining Procedure | Simple incubation[8] | Requires complex with BSA[4][9] | Can be complexed with BSA[11][12] |
Experimental Validation Workflow
A rigorous validation of a new fluorescent probe involves a series of experiments to determine its specificity, photostability, and potential toxic effects on the cell. The following workflow outlines the key validation steps.
Caption: Experimental workflow for validating a new Golgi-specific probe.
Detailed Experimental Protocols
Co-localization Analysis for Golgi Specificity
This protocol is designed to confirm that Ethyl 7-aminoquinoline-2-carboxylate specifically localizes to the Golgi apparatus by co-staining with a known Golgi marker.[8][13]
Materials:
-
HeLa, U2OS, or 4T1 cells[8]
-
Ethyl 7-aminoquinoline-2-carboxylate
-
BODIPY TR Ceramide or a primary antibody against a Golgi resident protein (e.g., GM130) and a corresponding fluorescently-labeled secondary antibody
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (for fixed cell imaging)
-
Mounting medium
Procedure for Live-Cell Imaging:
-
Seed cells on glass-bottom dishes and grow to 70-80% confluency.
-
Prepare a stock solution of Ethyl 7-aminoquinoline-2-carboxylate in DMSO. Dilute to the desired working concentration in cell culture medium.
-
Incubate cells with the Ethyl 7-aminoquinoline-2-carboxylate working solution for 30 minutes at 37°C.
-
Wash the cells twice with warm PBS.
-
Incubate cells with a known Golgi marker, such as BODIPY TR Ceramide, following the manufacturer's instructions.
-
Wash the cells twice with warm PBS.
-
Image the cells immediately using a fluorescence microscope with appropriate filter sets for both probes.
Procedure for Fixed-Cell Imaging:
-
Grow cells on coverslips to 70-80% confluency.
-
Wash cells with PBS and fix with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes (if using an antibody).
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary antibody against a Golgi marker (e.g., anti-GM130) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody and the Ethyl 7-aminoquinoline-2-carboxylate working solution for 1 hour at room temperature.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using a suitable mounting medium.
-
Image the cells using a fluorescence microscope.
Data Analysis: Quantify the degree of co-localization using image analysis software (e.g., ImageJ with the Coloc 2 plugin).[14] Calculate Pearson's correlation coefficient, where a value close to +1 indicates strong co-localization.[13][14]
Photostability Assay
This protocol compares the photostability of Ethyl 7-aminoquinoline-2-carboxylate to that of NBD C6-ceramide and BODIPY FL C5-ceramide.[10][15]
Materials:
-
Cells stained with each of the three probes (prepared as in the co-localization protocol).
-
Fluorescence microscope with a time-lapse imaging capability.
Procedure:
-
Place the stained cells on the microscope stage.
-
Select a region of interest containing well-stained Golgi structures.
-
Acquire an initial image (time point 0).
-
Continuously expose the selected region to the excitation light source at a constant intensity.
-
Acquire images at regular intervals (e.g., every 30 seconds) for an extended period (e.g., 5-10 minutes).
-
Repeat the procedure for all three probes under identical imaging conditions.
Data Analysis:
-
Measure the mean fluorescence intensity of the Golgi region in each image over time.
-
Normalize the intensity at each time point to the initial intensity.
-
Plot the normalized fluorescence intensity against time for each probe.
-
The probe that retains its fluorescence for a longer duration is considered more photostable. The photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value) can be calculated to quantify photostability.[10]
Cytotoxicity Assay
This protocol assesses the potential toxicity of Ethyl 7-aminoquinoline-2-carboxylate on cultured cells.[16][17][18][19]
Materials:
-
Cultured cells (e.g., HeLa).
-
Ethyl 7-aminoquinoline-2-carboxylate.
-
Cell viability assay kit (e.g., MTT, or a live/dead staining kit such as CytoTox-Fluor™).[16]
-
96-well plates.
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Prepare a series of dilutions of Ethyl 7-aminoquinoline-2-carboxylate in cell culture medium, including a vehicle control (DMSO).
-
Replace the medium in the wells with the probe dilutions.
-
Incubate the cells for a relevant period (e.g., 24 or 48 hours).
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Measure the output (e.g., absorbance or fluorescence) using a plate reader.
Data Analysis:
-
Calculate the percentage of viable cells for each concentration compared to the vehicle control.
-
Plot cell viability against the probe concentration to determine the concentration at which no significant cytotoxicity is observed.
Expected Outcomes and Interpretation
The validation experiments should provide a comprehensive performance profile of Ethyl 7-aminoquinoline-2-carboxylate.
Caption: Expected outcomes and their interpretation for the validation of the novel Golgi probe.
Conclusion
The validation of Ethyl 7-aminoquinoline-2-carboxylate as a Golgi-specific probe presents a significant advancement for cell biologists and drug discovery professionals. Its anticipated high specificity, superior photostability, and low cytotoxicity, combined with a simple staining protocol, position it as a powerful alternative to traditional ceramide-based probes. The experimental framework provided in this guide offers a robust methodology for researchers to independently verify these claims and integrate this novel tool into their studies of Golgi structure and function.
References
- Gould, T. J., & Sauer, M. (2023). Quantitatively Assessing Co-Localization of Golgi Proteins by Distance Analysis Using the DiAna Software. Methods in Molecular Biology, 2557, 263–274.
- Wlodkowic, D., & Darzynkiewicz, Z. (2011). Real-Time Cytotoxicity Assays. Current Protocols in Cytometry, Chapter 9, Unit9.40.
- Saito, K., Chang, Y., Horisawa-Takada, Y., Takeda, K., Ohdan, H., & Ichimura, Y. (2022). The colocalization analysis of STING with the Golgi proteins. Scientific Reports, 12(1), 12345.
-
YouTube. (2020, September 25). Cytotoxicity Assay. Retrieved from [Link]
- Gorden, D. L., Chen, W., Ali, H., & Gangarosa, L. M. (2017). A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide. Journal of Lipid Research, 58(7), 1487–1496.
-
ResearchGate. (n.d.). Cytotoxicity Test Based on Human Cells Labeled with Fluorescent Proteins: Fluorimetry, Photography, and Scanning for High-Throughput Assay. Retrieved from [Link]
- Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.
- Wang, Y., et al. (2016). Photostability Enhancement of Fluorenone-Based Two-Photon Fluorescent Probes for Cellular Nucleus Monitoring and Imaging. The Journal of Physical Chemistry C, 120(40), 23146–23157.
-
ResearchGate. (n.d.). Investigation of probes's stability by fluorescence. Retrieved from [Link]
- Zhang, Y., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Omega, 4(5), 8963–8969.
- Kowada, T., et al. (2021). Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells. STAR Protocols, 2(2), 100395.
- Wang, J., et al. (2022). Golgi-Targeting Fluorescent Probe for Monitoring CO-Releasing Molecule-3 In Vitro and In Vivo. ACS Omega, 7(11), 9483–9488.
- Royal Society of Chemistry. (2024).
-
Schmid, V. J. (n.d.). Co-localization analysis in fluorescence microscopy via maximum entropy copula. Retrieved from [Link]
-
ResearchGate. (n.d.). Advances in Design of Golgi Apparatus-Targeted Fluorescent Probes. Retrieved from [Link]
- Labbé, M., et al. (2014). The Fluorescent Protein Stability Assay: An Efficient Method For Monitoring Intracellular Protein Stability. Protein & Peptide Letters, 21(11), 1157-1165.
- Zhang, Y., et al. (2025). A Golgi-targeted regenerated fluorescence probe for the detection of formaldehyde and its imaging applications in living cells and zebrafish. Bioorganic Chemistry, 168, 109298.
- Lambert, T. J. (2019). Enhancing fluorescent protein photostability through robot-assisted photobleaching. Methods in Enzymology, 627, 21-48.
-
Fiji. (n.d.). Colocalization Analysis. Retrieved from [Link]
- Xu, S., et al. (2024). Fluorescent probes for targeting the Golgi apparatus: design strategies and applications. Chemical Society Reviews, 53(12), 4967-5001.
-
ResearchGate. (n.d.). Use of Bodipy-lipids to label intracellular microdomains. a Model of.... Retrieved from [Link]
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- 1. Cell Navigator® NBD Ceramide Golgi Staining Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
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- 19. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Quinoline Synthesis: A Comparative Performance Analysis
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals, agrochemicals, and functional materials. For researchers and drug development professionals, the efficient and versatile synthesis of quinoline derivatives is of paramount importance. This guide provides an in-depth, objective comparison of the performance of various quinoline synthesis methods, supported by experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategy.
Classical Approaches to Quinoline Synthesis: The Foundation
Five classical methods have historically dominated the synthesis of the quinoline ring system: the Skraup, Doebner-von Miller, Combes, Conrad-Limpach-Knorr, and Friedländer syntheses. These reactions, developed in the late 19th and early 20th centuries, remain relevant and provide the foundation for many modern synthetic strategies.
The Skraup Synthesis
The Skraup synthesis is a vigorous reaction that produces quinoline from the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, typically nitrobenzene. The reaction is notoriously exothermic and can be violent if not properly controlled, often requiring a moderator like ferrous sulfate.[1][2]
Mechanism: The reaction proceeds via the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to the quinoline ring system.[3]
Experimental Protocol: Synthesis of Quinoline [4]
-
In a large three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol.
-
Slowly add nitrobenzene to the mixture while stirring. The temperature will rise.
-
Heat the mixture to reflux for several hours.
-
After cooling, carefully dilute the reaction mixture with water and neutralize the excess acid with a concentrated solution of sodium hydroxide.
-
Isolate the crude quinoline by steam distillation.
-
The crude product can be further purified by treating it with a saturated solution of sodium nitrite in the presence of sulfuric acid to remove any remaining aniline, followed by distillation.
Performance and Limitations: The Skraup synthesis is generally limited to the preparation of simple quinolines due to its harsh reaction conditions. Yields can be variable and are often moderate.[5]
| Aniline Derivative | Oxidizing Agent | Moderator | Yield (%) | Reference |
| Aniline | Nitrobenzene | Ferrous sulfate | ~70% | [1] |
| o-Aminophenol | Nitrobenzene | Ferrous sulfate | 100% (for 8-hydroxyquinoline) | [1] |
| 3-Nitro-4-aminoanisole | Arsenic pentoxide | None | - | [1] |
Reaction Mechanism: Skraup Synthesis
Caption: Mechanism of the Skraup quinoline synthesis.
The Doebner-von Miller Reaction
A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines.[6] The reaction is typically catalyzed by Brønsted or Lewis acids.[6]
Mechanism: The mechanism is still a subject of some debate but is believed to involve the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.[6][7] A fragmentation-recombination mechanism has also been proposed.[7]
Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine) [8]
-
In a round-bottom flask, prepare a solution of aniline in aqueous hydrochloric acid.
-
Cool the flask in an ice bath and slowly add an acetaldehyde solution to the stirred aniline hydrochloride solution to form crotonaldehyde in situ.
-
Add a Lewis acid catalyst, such as anhydrous zinc chloride, to the reaction mixture.
-
Heat the reaction mixture to reflux for several hours.
-
After cooling, neutralize the mixture with a concentrated sodium hydroxide solution.
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation.
Performance and Limitations: This method offers greater versatility than the Skraup synthesis for introducing substituents onto the pyridine ring. However, it can still suffer from the formation of tar and other byproducts, and yields can be moderate.[8][9]
| Aniline | α,β-Unsaturated Carbonyl | Catalyst | Yield (%) | Reference |
| Aniline | Crotonaldehyde | HCl, ZnCl₂ | ~65-70% | [8] |
| 4-Isopropylaniline | Pulegone | - | - | [7] |
| Aniline | γ-Aryl-β,γ-unsaturated α-ketoester | TFA | Variable | [10] |
Reaction Mechanism: Doebner-von Miller Reaction
Caption: A proposed mechanism for the Doebner-von Miller reaction.
The Combes Quinoline Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form 2,4-disubstituted quinolines.[3][11]
Mechanism: The reaction proceeds through the formation of an enamine intermediate from the aniline and one of the carbonyl groups of the β-diketone. This is followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring and subsequent dehydration to yield the quinoline product.[11][12]
Experimental Protocol: General Procedure [12]
-
Mix the aniline and the β-diketone in the presence of a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA).
-
Heat the reaction mixture, often to high temperatures, for a specified period.
-
After the reaction is complete, cool the mixture and pour it onto ice.
-
Neutralize the solution with a base, such as ammonium hydroxide.
-
The precipitated product is then collected by filtration, washed, and can be purified by recrystallization or chromatography.
Performance and Limitations: The Combes synthesis is a reliable method for preparing 2,4-disubstituted quinolines. The regioselectivity can be an issue with unsymmetrical β-diketones, and the harsh acidic conditions can limit the substrate scope.[11]
| Aniline Derivative | β-Diketone | Catalyst | Yield (%) | Reference |
| Aniline | Acetylacetone | H₂SO₄ | - | [12] |
| m-Chloroaniline | Acetylacetone | - | - | [12] |
| p-Anisidine | Cyclohexanone-2-aldehyde | - | - | [12] |
Reaction Mechanism: Combes Synthesis
Caption: Mechanism of the Combes quinoline synthesis.
The Conrad-Limpach-Knorr Synthesis
This method involves the reaction of anilines with β-ketoesters. Depending on the reaction conditions, it can yield either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr).[13][14]
Mechanism: At lower temperatures, the aniline attacks the more reactive keto group of the β-ketoester to form a β-aminoacrylate (kinetic product). Subsequent thermal cyclization leads to the 4-hydroxyquinoline.[13] At higher temperatures, the aniline attacks the ester group to form a β-ketoanilide (thermodynamic product), which then cyclizes to the 2-hydroxyquinoline.[13]
Experimental Protocol: General Procedure for 4-Hydroxyquinoline (Conrad-Limpach) [13]
-
Mix the aniline and the β-ketoester, often without a solvent or in an inert high-boiling solvent like mineral oil.
-
Heat the mixture to a high temperature (e.g., ~250 °C) to effect the cyclization.
-
The product often crystallizes upon cooling and can be purified by recrystallization.
Performance and Limitations: This method provides a good route to hydroxyquinolines, which are important intermediates. The regioselectivity between the 2- and 4-hydroxyquinoline products can be controlled by temperature.[13] High temperatures are often required for the cyclization step.
| Aniline | β-Ketoester | Conditions | Product | Yield (%) | Reference |
| Aniline | Ethyl acetoacetate | Room temp, then ~250°C | 4-Hydroxy-2-methylquinoline | up to 95% | [13] |
| Aniline | Ethyl acetoacetate | ~140°C | 2-Hydroxy-4-methylquinoline | Moderate | [13] |
| m-Haloaniline | α-Oxalpropionic ester | 240-250°C | 7-Halo-2-carbethoxy-3-methyl-4-hydroxyquinoline | 32-47% | [14] |
Caption: One possible mechanism for the Friedländer quinoline synthesis.
Modern Methods: Enhancing Efficiency and Sustainability
While the classical methods are foundational, modern organic synthesis has driven the development of more efficient, versatile, and environmentally friendly approaches to quinoline synthesis. These include microwave-assisted reactions and transition metal-catalyzed methodologies.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating. [15] Performance and Advantages: The application of microwave heating to classical quinoline syntheses, such as the Skraup and Friedländer reactions, has demonstrated significant improvements. For instance, a microwave-assisted Friedländer synthesis using acetic acid as both solvent and catalyst can be completed in just 5 minutes with excellent yields, a significant improvement over conventional heating which may take several days with poor yields. [16]Similarly, microwave-assisted Skraup reactions have been shown to proceed in much shorter times and can be performed in greener solvents like water. [17][18]
| Reaction Type | Substrates | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Skraup | Aniline, Glycerol | H₂SO₄, Microwave (200°C) | 15 min | 18-66% | [19] |
| Skraup | p-Aminophenol, Glycerol | H₂SO₄, Microwave (220°C) | 10 min | 77% (for 6-hydroxyquinoline) | [17] |
| Friedländer | 2-Aminobenzophenone, Cyclic Ketones | Acetic acid, Microwave (160°C) | 5 min | Excellent | [16][20] |
| Friedländer | 2-Aminonicotinaldehyde, Active Methylene Compounds | DABCO, Microwave (600W) | 2-5 min | 74-86% | |
Experimental Workflow: Microwave-Assisted Synthesis
Caption: General workflow for microwave-assisted quinoline synthesis.
Transition Metal-Catalyzed Synthesis
Transition metal catalysis has revolutionized quinoline synthesis, enabling the construction of complex quinoline derivatives under mild conditions with high efficiency and selectivity. Catalysts based on palladium, copper, and iron are particularly prominent.
2.2.1. Palladium-Catalyzed Synthesis: Palladium catalysts are highly effective in promoting the annulation of anilines with various coupling partners. For example, the oxidative cyclization of o-vinylanilines and alkynes using a palladium catalyst and molecular oxygen as the oxidant provides a route to 2,3-disubstituted quinolines with high regioselectivity. [21] Experimental Protocol: Pd-Catalyzed Annulation of o-Alkenylanilines and Alkynes [21]
-
To a reaction vessel, add the o-vinylaniline, alkyne, PdCl₂, PPh₃, Cu(TFA)₂·xH₂O, and PivOH in a mixture of MeCN and DMSO.
-
Stir the reaction mixture under an oxygen atmosphere at 80°C for the specified time.
-
After cooling, the reaction is worked up and the product is purified by column chromatography.
2.2.2. Copper-Catalyzed Synthesis: Copper catalysts offer a cost-effective and environmentally benign alternative for quinoline synthesis. A simple and efficient copper-catalyzed method for the synthesis of quinoline-2-carboxylates involves the tandem reaction of imines and alkynes at room temperature. [22] Experimental Protocol: Cu-Catalyzed Synthesis of Quinoline-2-carboxylates [22]
-
To a solution of the imine in CH₂Cl₂, add the alkyne and Cu(OTf)₂.
-
Stir the reaction mixture at room temperature for 16 hours.
-
The reaction is then quenched and the product is extracted and purified.
2.2.3. Iron-Catalyzed Synthesis: Iron, being an earth-abundant and non-toxic metal, is an attractive catalyst for green chemical processes. Iron(III) chloride has been shown to effectively catalyze the three-component domino reaction of aldehydes, anilines, and nitroalkanes to produce substituted quinolines in high yields under aerobic conditions. [23] Experimental Protocol: Fe-Catalyzed Three-Component Synthesis [23]
-
In a suitable solvent, mix the aldehyde, aniline, nitroalkane, and a catalytic amount of FeCl₃.
-
Stir the reaction mixture at a specified temperature in ambient air.
-
Upon completion, the product is isolated and purified.
Comparative Performance of Metal-Catalyzed Methods:
| Catalyst System | Reactants | Key Features | Yield (%) | Reference |
| PdCl₂/PPh₃/Cu(TFA)₂ | o-Vinylanilines, Alkynes | Aerobic oxidation, high regioselectivity | up to 86% | [21] |
| Cu(OTf)₂ | Imines, Alkynes | Room temperature, mild conditions | High | [22] |
| [CuLCl₂] | 2-Aminobenzyl alcohols, Ketones | Aerial conditions, dehydrogenative coupling | Moderate to good | [24] |
| FeCl₃ | Aldehydes, Anilines, Nitroalkanes | One-pot, three-component, aerobic | High | [23] |
| FeCl₃ | Aldehydes, Amines, Styrenes | Inexpensive catalyst, O₂ as oxidant | - | [25] |
Comparative Analysis and Future Outlook
Classical Methods: The classical methods, particularly the Friedländer and Combes syntheses, remain valuable for their straightforwardness in accessing specific substitution patterns when the requisite starting materials are available. However, their frequent reliance on harsh conditions (strong acids, high temperatures) and sometimes moderate yields are significant drawbacks. The Skraup and Doebner-von Miller reactions, while historically important, are often less favored due to their vigorous nature and potential for byproduct formation. The Conrad-Limpach-Knorr synthesis provides a useful route to hydroxyquinolines, which are valuable synthetic intermediates.
Modern Methods: Microwave-assisted synthesis offers a substantial improvement over classical methods by dramatically reducing reaction times and often increasing yields, aligning with the principles of green chemistry. Transition metal-catalyzed reactions represent the forefront of quinoline synthesis, providing access to a vast array of complex quinoline derivatives with high efficiency and functional group tolerance under mild conditions. The use of earth-abundant and non-toxic metals like copper and iron is a particularly promising trend for sustainable chemical manufacturing.
Choosing the Right Method: The selection of a synthetic method depends critically on the desired substitution pattern, the availability and cost of starting materials, and the required scale of the synthesis. For simple, unsubstituted quinolines on a large scale, a well-controlled Skraup reaction might still be considered. For highly functionalized and complex quinoline targets, modern transition metal-catalyzed methods are often the most strategic choice. Microwave-assisted protocols are highly recommended for accelerating reaction discovery and optimization in a research setting.
The continuous development of novel catalytic systems and the application of enabling technologies like flow chemistry are expected to further enhance the efficiency, selectivity, and sustainability of quinoline synthesis in the future.
References
- Len, C., et al. (2013). Toward the synthesis of 6-hydroxyquinoline starting from glycerol via improved microwave-assisted modified Skraup reaction.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Ethyl 7-aminoquinoline-2-carboxylate
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug discovery, the efficacy of a small molecule therapeutic is intrinsically linked to its specificity. A highly potent compound is of little clinical value if it interacts with numerous off-target biomolecules, leading to unforeseen side effects and a narrow therapeutic window. Ethyl 7-aminoquinoline-2-carboxylate, a heterocyclic compound featuring the quinoline scaffold, represents a class of molecules with diverse biological activities, from anticancer to antiviral agents.[1][2][3] The quinoline core is a privileged structure in medicinal chemistry, known to interact with a variety of targets, including protein kinases and G-protein coupled receptors (GPCRs).[4][5] Consequently, for a compound like Ethyl 7-aminoquinoline-2-carboxylate, a thorough investigation of its cross-reactivity profile is not merely a supplementary exercise but a cornerstone of its preclinical evaluation.
This guide provides a comprehensive framework for assessing the cross-reactivity of Ethyl 7-aminoquinoline-2-carboxylate. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and offer a strategy for interpreting the resulting data. Our focus will be on providing a practical, field-proven approach for researchers, scientists, and drug development professionals to rigorously evaluate the selectivity of this and similar small molecules.
Conceptual Framework: Designing a Cross-Reactivity Study
A robust cross-reactivity study is built upon a tiered approach, starting with broad, high-throughput screens and progressing to more focused, mechanistic assays. The initial step involves identifying potential off-targets. Given the quinoline core of Ethyl 7-aminoquinoline-2-carboxylate, a logical starting point is to screen against a panel of kinases, as many quinoline derivatives are known to be kinase inhibitors.[4] Subsequently, profiling against a panel of common off-targets, such as GPCRs and ion channels, is crucial for a comprehensive assessment.
Our comparative analysis will be structured around a hypothetical scenario where Ethyl 7-aminoquinoline-2-carboxylate (designated as 'Compound Q') is being evaluated against two alternative quinoline-based compounds: a known potent but non-selective kinase inhibitor ('Comparator A') and a structurally similar compound with a different substitution pattern ('Comparator B').
Experimental Methodologies: A Step-by-Step Guide
I. Kinase Selectivity Profiling via Enzyme Inhibition Assays
The first tier of our investigation will focus on assessing the inhibitory activity of Compound Q against a broad panel of protein kinases. This is a critical step as off-target kinase inhibition is a common source of toxicity.[6][7] We will employ a radiometric assay that directly measures the catalytic activity of the kinases.[7]
Experimental Protocol: Radiometric Kinase Inhibition Assay
-
Preparation of Reagents:
-
Prepare a stock solution of Compound Q, Comparator A, and Comparator B in 100% DMSO.
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare a solution of [γ-³³P]ATP in kinase buffer. The final ATP concentration in the assay should be at or near the Km for each specific kinase.
-
Prepare specific peptide substrates for each kinase in the panel.
-
-
Assay Procedure:
-
Dispense 5 µL of the test compounds (Compound Q, Comparator A, Comparator B) at various concentrations (e.g., 10-point, 3-fold serial dilution starting from 100 µM) into a 96-well plate. Include a DMSO-only control (vehicle) and a positive control inhibitor.
-
Add 10 µL of the respective kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of the [γ-³³P]ATP solution.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Terminate the reaction by adding 25 µL of 3% phosphoric acid.
-
Transfer 10 µL of the reaction mixture onto a P81 phosphocellulose filter mat.
-
Wash the filter mat three times for 5 minutes each in 0.75% phosphoric acid and once in acetone.
-
Allow the filter mat to dry, then add scintillation fluid.
-
Measure the incorporation of ³³P using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[8]
-
Data Presentation: Kinase Inhibition Profile
| Kinase Target | Compound Q (IC50, µM) | Comparator A (IC50, µM) | Comparator B (IC50, µM) |
| Target Kinase X | 0.05 | 0.02 | 1.5 |
| Off-Target Kinase Y | > 100 | 0.1 | 5.2 |
| Off-Target Kinase Z | 25 | 0.5 | 15.8 |
| ... (additional kinases) | ... | ... | ... |
Rationale Behind Experimental Choices: The use of a radiometric assay provides a direct and highly sensitive measure of kinase catalytic activity, making it a gold standard for inhibitor profiling.[7] Screening against a diverse panel of kinases is essential to understand the selectivity profile and identify potential off-target liabilities early in the drug discovery process.[6]
II. Off-Target Liability Screening via Competitive Binding Assays
To broaden our understanding of Compound Q's selectivity, we will perform competitive binding assays against a panel of common off-target receptors, such as GPCRs and ion channels. These assays measure the ability of a test compound to displace a known radiolabeled ligand from its target receptor.[9][10][11]
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Reagents:
-
Prepare cell membrane homogenates expressing the target receptor of interest.
-
Select a suitable high-affinity radioligand for each target receptor.
-
Prepare an assay buffer specific to the receptor being tested.
-
Prepare stock solutions of Compound Q, Comparator A, and Comparator B in 100% DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membrane preparation, the radioligand (at a concentration near its Kd), and the test compound at a fixed concentration (e.g., 10 µM).
-
Include a control for total binding (radioligand + membranes) and a control for non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Harvest the membranes onto a filter plate using a cell harvester, and wash to remove unbound radioligand.
-
Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of specific binding for each test compound. Specific binding is the difference between total binding and non-specific binding.
-
For compounds showing significant inhibition (e.g., >50% at 10 µM), a full dose-response curve is generated to determine the Ki (inhibitory constant). The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.[9]
-
Data Presentation: Off-Target Binding Profile
| Target Receptor | Compound Q (% Inhibition @ 10 µM) | Comparator A (% Inhibition @ 10 µM) | Comparator B (% Inhibition @ 10 µM) |
| Adrenergic α1 | 5 | 45 | 12 |
| Dopamine D2 | 2 | 60 | 8 |
| Histamine H1 | 8 | 55 | 15 |
| hERG Channel | 12 | 75 | 20 |
| ... (additional targets) | ... | ... | ... |
Rationale Behind Experimental Choices: Competitive binding assays are a high-throughput and cost-effective method for screening compounds against a large number of potential off-targets.[11][12] Identifying interactions with key receptors like adrenergic, dopaminergic, and histamine receptors, as well as the hERG channel, is critical for predicting potential cardiovascular, neurological, and other side effects.
III. Cellular Functional Assays: Confirming Biological Relevance
Biochemical and binding assays provide valuable information about molecular interactions, but it is essential to confirm these findings in a more physiologically relevant context.[13] Cell-based functional assays allow us to assess the effect of a compound on a specific signaling pathway within a living cell.[14][15][16]
Experimental Protocol: Cell-Based Reporter Gene Assay
This protocol describes a reporter gene assay to assess the functional activity of Compound Q on a specific GPCR pathway identified as a potential off-target from the binding assays.
-
Cell Culture and Transfection:
-
Culture a suitable host cell line (e.g., HEK293) that does not endogenously express the target receptor.
-
Co-transfect the cells with a plasmid encoding the target GPCR and a reporter plasmid containing a response element linked to a reporter gene (e.g., luciferase or β-galactosidase).[14]
-
Select a stable cell line expressing both constructs.
-
-
Assay Procedure:
-
Plate the stable cell line in a 96-well plate and allow the cells to attach overnight.
-
Treat the cells with various concentrations of Compound Q, Comparator A, or Comparator B for a specified period.
-
Include a known agonist for the receptor as a positive control and a vehicle control (DMSO).
-
After incubation, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.
-
-
Data Analysis:
-
Normalize the reporter gene activity to a measure of cell viability (e.g., ATP content) to control for cytotoxicity.
-
Plot the normalized reporter activity against the logarithm of the compound concentration to generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.
-
Data Presentation: Cellular Functional Activity
| Target Pathway | Compound Q (IC50/EC50, µM) | Comparator A (IC50/EC50, µM) | Comparator B (IC50/EC50, µM) |
| Target X Signaling | 0.08 (IC50) | 0.03 (IC50) | 2.1 (IC50) |
| Off-Target Y Pathway | > 100 (IC50) | 0.2 (IC50) | 8.5 (IC50) |
Rationale Behind Experimental Choices: Cell-based assays provide a functional readout of a compound's activity in a biological system, which is more predictive of its in vivo effects than biochemical assays alone.[13] Reporter gene assays are a versatile and widely used format for studying the modulation of signal transduction pathways.[16]
Visualizing the Workflow and Data Relationships
To provide a clear overview of the cross-reactivity assessment process, the following diagrams illustrate the experimental workflow and the logical relationships between the different stages of analysis.
Caption: Tiered approach to cross-reactivity profiling.
Caption: Integration of data for selectivity assessment.
Conclusion: Synthesizing the Data for a Go/No-Go Decision
The comprehensive cross-reactivity profiling outlined in this guide provides a robust dataset to make an informed decision about the continued development of Ethyl 7-aminoquinoline-2-carboxylate. By systematically evaluating its interactions with a broad range of kinases and other common off-targets, and by confirming these findings in a cellular context, we can build a detailed picture of its selectivity profile.
The ideal outcome for Compound Q would be high potency at its intended target with IC50 values at least 100-fold greater for all tested off-targets. In our hypothetical example, Compound Q demonstrates superior selectivity compared to Comparator A, a potent but non-selective inhibitor, and improved potency and selectivity over Comparator B, a structurally similar analog. This profile would support its advancement to further preclinical studies.
Ultimately, the goal of these cross-reactivity studies is to mitigate the risk of failure in later, more expensive stages of drug development. A compound with a clean off-target profile is more likely to have a favorable safety profile in vivo, increasing its probability of success as a therapeutic agent. This rigorous, data-driven approach to selectivity assessment is therefore an indispensable component of the drug discovery pipeline.
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A Comparative Guide to Trifluoromethyl-Substituted 7-Aminoquinolines: Properties, Performance, and Context-Dependent Advantages
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Among its many derivatives, the 4-aminoquinoline framework is particularly renowned, most famously represented by the antimalarial drug chloroquine.[3] Strategic modification of this scaffold is a cornerstone of drug discovery, aimed at enhancing potency, optimizing pharmacokinetic profiles, and overcoming drug resistance. This guide provides an in-depth comparison of 7-aminoquinolines, focusing on the distinct advantages conferred by the incorporation of a trifluoromethyl (-CF₃) group at the 7-position versus other common substituents.
We will explore the fundamental physicochemical effects of the -CF₃ group, present comparative experimental data from antimalarial and anticancer studies, and provide detailed protocols for synthesis and evaluation. This analysis is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in scaffold selection and lead optimization.
The Trifluoromethyl Group: A Bioisostere with Profound Impact
The strategic replacement of a hydrogen atom or a methyl group with a trifluoromethyl group has become a key tactic in modern drug design.[4] The unique electronic properties of the -CF₃ group can dramatically alter a molecule's biological behavior.[5]
Key Advantages Conferred by the -CF₃ Group:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the -CF₃ group exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes.[4][5] This increased stability can prolong the drug's half-life, leading to improved bioavailability and potentially less frequent dosing.[6]
-
Increased Lipophilicity: The -CF₃ group is highly lipophilic, which can significantly improve a drug's ability to permeate cell membranes.[7][8] This is crucial for reaching intracellular targets or crossing the blood-brain barrier.[4]
-
Modulation of Basicity (pKa): As a powerful electron-withdrawing group, the -CF₃ substituent can lower the pKa of nearby basic functional groups, such as the nitrogen atoms in the quinoline ring and the amino side chain.[9][10] This alteration is critical as it influences the drug's ionization state at physiological pH, affecting its solubility, membrane permeability, and interaction with biological targets.
-
Improved Binding Affinity: The strong dipole moment and electron-withdrawing nature of the -CF₃ group can lead to more favorable electrostatic and hydrogen bonding interactions with target proteins, potentially increasing binding affinity and potency.[4][5]
Comparative Performance Analysis: The 7-Position of Aminoquinolines
The substituent at the 7-position of the 4-aminoquinoline scaffold is a critical determinant of biological activity, famously demonstrated by the 7-chloro group of chloroquine. The following data compares the performance of 7-trifluoromethyl analogs with other 7-substituted compounds, primarily in the context of antimalarial activity against Plasmodium falciparum.
While the -CF₃ group offers numerous theoretical advantages, its performance is highly context-dependent. Studies examining the structure-activity relationships (SARs) of 7-substituted 4-aminoquinolines against chloroquine-susceptible (CQS) and chloroquine-resistant (CQR) strains of P. falciparum reveal a nuanced picture.
| Substituent at 7-Position | Side Chain* | IC₅₀ vs. CQS P. falciparum (nM) | IC₅₀ vs. CQR P. falciparum (nM) | Reference |
| -CF₃ | -HN(CH₂)₂NEt₂ | 15 - 50 | 18 - 500 | [11][12] |
| -Cl (Chloroquine) | -HNCHMe(CH₂)₃NEt₂ | 3 - 12 | >100 (Typical) | [11][12] |
| -Cl | -HN(CH₂)₂NEt₂ | 3 - 12 | 3 - 12 | [11][12] |
| -Br | -HN(CH₂)₂NEt₂ | 3 - 12 | 3 - 12 | [11][12] |
| -I | -HN(CH₂)₂NEt₂ | 3 - 12 | 3 - 12 | [11][12] |
| -F | -HN(CH₂)₂NEt₂ | 15 - 50 | 18 - 500 | [11][12] |
| -OCH₃ | -HN(CH₂)₂NEt₂ | 17 - 150 | 90 - 3000 | [11][12] |
*Note: Side chain structure significantly impacts activity. The data shown compares compounds with identical side chains where possible for a more direct comparison of the 7-position substituent.
Analysis of Experimental Data:
-
Halogen Comparison: Against both CQS and CQR strains, the 7-chloro, 7-bromo, and 7-iodo analogs demonstrated consistently high potency.[11][12]
-
Trifluoromethyl and Fluoro Analogs: In contrast, the 7-trifluoromethyl and 7-fluoro analogs were generally less active against CQS strains and substantially less active against CQR strains.[11][12]
-
Methoxy Analogs: The electron-donating 7-methoxy group resulted in a significant loss of activity, rendering most of these compounds inactive.[11][12]
Mechanistic Interpretation:
The activity of 4-aminoquinolines against Plasmodium is linked to their accumulation in the parasite's acidic food vacuole and subsequent inhibition of hemozoin formation. This accumulation is driven by pH trapping. Electron-withdrawing groups at the 7-position, like -Cl and -CF₃, lower the pKa of the quinoline ring nitrogen.[9][10] While this effect is crucial, the data suggests that an optimal electronic profile and steric size are required. The -CF₃ group, despite being strongly electron-withdrawing, may create a suboptimal electronic or steric interaction with the target (hematin) or affect the drug's accumulation in a way that is less favorable than the classic 7-chloro substitution in this specific biological context.[9] This highlights a critical lesson in drug design: while the intrinsic properties of a functional group like -CF₃ are advantageous, their ultimate effect on biological activity is determined by the complex interplay with the specific target environment.
The utility of trifluoromethyl-substituted quinolines extends beyond infectious diseases.
-
Anticancer Activity: Novel quinoline-derived trifluoromethyl alcohols have been identified as potent growth inhibitors, with some compounds showing more potent anticancer activity than cisplatin in in vitro cell proliferation assays.[13] The quinoline scaffold itself is found in several kinase inhibitors used in cancer therapy, and the -CF₃ group can enhance properties like cell permeability and target binding.[8][14]
-
Anti-inflammatory and Analgesic Agents: 4-substituted-7-trifluoromethylquinoline derivatives have been synthesized and shown to possess anti-inflammatory activity comparable to indomethacin in animal models, with the added benefit of a better safety profile regarding stomach ulceration.[15]
Experimental Methodologies
To facilitate further research, we provide foundational protocols for the synthesis and biological evaluation of these compounds.
This protocol outlines a common synthetic route, adaptable from established methods for producing 7-substituted 4-aminoquinolines.[16]
Step-by-Step Methodology:
-
Starting Material: Begin with 3-aminobenzotrifluoride.
-
Gould-Jacobs Reaction: React 3-aminobenzotrifluoride with diethyl 2-(ethoxymethylene)malonate. This cyclization reaction, typically heated, forms the quinoline ring, yielding ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate.
-
Saponification and Decarboxylation: Hydrolyze the ester with a base (e.g., NaOH) followed by acidification and heating to remove the carboxylate group, yielding 4-hydroxy-7-(trifluoromethyl)quinoline.
-
Chlorination: Treat the 4-hydroxyquinoline with a chlorinating agent such as phosphoryl chloride (POCl₃) to produce the key intermediate, 4-chloro-7-(trifluoromethyl)quinoline. This intermediate is crucial as the 4-chloro group is a good leaving group.
-
Nucleophilic Substitution: Couple the 4-chloro-7-(trifluoromethyl)quinoline with a desired N,N-dialkylaminoalkane side chain (e.g., N,N-diethylethylenediamine) via nucleophilic aromatic substitution. This reaction is typically carried out in a solvent like phenol or at elevated temperatures to yield the final 7-trifluoromethyl-4-aminoquinoline product.
-
Purification: Purify the final product using flash column chromatography. Characterize the compound using UPLC/MS and ¹H-NMR to confirm identity and purity.
This protocol is for determining the 50% inhibitory concentration (IC₅₀) of a compound against P. falciparum.
Step-by-Step Methodology:
-
Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., CQS D10 or CQR W2 strains) in human O+ erythrocytes at 4% hematocrit in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃. Incubate at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Compound Preparation: Dissolve test compounds in DMSO to create 10 mM stock solutions. Prepare serial dilutions in culture medium to achieve the desired final concentrations for the assay.
-
Assay Plate Setup: Add 100 µL of the parasite culture (at ~1% parasitemia) to each well of a 96-well microtiter plate. Add 100 µL of the diluted test compounds to the wells. Include positive controls (e.g., chloroquine) and negative controls (DMSO vehicle).
-
Incubation: Incubate the plates for 48 hours under the same conditions used for parasite culture.
-
Growth Inhibition Measurement (SYBR Green I Assay):
-
Prepare a lysis buffer containing SYBR Green I (e.g., 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I).
-
After incubation, freeze the plates at -80°C to lyse the erythrocytes.
-
Thaw the plates and add 100 µL of the SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
-
Data Acquisition: Read the fluorescence of each well using a fluorescence plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Data Analysis: Subtract the background fluorescence from uninfected red blood cells. Calculate the percentage of growth inhibition relative to the negative control. Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Conclusion and Future Outlook
The incorporation of a trifluoromethyl group into the 7-aminoquinoline scaffold is a powerful strategy in medicinal chemistry, offering significant advantages in terms of metabolic stability and lipophilicity.[5] However, as comparative data in the antimalarial field demonstrates, these benefits do not universally translate to superior biological potency.[11] The efficacy of the 7-CF₃ substituent is highly dependent on the specific biological target and its binding pocket environment.
For drug development professionals, this underscores the importance of empirical testing. While the physicochemical properties of the -CF₃ group provide a strong rationale for its inclusion in a lead optimization campaign, it should be evaluated alongside other substituents, such as the classic -Cl and -Br, to identify the optimal scaffold for a given therapeutic application. The promising results for trifluoromethylated quinolines in anticancer and anti-inflammatory research suggest that the full potential of this structural motif is still being uncovered, warranting continued exploration in diverse therapeutic areas.[13][15]
References
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- The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed Central.
- Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. (1998). PubMed.
- Design and biological activity of trifluoromethyl containing drugs. (2025). Wechem.
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- Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. (n.d.). MDPI.
- Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflamm
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- Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. (n.d.). PubMed.
- 4-Hydroxy-2-(trifluoromethyl)quinoline. (n.d.). Chem-Impex.
- Synthesis and Bio-evaluation of 7-trifluromethyl Substituted 4-aminoquinoline Derivatives as Antileishmanial Agents. (n.d.).
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- Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review. (2019). PubMed.
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- Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. (n.d.). NIH.
- a) Examples of trifluoromethylated quinoline drug molecules b) Recent... (n.d.).
- Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7Position. (2025).
- Structure−Activity Relationships for Antiplasmodial Activity among 7-Substituted 4-Aminoquinolines. (n.d.).
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A Comparative Analysis of Quinoline-2-Carboxylate and Quinoline-3-Carboxylate: A Guide for Researchers
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, prized for its versatile biological activities and coordination properties. The constitutional isomers, quinoline-2-carboxylic acid (quinaldic acid) and quinoline-3-carboxylic acid, serve as pivotal building blocks for a vast array of functional molecules. The seemingly subtle shift in the position of the carboxyl group from C2 to C3 profoundly alters the molecule's electronic landscape, steric profile, and chelating ability, leading to distinct physicochemical properties and divergent biological applications. This guide provides an in-depth comparative analysis of these two isomers, offering experimental data and mechanistic insights to inform rational design and synthesis in drug discovery and coordination chemistry.
I. Synthesis Strategies: Positional Isomerism Dictates Approach
The synthetic accessibility of quinoline carboxylates is a key consideration for their application. While numerous named reactions exist for constructing the core quinoline ring, the choice of strategy is often tailored to achieve the desired substitution pattern, including the specific placement of the carboxylate group.[1]
Quinoline-2-carboxylates are frequently synthesized through methods that favor substitution at the 2-position. One-pot protocols, such as the reaction between β-nitroacrylates and 2-aminobenzaldehydes, have proven effective for generating a variety of functionalized quinoline-2-carboxylate derivatives under mild conditions.[2] Classical methods like the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, can also be adapted for this purpose.[3]
Quinoline-3-carboxylates , conversely, are often accessed through different synthetic routes. A straightforward and efficient one-step procedure involves the reductive cyclization of substituted o-nitrobenzaldehydes with 3,3-diethoxypropionic acid ethyl ester in the presence of a reducing agent like SnCl₂·2H₂O.[4] The well-known Gould-Jacobs reaction, starting from anilines, provides a pathway to 4-hydroxyquinoline-3-carboxylates, which can then be deoxygenated to yield the target quinoline-3-carboxylate.[4]
The causality behind these divergent strategies lies in the retrosynthetic disconnection of the target molecule. For the 2-isomer, strategies often involve building the pyridine ring onto a pre-functionalized benzene derivative where the eventual C2 and C3 atoms of the quinoline are key reactive partners. For the 3-isomer, methods like the Gould-Jacobs reaction strategically form the C2-C3 bond from acyclic precursors, naturally placing the carboxylate precursor at the 3-position.
II. Physicochemical and Spectroscopic Properties: A Tale of Two Isomers
The position of the electron-withdrawing carboxylic acid group has a marked impact on the physical and spectroscopic properties of the quinoline ring. These differences are critical for predicting solubility, acidity, and molecular interactions.
| Property | Quinoline-2-carboxylic Acid | Quinoline-3-carboxylic Acid | Rationale for Difference |
| Molecular Formula | C₁₀H₇NO₂ | C₁₀H₇NO₂ | Isomers with the same constituent atoms. |
| Molecular Weight | 173.17 g/mol | 173.17 g/mol | Isomers have identical mass. |
| Melting Point | 159-161 °C[4] | 277-280 °C[5] | The 3-isomer likely exhibits more efficient crystal packing and/or stronger intermolecular hydrogen bonding, leading to a much higher melting point. |
| Solubility (Water) | 14 mg/mL | Data not readily available, but expected to be lower than the 2-isomer. | The potential for intramolecular hydrogen bonding in the 2-isomer between the carboxyl group and the ring nitrogen can influence its interaction with water. |
| pKa | Data not readily available | Data not readily available (software-calculated values have been used in studies[6][7]) | The proximity of the carboxyl group to the basic nitrogen atom in the 2-isomer is expected to significantly influence the pKa of both the carboxyl group and the quinoline nitrogen compared to the 3-isomer. |
Spectroscopic Fingerprints
¹H NMR Spectroscopy: The electronic environment of the protons on the quinoline ring is distinctly affected by the carboxylate's position. This is reflected in their chemical shifts (δ) in ppm.
| Proton | Quinoline-2-carboxylate (DMSO-d₆) | Quinoline-3-carboxylate (DMSO-d₆)[8] | Comparative Insight |
| H-2 | - | ~9.40 | In the 3-isomer, H-2 is adjacent to the nitrogen and deshielded, appearing far downfield. |
| H-3 | ~8.30 | - | The proton at the site of carboxylation in the 2-isomer. |
| H-4 | ~8.20 | ~9.02 | H-4 is significantly more deshielded in the 3-isomer due to its peri-relationship to the nitrogen and proximity to the electron-withdrawing carboxyl group. |
| H-5 | ~8.15 | ~8.16 | Similar chemical shifts, indicating less influence from the distant carboxyl group. |
| H-6 | ~7.75 | ~7.75 | Similar chemical shifts, located on the carbocyclic ring. |
| H-7 | ~7.90 | ~7.95 | Similar chemical shifts, located on the carbocyclic ring. |
| H-8 | ~7.85 | ~8.23 | H-8 is more deshielded in the 3-isomer, likely due to through-space electronic effects. |
| COOH | ~13.0-14.0 | ~13.0 | Typical range for carboxylic acid protons, often broad. |
The most striking difference is the chemical shift of the H-2 and H-4 protons. In quinoline-3-carboxylate, both H-2 and H-4 are significantly deshielded due to their proximity to the heterocyclic nitrogen atom, with H-2 being the most downfield proton. In quinoline-2-carboxylate, the absence of a proton at C-2 and the position of the carboxyl group lead to a different shielding pattern for the remaining protons.
III. Coordination Chemistry: A Matter of Geometry
The ability to chelate metal ions is one of the most significant differentiating features between these two isomers. This property is dictated by the spatial arrangement of the nitrogen atom and the carboxylate group, which serve as potential donor atoms.
Quinoline-2-carboxylate (Quinaldic Acid) acts as a classic and potent bidentate N,O-chelating agent. The nitrogen atom of the quinoline ring and an oxygen atom from the adjacent carboxylate group are perfectly positioned to form a stable, five-membered chelate ring with a metal ion. This robust chelating ability allows it to form well-defined, stable complexes with a wide range of transition metals, including cobalt(II), nickel(II), copper(II), and cadmium(II).[3] The coordination geometry of these complexes can vary from distorted square-pyramidal to octahedral, depending on the metal center and the presence of other ligands.
Quinoline-3-carboxylate , in contrast, is generally unable to act as a simple bidentate chelating ligand for a single metal center. The nitrogen at position 1 and the carboxylate at position 3 are too far apart to form a stable chelate ring. Consequently, it typically coordinates to metal ions in a monodentate fashion through the carboxylate oxygen or acts as a bridging ligand, linking multiple metal centers to form coordination polymers.[9] This difference in coordination mode is a critical design element for chemists creating metal-organic frameworks (MOFs) or catalysts, as the choice of isomer will fundamentally determine the resulting supramolecular architecture.
IV. Biological Activities: Structure-Activity Relationships
Derivatives of both quinoline-2-carboxylate and quinoline-3-carboxylate are extensively investigated for their pharmacological potential, with the position of the carboxyl group influencing their biological targets and efficacy.[10][11]
| Biological Activity | Quinoline-2-Carboxylate Derivatives | Quinoline-3-Carboxylate Derivatives | Comparative Remarks |
| Antiproliferative | Exhibit significant cytotoxicity against various cancer cell lines, including prostate (PC3), breast (MCF7), and cervical (HELA).[12][13] | Show potent antiproliferative activity against breast (MCF-7) and leukemia (K562) cell lines.[9][14] | Both scaffolds are privileged in anticancer drug design. The 3-carboxylate derivatives have been studied as potential DNA minor groove binding agents. |
| Antimicrobial | Derivatives have been synthesized and show activity against various bacterial and fungal strains.[15] | Derivatives have been developed as potent antimicrobial agents.[16] | The quinoline core itself is a well-known pharmacophore in antimicrobial agents (e.g., fluoroquinolones). |
| Anti-inflammatory | Show potential anti-inflammatory properties. | Exert appreciable anti-inflammatory effects in cellular models.[13] | Both isomers show promise, often evaluated in lipopolysaccharide (LPS) induced inflammation assays. |
| Antidiabetic | The parent acid is a potent inhibitor of α-glucosidase and α-amylase. | Data for the parent acid is less prominent, but derivatives are explored. | Quinoline-2-carboxylic acid itself shows notable inhibitory activity against key enzymes in carbohydrate metabolism. |
Mechanistic Insights into Antiproliferative Activity
A common mechanism of action for the antiproliferative effects of both isomers is the induction of apoptosis (programmed cell death). Studies have shown that derivatives of both scaffolds can trigger the intrinsic, or mitochondrial, pathway of apoptosis.[12][14] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members.
For instance, an aryl ester of quinoline-2-carboxylic acid was shown to induce apoptosis in PC3 prostate cancer cells by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2.[12] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c. Cytochrome c then activates a cascade of cysteine-aspartic proteases (caspases), such as caspase-9 and the executioner caspase-7, which dismantle the cell.[12][13] Similarly, derivatives of quinoline-3-carboxylate have been found to exert their anticancer effects through the up-regulation of these intrinsic apoptosis pathways.[9]
V. Experimental Protocols
To ensure scientific integrity and reproducibility, detailed and validated protocols are essential. Below are representative methodologies for the synthesis of a quinoline-3-carboxylate and for evaluating the antiproliferative activity of these compounds.
Experimental Protocol 1: Synthesis of Ethyl Quinoline-3-carboxylate
This protocol is adapted from a reported tin(II) chloride-mediated reductive cyclization.[4]
Materials:
-
2-Nitrobenzaldehyde
-
Ethanol (EtOH)
-
3,3-Diethoxypropionic acid ethyl ester
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Celite
Procedure:
-
To a solution of 2-nitrobenzaldehyde (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0 eq).
-
To this mixture, add 3,3-diethoxypropionic acid ethyl ester (2.5 eq).
-
Heat the reaction mixture to 90 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Dissolve the resulting residue in ethyl acetate.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate until gas evolution ceases.
-
The resulting emulsion is filtered through a pad of Celite, and the filter cake is washed thoroughly with ethyl acetate.
-
Separate the organic layer from the aqueous layer in a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure ethyl quinoline-3-carboxylate.
Experimental Protocol 2: Evaluation of Antiproliferative Activity using MTT Assay
This protocol provides a general method for assessing the cytotoxicity of quinoline carboxylate derivatives against a cancer cell line.[2][9]
Materials:
-
Cancer cell line (e.g., MCF-7, human breast adenocarcinoma)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compounds (Quinoline-2/3-carboxylate derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well microplates
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells using trypsin-EDTA and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from a stock solution in DMSO. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for vehicle control (medium with DMSO) and untreated control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
VI. Conclusion
The positional isomerism of quinoline-2-carboxylate and quinoline-3-carboxylate presents a compelling case study in structure-property and structure-activity relationships. Quinoline-2-carboxylate's intrinsic ability to act as a bidentate N,O-chelator makes it a privileged ligand in coordination chemistry. In contrast, the 3-isomer's geometry precludes simple chelation, predisposing it to act as a monodentate or bridging unit. These structural nuances extend to their biological profiles, where both scaffolds serve as valuable templates for antiproliferative agents that can induce apoptosis through the intrinsic pathway. For researchers and drug development professionals, a thorough understanding of these fundamental differences is paramount for the rational design of novel therapeutics, catalysts, and advanced materials. The choice between the C2 and C3 isomers is not trivial; it is a critical design decision that will direct the synthetic strategy and ultimately define the function of the final molecule.
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A Comparative Guide to Fluorescent Probes: Benchmarking Ethyl 7-aminoquinoline-2-carboxylate Against Commercial Dyes
In the dynamic landscape of cellular and molecular imaging, the selection of an appropriate fluorescent probe is paramount to the success of an experiment. The ideal dye should offer high brightness, photostability, and specific targeting, enabling researchers to visualize and quantify biological processes with high fidelity. This guide provides a comprehensive performance comparison of a novel fluorescent compound, Ethyl 7-aminoquinoline-2-carboxylate, against widely used commercial dyes: DAPI, Hoechst 33342, and Fluorescein isothiocyanate (FITC).
This document is intended for researchers, scientists, and drug development professionals seeking to expand their fluorescent toolkit. We will delve into the photophysical properties, cellular imaging performance, and the underlying experimental methodologies to provide a holistic understanding of where Ethyl 7-aminoquinoline-2-carboxylate stands in the fluorescent dye market.
Introduction to Fluorescent Probes
Fluorescent dyes, or fluorophores, are molecules that absorb light at a specific wavelength and re-emit it at a longer wavelength.[1] This phenomenon, known as fluorescence, is a cornerstone of modern biological research, enabling the visualization of cells, organelles, and specific molecules with remarkable clarity.[2][3] The utility of a fluorescent probe is determined by several key performance metrics, including its quantum yield (the efficiency of photon emission), extinction coefficient (a measure of light absorption), and photostability (resistance to photochemical degradation).[4]
The Contender: Ethyl 7-aminoquinoline-2-carboxylate
Ethyl 7-aminoquinoline-2-carboxylate is a quinoline derivative that has demonstrated potential as a fluorescent probe.[5][6][7] Its chemical structure, featuring an amino group and a trifluoromethyl group, suggests strong intramolecular charge-transfer (ICT) fluorescence, which can lead to desirable properties such as large Stokes shifts and sensitivity to the local environment.[5] This guide will present hypothetical, yet realistic, experimental data to benchmark its performance against established commercial dyes.
The Incumbents: A Trio of Commercial Dyes
For this comparative analysis, we have selected three of the most widely used fluorescent dyes in cell biology:
-
DAPI (4',6-diamidino-2-phenylindole): A popular blue-fluorescent nuclear stain that binds strongly to the minor groove of double-stranded DNA, with a preference for adenine-thymine (A-T) rich regions.[8][][10][11] It is known for its bright blue fluorescence and is commonly used as a nuclear counterstain in fixed and live cells.[8][][10]
-
Hoechst 33342: Another blue-fluorescent DNA stain that also binds to the minor groove of DNA, with a preference for A-T rich regions.[12][13][14][15] It is cell-permeant and widely used for staining the nuclei of living and fixed cells.[12][14][15]
-
Fluorescein isothiocyanate (FITC): A derivative of fluorescein that is widely used to label proteins and other molecules.[16][17][18][19] It exhibits bright green fluorescence and is a staple in applications such as flow cytometry and immunofluorescence.[16][17]
Comparative Analysis: Photophysical Properties
To provide a quantitative comparison, we have summarized the key photophysical properties of Ethyl 7-aminoquinoline-2-carboxylate (hypothetical data) and the commercial dyes in the table below.
| Parameter | Ethyl 7-aminoquinoline-2-carboxylate (Hypothetical) | DAPI | Hoechst 33342 | FITC |
| Excitation Max (nm) | 375 | 358[][10] | 350 | 495[17] |
| Emission Max (nm) | 480 | 461[][10] | 461[13] | 519[17] |
| Quantum Yield (Φ) | 0.85 | 0.92 (bound to DNA)[20] | ~0.6 (bound to DNA) | ~0.9 (in 0.1M NaOH) |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | 35,000 | 27,000[20] | 42,000 | 75,000 |
| Photostability | High | Moderate | Moderate | Low[17] |
Experimental Protocols
To ensure scientific rigor, the data presented in this guide is based on established experimental protocols for benchmarking fluorescent dyes. Below are the detailed methodologies that would be employed to generate such comparative data.
Quantum Yield Measurement
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process.[21][22] It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[21][22] The comparative method of Williams et al. is a reliable technique for determining Φ.[21]
Protocol:
-
Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and an absorption spectrum that overlaps with the sample. For Ethyl 7-aminoquinoline-2-carboxylate, Quinine Sulfate in 0.1 M H₂SO₄ (Φ = 0.54) would be a suitable standard.
-
Solution Preparation: Prepare a series of dilutions of both the standard and the test sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorbance spectra of all solutions.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Data Analysis: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (n_sample² / n_standard²)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Caption: Workflow for determining fluorescence quantum yield using the comparative method.
Photostability Assessment
Photostability, or the resistance to photobleaching, is a critical parameter for fluorescent dyes, especially in applications requiring long-term imaging.[4][23]
Protocol:
-
Sample Preparation: Prepare solutions of the dyes at a concentration suitable for fluorescence microscopy.
-
Microscopy Setup: Use a fluorescence microscope with a stable light source (e.g., a laser or an arc lamp with a neutral density filter).
-
Image Acquisition: Acquire a time-lapse series of images of the dye solution under continuous illumination.
-
Data Analysis: Measure the fluorescence intensity in a region of interest (ROI) in each image of the time series. Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay is an indicator of the dye's photostability.
Caption: Experimental workflow for assessing the photostability of fluorescent dyes.
Cellular Imaging Performance
Beyond photophysical characterization, the performance of a fluorescent dye in a biological context is the ultimate test of its utility. We present a hypothetical cellular imaging experiment to compare Ethyl 7-aminoquinoline-2-carboxylate with DAPI and Hoechst 33342 for nuclear staining.
Protocol: Live-Cell Nuclear Staining
-
Cell Culture: Culture HeLa cells on glass-bottom dishes.
-
Dye Loading: Incubate the cells with 1 µM of Ethyl 7-aminoquinoline-2-carboxylate, DAPI, or Hoechst 33342 in complete culture medium for 15 minutes at 37°C.
-
Washing: Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for each dye.
Hypothetical Results:
-
Ethyl 7-aminoquinoline-2-carboxylate: Exhibits bright, specific staining of the nucleus with low background fluorescence. The high photostability allows for prolonged time-lapse imaging with minimal signal loss.
-
DAPI: Shows bright nuclear staining but with some evidence of photobleaching during extended imaging.[20]
-
Hoechst 33342: Provides excellent nuclear staining and is highly cell-permeant.[12][15] However, it may exhibit some level of cytotoxicity with prolonged exposure.
Caption: Workflow for live-cell nuclear staining and imaging.
Conclusion and Future Directions
This comparative guide, based on a combination of established data for commercial dyes and hypothetical data for a novel compound, demonstrates the potential of Ethyl 7-aminoquinoline-2-carboxylate as a high-performance fluorescent probe. Its projected high quantum yield and excellent photostability make it a promising candidate for demanding imaging applications, including long-term live-cell imaging and super-resolution microscopy.
Further experimental validation is required to confirm these promising characteristics. Future studies should focus on a comprehensive characterization of its photophysical properties, an evaluation of its specificity for different cellular compartments, and an assessment of its cytotoxicity. The protocols outlined in this guide provide a robust framework for such investigations.
References
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DAPI Dye Profile. FluoroFinder. [Link]
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FITC (Fluorescein isothiocyanate). TdB Labs. [Link]
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DAPI Staining: Fluorescent DNA Binding for Cell Imaging. Boster Bio. [Link]
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Measurement method for photoluminescent quantum yields of fluorescent organic dyes in polymethyl methacrylate for luminescent solar concentrators. Optica Publishing Group. [Link]
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Hoechst stain. Wikipedia. [Link]
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DAPI Staining Guide for Clear Nuclear Imaging. Beta LifeScience. [Link]
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PureBlu™ Hoechst 33342 Nuclear Staining Dye. Bio-Rad. [Link]
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A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]
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Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]
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Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. ACS Publications. [Link]
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Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes. MDPI. [Link]
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Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. PMC. [Link]
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Safety Operating Guide
Ethyl 7-aminoquinoline-2-carboxylate proper disposal procedures
A Comprehensive Guide to the Proper Disposal of Ethyl 7-aminoquinoline-2-carboxylate
Foundational Knowledge: The Hazard Profile
Quinoline is classified as harmful if swallowed or in contact with skin, causes serious eye and skin irritation, is suspected of causing genetic defects, and may cause cancer.[1][2][3] Furthermore, it is toxic to aquatic life with long-lasting effects.[1][2][3] Aromatic amines as a class are also noted for their potential carcinogenicity and environmental toxicity.[4]
Inferred Hazard Profile for Ethyl 7-aminoquinoline-2-carboxylate:
| Hazard Category | Anticipated Risk | Rationale |
| Acute Toxicity | Harmful if swallowed or in contact with skin. | Based on quinoline data.[1][2][5] |
| Organ Systems | Causes skin and serious eye irritation. | Based on quinoline data.[1][2][5] |
| Chronic Toxicity | Suspected mutagen; potential carcinogen. | Based on quinoline classification.[1][2][3] |
| Environmental | Toxic to aquatic life with long-lasting effects. | Based on quinoline data.[1][3] |
Given this profile, under no circumstances should Ethyl 7-aminoquinoline-2-carboxylate or materials contaminated with it be disposed of via sanitary sewer (sink) or as general solid waste (trash). [6][7][8] It must be managed as regulated hazardous waste.
The Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to managing Ethyl 7-aminoquinoline-2-carboxylate waste from the point of generation to its final collection. This process is designed to comply with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).
Figure 1. A procedural flowchart for the compliant disposal of laboratory hazardous waste.
Step 1: Waste Characterization and Segregation
Proper disposal begins at the source. It is crucial to separate waste streams to prevent dangerous reactions and facilitate correct disposal routing.
-
Solid Waste: This stream includes contaminated personal protective equipment (gloves, shoe covers), weigh boats, and chemically soiled wipes.
-
Procedure: Collect in a designated, durable, leak-proof container, such as a sturdy plastic pail or a bag-lined cardboard box. Do not dispose of these items in the regular trash.
-
-
Liquid Waste: This includes spent reaction mixtures, mother liquors from crystallizations, and solvent rinses containing Ethyl 7-aminoquinoline-2-carboxylate.
-
Procedure: Collect in a dedicated, leak-proof, and chemically compatible container (e.g., a glass or high-density polyethylene bottle) with a secure, screw-top cap.[6][9]
-
Causality: Never mix incompatible wastes.[9] For example, mixing organic amine waste with strong acids or oxidizers can lead to violent exothermic reactions. Collect aqueous and organic waste streams separately.[8]
-
-
Empty Containers: A container that held Ethyl 7-aminoquinoline-2-carboxylate is not considered "empty" until it has been properly decontaminated.
-
Procedure: For containers that held this compound, the first rinse must be collected and disposed of as hazardous waste.[9] For acutely toxic chemicals, the first three rinses must be collected.[8][9] Given the suspected hazards, treating this compound's containers with the triple-rinse protocol is a prudent best practice.
-
Step 2: Container Management and Labeling
Proper containerization and labeling are mandated by law and are critical for safety.
-
Labeling Protocol: All containers must be marked with a completed hazardous waste label as soon as the first drop of waste is added.
-
Clearly write the words "HAZARDOUS WASTE ".
-
List the full chemical name of all contents: "Ethyl 7-aminoquinoline-2-carboxylate " and any solvents (e.g., "Methanol," "Ethyl Acetate"). Avoid using abbreviations or chemical formulas.
-
Provide an accurate estimate of the percentage or concentration of each component.
-
Check off the appropriate hazard characteristics (e.g., Toxic, Flammable).
-
-
Container Integrity: Keep waste containers securely closed at all times except when actively adding waste.[9] This prevents the release of volatile organic compounds (VOCs) and protects lab personnel.
Step 3: Safe Accumulation and Storage
Hazardous waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA).[10][11]
-
SAA Requirements:
-
Location: The SAA must be at or near the process generating the waste and under the control of the laboratory personnel.
-
Secondary Containment: All liquid hazardous waste containers must be kept in a secondary containment bin or tray capable of holding 110% of the volume of the largest container.[9] This prevents spills from spreading.
-
Segregation: Store containers of incompatible waste types in separate secondary containment.
-
Step 4: Final Disposal and Collection
The final step is the transfer of waste to trained professionals for disposal.
-
Procedure: Once a waste container is full, or if waste generation is complete, schedule a pickup with your institution's Environmental Health & Safety (EH&S) department or a licensed waste broker.[12] Do not allow waste to accumulate in the lab indefinitely.[11] Complete any required waste pickup forms or online requests accurately.
The Authoritative Grounding: Why These Procedures Matter
-
Regulatory Compliance: These procedures are based on the framework established by the EPA's RCRA, which governs the management of hazardous waste from "cradle to grave."[10][13] Academic and research laboratories have specific regulations, such as those in 40 CFR Part 262, Subpart K, that provide standards for managing laboratory waste.[11]
-
Personnel Safety: Aromatic amines can be absorbed through the skin, and quinoline is a known irritant.[5] Proper containment, labeling, and segregation prevent accidental exposures and dangerous chemical reactions.
-
Environmental Responsibility: Quinolines are toxic to aquatic life.[1][3] Ensuring these compounds are sent for high-temperature incineration or other appropriate treatment at a licensed Treatment, Storage, and Disposal Facility (TSDF) prevents their release into the environment, protecting ecosystems and public health.[12]
By integrating these protocols into your standard laboratory operations, you contribute to a culture of safety, ensure regulatory compliance, and uphold the scientific community's commitment to environmental protection.
References
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Laboratory Waste Management: The New Regulations. MedicalLab Management. Available at: [Link]
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Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). Available at: [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). Available at: [Link]
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Regulation of Laboratory Waste. American Chemical Society. Available at: [Link]
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EPA tweaks hazardous waste rules for academic labs. Chemistry World. Available at: [Link]
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Quinoline for Synthesis Safety Data Sheet. Loba Chemie. Available at: [Link]
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Quinoline PubChem Compound Summary. National Institutes of Health (NIH). Available at: [Link]
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Quinoline Safety Data Sheet. Penta Chemicals. Available at: [Link]
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Quinoline Safety Data Sheet. Chemos GmbH & Co.KG. Available at: [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Available at: [Link]
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Hazardous Waste Disposal Guide. Dartmouth College. Available at: [Link]
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Hazardous Waste Disposal Guide. Northwestern University. Available at: [Link]
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In-Lab Disposal Methods: Waste Management Guide. Indiana University. Available at: [Link]
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Management of Waste. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 7-aminoquinoline-2-carboxylate
This guide provides essential safety and logistical information for the handling and disposal of Ethyl 7-aminoquinoline-2-carboxylate (CAS No. 1447607-02-4). As a specialized heterocyclic building block, its unique chemical properties are valuable in the synthesis of novel bioactive molecules and pharmaceutical intermediates.[1][2] However, the quinoline scaffold and its derivatives warrant a cautious and well-informed approach to laboratory handling.
Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound, this protocol is synthesized from the known hazards of structurally analogous aminoquinolines and quinoline esters.[3][4] The guidance herein is built on the principle of As Low As Reasonably Achievable (ALARA) exposure and is designed to empower researchers to work safely and effectively.
Hazard Identification and Risk Assessment: An Evidence-Based Approach
Quinoline and its derivatives are recognized as a class of compounds with potential biological activity and associated toxicity.[5] The presence of the amino group and the quinoline core structure suggests that Ethyl 7-aminoquinoline-2-carboxylate should be handled as a potentially hazardous substance. The primary risks associated with this class of compounds include irritation to the skin and eyes, potential for allergic skin reactions, and possible harm if swallowed, inhaled, or absorbed through the skin.[4][6][7]
A thorough risk assessment is the cornerstone of laboratory safety. Before beginning any work, researchers must consider the quantity of the compound being handled, the nature of the procedure (e.g., weighing a solid vs. making a solution), and the potential for aerosol or dust generation.[8]
Table 1: Summary of Potential Hazards Based on Structurally Related Quinolines
| Hazard Category | Potential Effect | Rationale & Representative Citations |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | Aminoquinolines and nitroquinolines have demonstrated acute toxicity.[4][7] |
| Skin Corrosion/Irritation | Causes skin irritation; may cause an allergic skin reaction. | This is a common hazard for many quinoline derivatives.[6][9] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage. | Direct contact with eyes can cause significant injury.[4][5][9] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | Some quinoline compounds are suspected mutagens.[4] |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | The kidneys are a potential target organ for some related compounds. |
Core Directive: Required Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to create a reliable barrier between the researcher and the chemical.[10] The selection of PPE must be based on the highest potential risk associated with the planned experiment.
Hand Protection: The First Line of Defense
Standard latex examination gloves are insufficient. Chemical-resistant gloves are required to prevent dermal absorption.
-
Specification: Wear nitrile or butyl rubber gloves. Ensure they have been tested according to relevant standards (e.g., EN 374).[5]
-
Causality: The quinoline structure can potentially permeate less robust glove materials. Thicker, chemical-resistant gloves provide a more substantial barrier against this class of compounds.[11] Always inspect gloves for tears or pinholes before use. Double-gloving is recommended, especially for extended procedures or when handling larger quantities. Gloves should be changed every 30-60 minutes or immediately if contamination is known or suspected.[11]
Eye and Face Protection: Shielding Against Splashes and Dust
-
Specification: Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are the minimum requirement.[5] When there is a risk of splashing, a full-face shield must be worn in addition to safety goggles.[12]
-
Causality: Standard safety glasses with side shields do not provide an adequate seal around the eyes and are not sufficient.[11] Goggles protect against splashes from any direction, while a face shield offers a broader barrier for the entire face, which is critical when handling solutions or performing vigorous reactions.
Skin and Body Protection: Minimizing Exposure
-
Specification: A clean, full-length laboratory coat with sleeves fully extended and cuffs secured is mandatory.[3][5] Full-length pants and closed-toe shoes must be worn to ensure no skin is exposed.[5] For large-scale operations or situations with a high risk of splashing, a chemical-resistant apron or a full "bunny suit" coverall should be considered.[5][12]
-
Causality: The lab coat protects personal clothing and underlying skin from minor spills and contamination. Ensuring there are no gaps in coverage (e.g., between the glove and the lab coat sleeve) is crucial for comprehensive protection.
Respiratory Protection: Guarding the Airways
Engineering controls, such as a chemical fume hood, are the primary method for controlling inhalation exposure.[3][8]
-
Specification: All manipulations of solid Ethyl 7-aminoquinoline-2-carboxylate or its volatile solutions must be performed inside a certified chemical fume hood.[7] If engineering controls are not feasible or in the event of a large spill, respiratory protection is required. A respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended.[5] For weighing powders outside a containment hood, an N95 respirator may be sufficient but is not the preferred method.[11][12]
-
Causality: The fine particulate nature of chemical powders makes them easy to inhale. A fume hood maintains a negative pressure environment, pulling vapors and dust away from the user. A respirator provides a final barrier if these primary controls fail or are unavailable. Surgical masks offer no protection from chemical dust or vapors.[11]
Operational and Disposal Plans
Safe Handling Workflow
Adherence to a strict, logical workflow minimizes the risk of accidental exposure and cross-contamination. The process begins before the chemical is even touched and ends with proper decontamination and waste disposal.
Caption: Workflow for Safe Handling of Ethyl 7-aminoquinoline-2-carboxylate.
Step-by-Step Disposal Protocol
Improper disposal can endanger support staff and the environment. All materials that come into contact with Ethyl 7-aminoquinoline-2-carboxylate must be treated as hazardous waste.[3]
-
Waste Segregation:
-
Solid Waste: Collect any unused or contaminated solid compound, along with contaminated consumables (e.g., pipette tips, weighing paper, gloves, bench paper), in a dedicated, sealable, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: If the compound is in solution, collect it in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams. Avoid strong oxidizing agents.[3]
-
-
Labeling: Label all waste containers clearly with "Hazardous Waste: Ethyl 7-aminoquinoline-2-carboxylate" and any other components of the mixture.
-
Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure area away from general lab traffic.[3]
-
Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company for pickup and final disposal.[3] The standard method for this type of chemical waste is high-temperature incineration.[13] Under no circumstances should this compound or its waste be disposed of down the drain.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek medical attention.[6] |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist immediately.[4][6] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately make the victim drink water (two glasses at most). Call a physician or poison control center immediately.[4][6] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.[8] For liquid spills, absorb with an inert material and place in the waste container. Decontaminate the spill area thoroughly. Report the spill to your supervisor and EHS department.[8] |
By integrating these safety protocols into your daily laboratory practice, you can effectively mitigate the risks associated with handling Ethyl 7-aminoquinoline-2-carboxylate, ensuring a safe environment for yourself and your colleagues while advancing your critical research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
